molecular formula C19H26N2O2 B563912 Imipramine-d6 N-Oxide Monohydrate CAS No. 1216808-01-3

Imipramine-d6 N-Oxide Monohydrate

Katalognummer: B563912
CAS-Nummer: 1216808-01-3
Molekulargewicht: 320.466
InChI-Schlüssel: RQXNUQYIRZIYMU-TXHXQZCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imipramine-d6 N-Oxide Monohydrate, also known as Imipramine-d6 N-Oxide Monohydrate, is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 320.466. The purity is usually 95%.
BenchChem offers high-quality Imipramine-d6 N-Oxide Monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imipramine-d6 N-Oxide Monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1216808-01-3

Molekularformel

C19H26N2O2

Molekulargewicht

320.466

IUPAC-Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate

InChI

InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3;

InChI-Schlüssel

RQXNUQYIRZIYMU-TXHXQZCNSA-N

SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O

Synonyme

10,11-Dihydro-N,N-(dimethyl-d6)-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate;  5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate;  Imipraminoxide-d6 Monohydrate; 

Herkunft des Produkts

United States
Foundational & Exploratory

Imipramine-d6 N-oxide monohydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Imipramine-d6 N-oxide Monohydrate: Structural Elucidation, Metabolic Profiling, and Bioanalytical Applications

Executive Summary

The quantification of tertiary amine drugs and their active metabolites is a cornerstone of modern pharmacokinetic (PK) profiling and therapeutic drug monitoring. Imipramine, a prototypical tricyclic antidepressant (TCA), undergoes extensive biotransformation to yield several active metabolites, notably desipramine and imipramine N-oxide[1]. To accurately quantify these metabolites in complex biological matrices, the use of Stable Isotope-Labeled Internal Standards (SIL-IS) is mandatory. This whitepaper provides an in-depth technical analysis of Imipramine-d6 N-oxide monohydrate , detailing its structural rationale, physicochemical properties, and its critical role as a self-validating internal standard in LC-MS/MS workflows.

Chemical Identity and Structural Elucidation

Imipramine-d6 N-oxide monohydrate (CAS: 1216808-01-3) is the hexadeuterated, oxidized, and hydrated analog of imipramine[2]. Its design incorporates three critical structural modifications tailored for bioanalytical robustness:

  • N-Oxidation: The tertiary dimethylamine group is oxidized. Unlabeled imipramine N-oxide (Imipraminoxide) is a pharmacologically active metabolite known for a faster onset of action and reduced anticholinergic side effects compared to its parent compound[3].

  • Hexadeuteration (-d6): The two methyl groups attached to the terminal nitrogen are fully deuterated ( −N(CD3​)2​ ). This +6 Da mass shift is highly deliberate. It ensures that the isotopic envelope of the unlabeled analyte (which contains natural M+1, M+2, and M+3 isotopes from 13C and 2H ) does not cross-talk or interfere with the MS/MS signal of the internal standard, thereby maintaining a linear dynamic range[4].

  • Monohydrate Crystal Lattice: N-oxides are notoriously hygroscopic and prone to deliquescence upon exposure to ambient humidity[5]. By synthesizing the compound as a monohydrate, the water molecule is integrated into the crystal lattice. This solid-state stabilization prevents further moisture absorption, ensuring high precision during the gravimetric weighing of analytical standard solutions.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Imipramine-d6 N-Oxide Monohydrate
CAS Number 1216808-01-3[2]
Molecular Formula C19​H20​D6​N2​O2​ (or C19​H18​D6​N2​O⋅H2​O )[2]
Molecular Weight 320.46 g/mol [2]
Unlabeled CAS (Anhydrous) 6829-98-7[5]
Physical Form White to off-white crystalline solid[6]
Solubility Soluble in methanol, chloroform, and moderately in water[5]

Metabolic Pathways and Pharmacokinetics

Imipramine is subject to extensive first-pass metabolism in the liver and extra-hepatic tissues (such as thoracic aortic endothelial cells)[7]. The biotransformation follows two primary competitive pathways:

  • N-Demethylation: Catalyzed primarily by hepatic Cytochrome P450 enzymes (CYP1A2, CYP3A4, and CYP2C19), this pathway strips a methyl group to yield the secondary amine, desipramine, which strongly inhibits norepinephrine reuptake[8].

  • N-Oxidation: Catalyzed predominantly by Flavin-containing monooxygenases (FMOs) and partially by CYPs, this pathway oxygenates the tertiary amine[7]. The resulting N-oxide is highly polar but retains pharmacological activity[3].

MetabolicPathway Imipramine Imipramine (Parent Drug) Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP1A2, CYP3A4, CYP2C19 (N-demethylation) ImipramineNOxide Imipramine N-oxide (Tertiary Amine-Oxidized) Imipramine->ImipramineNOxide FMO & CYP450 (N-oxidation) Hydroxylation 2-Hydroxyimipramine (Hydroxylated Metabolite) Imipramine->Hydroxylation CYP2D6 (2-Hydroxylation)

Figure 1: Primary metabolic pathways of imipramine highlighting N-oxidation and N-demethylation.

Bioanalytical Application: LC-MS/MS Workflow

Quantifying N-oxide metabolites using mass spectrometry presents a unique set of challenges. N-oxides are thermally labile; they can undergo in-source reduction back to the tertiary amine or suffer Cope elimination in the heated electrospray ionization (ESI) source[4].

To establish a self-validating system , Imipramine-d6 N-oxide monohydrate is spiked into the biological matrix before extraction. Because the SIL-IS shares the exact physicochemical properties and thermal instability profile as the endogenous N-oxide, any degradation, extraction loss, or matrix-induced ion suppression affects both molecules equally. The ratio of the Analyte to the IS remains constant, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology: Plasma Extraction and Quantification

Note: This protocol leverages alkaline Liquid-Liquid Extraction (LLE) to isolate basic amines from plasma proteins.

  • Sample Aliquot & SIL-IS Spiking: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of Imipramine-d6 N-oxide monohydrate working solution (50 ng/mL in methanol). Causality: Spiking at step zero ensures the SIL-IS undergoes identical protein-binding and extraction dynamics as the target analyte[4].

  • Alkalinization: Add 50 µL of 0.1 M NaOH and vortex. Causality: Imipramine and its metabolites are basic (pKa ~9.5). Raising the pH above 10 neutralizes their ionic charge, drastically reducing their aqueous solubility and driving them into the organic extraction phase.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of extraction solvent (Chloroform/Isopropanol 95:5 v/v)[4]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer the lower organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at a maximum of 35°C. Causality: Strict temperature control prevents the thermal degradation of the N-oxide bond.

  • Reconstitution & LC-MS/MS: Reconstitute the residue in 100 µL of mobile phase (e.g., 1 mM ammonium formate and methanol)[4]. Inject 5 µL into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

LCMSWorkflow Step1 1. Sample Preparation Aliquot 100 µL Plasma Step2 2. SIL-IS Spiking Add Imipramine-d6 N-oxide Monohydrate (50 ng/mL) Step1->Step2 Step3 3. Alkalinization Add 0.1M NaOH (pH >10) to suppress ionization Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with Chloroform/IPA, Centrifuge, & Evaporate Step3->Step4 Step5 5. Reconstitution Dissolve in Mobile Phase (Ammonium Formate/MeOH) Step4->Step5 Step6 6. LC-MS/MS Analysis ESI+ MRM Mode Detection Step5->Step6

Figure 2: Self-validating LC-MS/MS workflow for N-oxide quantification using SIL-IS.

References

  • Pharmaffiliates.Imipramine-d6 N-Oxide Monohydrate.
  • MedChemExpress.Imipramine N-oxide | Drug Metabolite.
  • ChemicalBook.IMIPRAMINE N-OXIDE CAS#: 6829-98-7.
  • WikiDoc.Imipramine oxide.
  • DrugFuture.Imipramine N-Oxide Properties.
  • PubMed Central (PMC).N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells.
  • ResearchGate.Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver.
  • ResearchGate.Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.

Sources

Synthesis pathways for deuterated imipramine N-oxide metabolites

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the synthesis, mechanistic rationale, and analytical characterization of stable isotope-labeled imipramine N-oxide for mass spectrometry applications.

Pharmacokinetic Context and the Role of FMO Metabolism

Imipramine, a foundational tricyclic antidepressant (TCA), undergoes extensive hepatic biotransformation. While cytochrome P450 (CYP450) enzymes—specifically CYP2C19 and CYP2D6—are responsible for N-demethylation (yielding the active metabolite desipramine) and aromatic hydroxylation, the formation of imipramine N-oxide is predominantly catalyzed by Flavin-containing Monooxygenases (FMOs), specifically the FMO1 and FMO3 isoforms[1].

Unlike CYP450 enzymes, which typically oxidize substrates via radical intermediates, FMOs oxidize nucleophilic heteroatoms (like the terminal tertiary amine in imipramine) via a nucleophilic addition mechanism[1]. Accurately quantifying imipramine N-oxide in pharmacokinetic (PK) studies is critical for understanding FMO-mediated clearance and potential prodrug bioreduction pathways[2]. To achieve precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), imipramine-d6 N-oxide is synthesized as a stable isotope-labeled (SIL) internal standard. The +6 Da mass shift effectively eliminates isotopic cross-talk and ensures accurate matrix effect compensation.

Metabolism IMI Imipramine DES Desipramine IMI->DES CYP450 (N-demethylation) INO Imipramine N-oxide IMI->INO FMO1/3 (N-oxidation) OH_IMI 2-Hydroxyimipramine IMI->OH_IMI CYP450 (Hydroxylation)

Biological metabolism of imipramine via CYP450 and FMO pathways.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of imipramine-d6 N-oxide requires a highly regioselective approach. Deuterating the aromatic ring (e.g., imipramine-d4) is less optimal due to the potential for hydrogen-deuterium exchange (HDX) in acidic biological matrices. Instead, introducing the deuterium label at the terminal dimethylamino group (yielding a -N(CD₃)₂ moiety) provides exceptional isotopic stability.

The retrosynthetic pathway involves two core phases:

  • Exhaustive N-Alkylation: Starting from didesmethylimipramine (the primary amine derivative), an exhaustive S_N2 alkylation using iodomethane-d3 (CD₃I) generates the imipramine-d6 core[3].

  • Regioselective N-Oxidation: The terminal tertiary amine is selectively oxidized. While historical protocols by Craig and Purushothaman utilized 35% aqueous hydrogen peroxide in methanol[4], modern workflows utilize meta-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM) to prevent over-oxidation and reduce reaction times.

Synthesis DDMI Didesmethylimipramine CD3I CD3I, K2CO3 Acetonitrile DDMI->CD3I IMID6 Imipramine-d6 CD3I->IMID6 OX mCPBA, DCM 0°C to RT IMID6->OX INO_D6 Imipramine-d6 N-oxide OX->INO_D6

Chemical synthesis workflow for Imipramine-d6 N-oxide.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to guarantee chemical conversion and isotopic purity.

Phase 1: Synthesis of Imipramine-d6 via Isotopic N-Alkylation

Causality Check: Potassium carbonate (K₂CO₃) acts as a heterogeneous, mild base to continuously scavenge the highly acidic hydrogen iodide (HI) byproduct. This prevents the protonation of the primary amine, preserving its nucleophilicity and driving the S_N2 reaction to completion.

  • Initialization: Dissolve 1.0 equivalent of didesmethylimipramine (approx. 2.5 g, 10 mmol) in 50 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃ (4.14 g, 30 mmol) to the solution. Stir for 15 minutes at room temperature to ensure uniform suspension.

  • Electrophile Introduction: Dropwise, add 2.5 equivalents of iodomethane-d3 (CD₃I) (3.62 g, 25 mmol). The slight excess ensures complete N,N-dimethylation without risking quaternary ammonium salt formation due to steric hindrance.

  • Thermal Activation: Reflux the mixture at 80 °C for 12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the primary amine (m/z 253.2) and the intermediate monomethyl-d3 (m/z 270.2) are entirely consumed, leaving only the imipramine-d6 peak (m/z 287.2).

  • Workup: Filter the K₂CO₃ salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to yield pure imipramine-d6.

Phase 2: Regioselective N-Oxidation to Imipramine-d6 N-oxide

Causality Check: mCPBA is a highly electrophilic peroxy acid that rapidly transfers an oxygen atom to the highly nucleophilic terminal tertiary amine. Maintaining the reaction at 0 °C initially increases the kinetic barrier for the oxidation of the sterically hindered, less nucleophilic azepine nitrogen, ensuring absolute regioselectivity.

  • Initialization: Dissolve 1.0 equivalent of purified imipramine-d6 (1.43 g, 5 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidation: Slowly add 1.05 equivalents of mCPBA (77% purity, 1.17 g, 5.25 mmol) in small portions over 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (eluent: DCM:MeOH:NH₄OH 90:9:1). The N-oxide will appear as a highly polar spot (lower R_f) compared to the starting material. Dragendorff's reagent can be used for visualization.

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize and partition the meta-chlorobenzoic acid byproduct into the aqueous layer. Extract the aqueous layer twice with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield imipramine-d6 N-oxide.

Analytical Characterization and Data Presentation

For implementation as an internal standard in LC-MS/MS, the synthesized metabolite must be characterized for its specific mass transitions. The N-O bond significantly increases the molecule's polarity, resulting in a shorter retention time on standard C18 reverse-phase columns compared to the parent drug.

Table 1: Quantitative MS/MS Parameters for Imipramine Metabolites

CompoundFormulaMonoisotopic MassPrecursor Ion (m/z)Product Ion (m/z)Relative Retention Time*
ImipramineC₁₉H₂₄N₂280.19281.286.11.00
Imipramine N-oxideC₁₉H₂₄N₂O296.19297.2114.10.92
Imipramine-d6C₁₉H₁₈D₆N₂286.23287.292.11.00
Imipramine-d6 N-oxideC₁₉H₁₈D₆N₂O302.23303.2120.10.92

*Note: Relative retention times are normalized to imipramine on a standard Acquity UPLC BEH C18 column using a water/acetonitrile gradient with 0.1% formic acid[2].

References

Sources

Imipramine-d6 N-Oxide Monohydrate: Comprehensive Profiling of Molecular Weight, Exact Mass, and Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the realm of therapeutic drug monitoring (TDM) and clinical pharmacokinetics, the precise quantification of tricyclic antidepressants (TCAs) and their active metabolites is critical for establishing efficacy and preventing toxicity. Imipramine, a prototypical tertiary amine TCA, undergoes extensive hepatic biotransformation. A primary metabolic pathway involves N-oxygenation, resulting in the formation of Imipramine N-oxide [1], a bioreducible metabolite that serves as both a biomarker of TCA metabolism and a prodrug[2].

To accurately quantify this metabolite in complex biological matrices using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), researchers rely on stable isotope-labeled internal standards (SIL-IS). Imipramine-d6 N-oxide monohydrate is the gold standard for this application[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the critical distinction between its exact mass and molecular weight, and a self-validating protocol for its use in bioanalytical workflows.

Physicochemical Properties & Isotopic Architecture

The selection of Imipramine-d6 N-oxide monohydrate as an internal standard is driven by strict chemical and analytical causality:

  • The Causality of the D6 Label: Incorporating six deuterium atoms shifts the mass of the internal standard by +6 Da relative to the endogenous analyte. This specific shift is engineered to prevent isotopic cross-talk. A +3 Da shift (D3) can sometimes suffer from interference due to the natural M+3 isotopic envelope of the unlabeled drug when present at maximum plasma concentrations ( Cmax​ ). The D6 label ensures the IS precursor ion is completely isolated from the analyte's isotopic tail.

  • The Causality of the Monohydrate Form: N-oxides possess a highly polarized coordinate covalent bond ( N+→O− ), making the anhydrous free base highly hygroscopic. By synthesizing the compound as a monohydrate ( C19​H18​D6​N2​O⋅H2​O ), the crystal lattice is thermodynamically stabilized[4]. This prevents unpredictable moisture absorption from the atmosphere, ensuring that gravimetric weighing during standard preparation is absolutely precise.

Quantitative Data: Mass and Molecular Weight Comparison

Understanding the difference between average molecular weight (used for weighing) and exact mass (used for MS detection) is the cornerstone of HRMS method development.

CompoundChemical FormulaAverage Molecular Weight ( g/mol )Exact Mass (Da)Precursor Ion [M+H]+ (m/z)
Imipramine C19​H24​N2​ 280.41280.1939281.2012
Imipramine N-oxide C19​H24​N2​O 296.41296.1888297.1961
Imipramine-d6 N-oxide (Anhydrous) C19​H18​D6​N2​O 302.45302.2265303.2338
Imipramine-d6 N-oxide Monohydrate C19​H20​D6​N2​O2​ 320.46 320.2370 303.2338 (Loss of H2​O )

Note: The monohydrate form adds exactly 18.015 g/mol to the molecular weight and 18.0105 Da to the exact mass[4]. However, during electrospray ionization (ESI), the water of hydration is lost, yielding the protonated anhydrous precursor ion at m/z 303.2338.

Mechanistic Pathway: Imipramine Metabolism & IS Integration

In vivo, Imipramine is oxidized to Imipramine N-oxide predominantly by Flavin-containing monooxygenases (FMO) and specific Cytochrome P450 (CYP450) isoforms in the hepatic endoplasmic reticulum[5]. When analyzing patient samples, Imipramine-d6 N-oxide monohydrate is spiked into the raw matrix before any extraction occurs. Because the SIL-IS shares the exact physicochemical properties (pKa, partition coefficient) as the target analyte, it perfectly mimics the analyte's behavior during protein precipitation, solvent evaporation, and chromatographic elution.

G IMI Imipramine (Parent Drug) Enzymes Hepatic Oxidation (FMO & CYP450) IMI->Enzymes IMINO Imipramine N-oxide (Target Analyte) Enzymes->IMINO Prep Sample Preparation (Protein Precipitation) IMINO->Prep Endogenous Extraction IS Imipramine-d6 N-oxide Monohydrate (SIL Internal Standard) IS->Prep Spiked at Known Conc. LCMS LC-HRMS Analysis (ESI+ Mode) Prep->LCMS Quant Absolute Quantification (Analyte/IS Ratio) LCMS->Quant

Workflow of Imipramine metabolism and LC-HRMS quantification using a stable isotope-labeled IS.

Exact Mass vs. Molecular Weight: A Critical Distinction in HRMS

A frequent point of failure in bioanalytical laboratories is the conflation of average molecular weight and exact mass.

  • Gravimetric Preparation (Using MW = 320.46 g/mol ): When weighing the standard powder to create a 1.0 mg/mL stock solution, the scientist must use the average molecular weight of the monohydrate (320.46 g/mol )[3]. Failing to account for the water molecule (using the anhydrous MW of 302.45 g/mol ) will result in a ~5.6% negative bias in the actual molar concentration of the standard, systematically skewing the entire calibration curve.

  • Mass Spectrometry Detection (Using Exact Mass = 302.2265 Da for the active moiety): High-resolution instruments (Orbitrap or Q-TOF) do not measure average mass; they measure the exact mass of specific isotopic peaks. The mass spectrometer targets the monoisotopic mass of the desolvated, protonated ion [M+H]+ . Therefore, the extraction window in the HRMS software must be set to m/z 303.2338 with a narrow mass tolerance (e.g., ± 5 ppm).

Ionization Solid Imipramine-d6 N-oxide Monohydrate (Solid) Solution Imipramine-d6 N-oxide (Aqueous/Organic Soln) Solid->Solution Dissolution (Gravimetric) ESI Electrospray Ionization (ESI+) Solution->ESI LC Elution GasIon [M+H]+ Precursor Ion m/z 303.2338 ESI->GasIon Desolvation & Protonation

Phase transition and ESI+ ionization pathway of Imipramine-d6 N-oxide monohydrate.

Experimental Protocol: LC-HRMS Method for Metabolite Quantification

The following step-by-step methodology ensures high-fidelity extraction and quantification. It incorporates a self-validating system to monitor matrix effects and extraction recovery.

Step 1: Preparation of SIL-IS Working Solution
  • Accurately weigh 1.00 mg of Imipramine-d6 N-oxide monohydrate powder.

  • Dissolve in 1.00 mL of LC-MS grade Methanol to create a 1.00 mg/mL stock solution. (Causality: Methanol ensures complete dissolution of the polar N-oxide while preventing hydrolysis).

  • Dilute the stock solution with 50% Acetonitrile in water to yield a final working IS solution of 50 ng/mL .

Step 2: Sample Extraction (Protein Precipitation - PPT)
  • Aliquot 100 µL of human plasma (patient sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL Imipramine-d6 N-oxide working IS solution. Vortex for 10 seconds.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. (Causality: Formic acid disrupts protein-drug binding, ensuring total release of the N-oxide metabolite into the supernatant).

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC vial for injection.

Step 3: LC-HRMS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Ionization: ESI in Positive Mode.

  • HRMS Target m/z:

    • Imipramine N-oxide: m/z 297.1961

    • Imipramine-d6 N-oxide: m/z 303.2338

Step 4: Data Processing and Self-Validation (Crucial Step)

A robust bioanalytical method must validate itself during every run.

  • Action: Plot the absolute peak area of the Imipramine-d6 N-oxide IS across all injected samples (blanks, calibrators, QCs, and unknown patient samples).

  • Validation Criteria: The IS peak area must remain within ± 15% of the mean IS area of the batch.

  • Causality: If the IS area in a specific patient sample drops by >15%, it immediately flags a severe matrix effect (ion suppression from unprecipitated endogenous lipids) or an extraction failure in that specific tube. This prevents the reporting of falsely low analyte concentrations, ensuring absolute trustworthiness in the clinical data.

References

  • Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC Source: nih.gov URL:[Link]

Sources

Isotopic purity specifications for imipramine-d6 N-oxide reference standards

Author: BenchChem Technical Support Team. Date: April 2026

Isotopic Purity Specifications for Imipramine-d6 N-oxide Reference Standards: A Definitive Guide for LC-MS/MS Bioanalysis

Introduction: The Analytical Challenge of Imipramine Metabolism

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accurate quantification of tricyclic antidepressants and their active metabolites is paramount. Imipramine undergoes extensive hepatic metabolism. While cytochrome P450 (CYP) enzymes primarily drive N-demethylation to form desipramine, flavin-containing monooxygenases (specifically FMO1 and FMO3) catalyze the N-oxidation of imipramine to form imipramine N-oxide[1].

To accurately quantify imipramine N-oxide in biological matrices via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2], a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Imipramine-d6 N-oxide is the industry standard. However, the integrity of the entire bioanalytical assay hinges on the isotopic purity of this reference material. This guide explores the mechanistic causality behind isotopic purity specifications, regulatory requirements, and the self-validating protocols necessary to certify Imipramine-d6 N-oxide for GLP-compliant studies.

G Imipramine Imipramine (Substrate) FMO FMO1 / FMO3 (Enzyme) Imipramine->FMO N-oxidation CYP CYP450 (Enzyme) Imipramine->CYP N-demethylation N_oxide Imipramine N-oxide (Target Metabolite) FMO->N_oxide Desipramine Desipramine (Active Metabolite) CYP->Desipramine

Caption: Metabolic pathway of Imipramine highlighting FMO-mediated N-oxidation.

The Mechanistic Imperative for High Isotopic Purity

When designing a SIL-IS, analytical scientists must balance mass shift, isotopic enrichment, and chemical stability. For imipramine N-oxide, a mass shift of +6 Da (d6) is deliberately chosen over a +3 Da (d3) shift.

The Causality of Mass Shift (+6 Da): Imipramine (C19H24N2) contains 19 carbon atoms. The natural abundance of ¹³C (~1.1%) means that unlabeled imipramine N-oxide will naturally exhibit M+1, M+2, and even M+3 isotopologue peaks in the mass spectrometer. If an imipramine-d3 standard were used, the M+3 peak of the unlabeled analyte at the Upper Limit of Quantification (ULOQ) would bleed into the IS channel, causing concentration-dependent signal suppression or inflation. A +6 Da shift completely bypasses the natural isotopic envelope of the unlabeled drug.

The Threat of the "d0" Isotopologue: Even with a d6 standard, the synthesis process can leave trace amounts of un-deuterated (d0) or partially deuterated (d1-d5) species. If the Imipramine-d6 N-oxide standard contains residual d0 molecules, spiking the IS into a patient sample will artificially introduce unlabeled imipramine N-oxide into the matrix. This "IS-to-Analyte cross-talk" directly compromises the Lower Limit of Quantification (LLOQ), leading to false positives and skewed PK curves. Furthermore, deuterium atoms must be incorporated at non-exchangeable positions (e.g., the aliphatic side chain) to prevent back-exchange with protic solvents during extraction, which would spontaneously generate d0 species in solution[3].

Regulatory Specifications (FDA & EMA/ICH M10)

Regulatory bodies mandate rigorous characterization of SIL-IS materials. The FDA explicitly states that when MS detection is used, the labeled standard must be of "high isotope purity and that no isotope exchange reaction occurs"[3].

The EMA, having adopted the ICH M10 guideline, operationalizes this requirement with strict quantitative thresholds. The response of any interfering components at the retention time of the IS must be ≤ 5% of the IS response in the LLOQ sample[4]. Conversely, the interference from the IS into the analyte channel must not exceed 20% of the LLOQ response[5].

Table 1: Quantitative Specifications for Imipramine-d6 N-oxide Reference Standards
ParameterSpecification LimitMechanistic Rationale
Chemical Purity (HPLC) ≥ 95.0%Ensures accurate gravimetric preparation of stock solutions[6].
Isotopic Enrichment ≥ 98.0 atom% DMinimizes the presence of partially labeled (d1-d5) isotopologues[6].
Unlabeled (d0) Content ≤ 0.1%Prevents baseline inflation and false positives at the LLOQ level.
Analyte-to-IS Cross-Talk ≤ 5% of IS responseValidated at the analyte ULOQ to ensure heavy isotopes do not inflate the IS signal[4].
IS-to-Analyte Cross-Talk ≤ 20% of LLOQ responseValidated at the working IS concentration to ensure d0 impurities do not compromise sensitivity[5].

Experimental Protocol: Self-Validating Assessment of Isotopic Purity & Cross-Talk

Before utilizing an Imipramine-d6 N-oxide reference standard in a GLP-compliant assay, its isotopic purity must be empirically verified within the specific biological matrix (e.g., human serum). This protocol acts as a self-validating system: it orthogonally checks both the Analyte and IS channels to ensure mutual exclusivity.

Step 1: Preparation of Validation Samples

  • Blank Matrix: Drug-free human serum.

  • Zero Sample (Blank + IS): Spike the blank matrix with Imipramine-d6 N-oxide at the intended working concentration (e.g., 150 ng/mL)[2]. Purpose: Tests for d0 contamination in the IS.

  • ULOQ Sample (Blank + Analyte): Spike the blank matrix with unlabeled Imipramine N-oxide at the Upper Limit of Quantification (e.g., 750 ng/mL), without adding the IS. Purpose: Tests for M+6 natural isotope interference.

  • LLOQ Sample: Spike the blank matrix with unlabeled Imipramine N-oxide at the Lower Limit of Quantification.

Step 2: Sample Extraction Perform Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to isolate the analytes from serum proteins and phospholipids, minimizing matrix effects and ion suppression.

Step 3: LC-MS/MS Acquisition Analyze the extracts in Multiple Reaction Monitoring (MRM) mode.

  • Monitor the Analyte transition (e.g., m/z 297.2 → 86.1).

  • Monitor the IS transition (e.g., m/z 303.2 → 92.1).

Step 4: Data Evaluation & Causality Check

  • Evaluate the Zero Sample: Integrate the peak in the Analyte channel. If the peak area is >20% of the LLOQ Sample's peak area, the Imipramine-d6 N-oxide standard has insufficient isotopic purity (excessive d0 content) and must be rejected.

  • Evaluate the ULOQ Sample: Integrate the peak in the IS channel. If the peak area is >5% of the normal working IS response, the mass spectrometer is detecting isotopic bleed from the unlabeled analyte.

G Start Prepare Blank Matrix SpikeIS Spike Imipramine-d6 N-oxide (Working Conc.) Start->SpikeIS SpikeULOQ Spike Unlabeled Analyte (ULOQ Conc.) Start->SpikeULOQ Extract Sample Extraction (SLE / SPE) SpikeIS->Extract SpikeULOQ->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Eval1 Analyte Channel Response ≤ 20% LLOQ LCMS->Eval1 IS to Analyte Cross-talk Eval2 IS Channel Response ≤ 5% IS LCMS->Eval2 Analyte to IS Cross-talk

Caption: Self-validating experimental workflow for assessing SIL-IS isotopic cross-talk.

Conclusion

The procurement and validation of Imipramine-d6 N-oxide reference standards cannot be treated as a mere administrative checkbox. The isotopic purity of the standard directly dictates the lower limit of quantification and the overall reliability of the pharmacokinetic data. By enforcing a minimum of 98 atom% D enrichment and rigorously executing self-validating cross-talk protocols, bioanalytical scientists can ensure their assays meet the stringent demands of modern drug development and regulatory scrutiny.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Unite.it URL: [Link]

  • Certificate of Analysis: Imipramine-d6 Aliyuncs URL:[Link]

  • Flavin Monooxygenase Metabolism: Why Medicinal Chemists Should Matter American Chemical Society (ACS) URL: [Link]

  • High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Pharmacokinetics of imipramine N-oxide metabolism in vivo

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Imipramine N-Oxide Metabolism

Introduction

Imipramine, a dibenzazepine derivative, represents a cornerstone of the tricyclic antidepressant (TCA) class of drugs.[1] Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the central nervous system.[1] The clinical response and side-effect profile of imipramine are intrinsically linked to its complex in vivo metabolism, which yields a spectrum of active and inactive compounds. Among these, imipramine N-oxide (IPNO) is a significant metabolite first identified in the early 1960s.[2]

The study of imipramine N-oxide's pharmacokinetics is of paramount importance for two primary reasons. Firstly, as a major metabolite, its formation and clearance contribute significantly to the overall disposition of the parent drug, imipramine. Secondly, imipramine N-oxide has been investigated as a prodrug of imipramine.[3][4][5] Evidence suggests that following administration, it undergoes in vivo reduction back to the parent tertiary amine, imipramine.[3][5] This bioconversion pathway has clinical implications, as imipramine N-oxide was reported to have a faster onset of action and a more favorable side-effect profile, exhibiting fewer anticholinergic and sedative effects than its parent compound.[4]

This technical guide provides a comprehensive exploration of the in vivo pharmacokinetics of imipramine N-oxide metabolism. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical pathways, methodologies for assessment, pharmacokinetic profiles, and the clinical and toxicological significance of this key metabolite.

Section 1: Biochemical Pathways of Imipramine N-Oxide Metabolism

The metabolic fate of imipramine N-oxide is characterized by a dynamic interplay of oxidative and reductive enzymatic systems, creating a metabolic loop with its parent compound, imipramine.

Formation of Imipramine N-oxide

The conversion of the tertiary amine imipramine to its N-oxide is primarily catalyzed by the Flavin-containing monooxygenase (FMO) system.[3][6]

  • Causality Behind the Enzymatic Choice: FMOs are distinct from the cytochrome P450 (CYP) family and specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. The N-oxidation of imipramine by FMO is a direct consequence of the enzyme's mechanism, which does not involve the generation of highly reactive, electrophilic intermediates. This makes FMO-mediated N-oxidation a generally detoxifying pathway. The optimal pH for FMO activity is typically higher (around 8.4) than for CYPs, a characteristic that can be used in vitro to differentiate the enzymatic contributions.[6]

In Vivo Reduction of Imipramine N-oxide

A crucial aspect of imipramine N-oxide's pharmacokinetic profile is its capacity to be reduced back to imipramine in vivo.[3][5][7] This reductive pathway confirms its status as a prodrug.

  • Enzymatic Systems: The reduction of tertiary amine N-oxides is a complex process. Studies suggest a unique system involving quinone reductase (like DT-diaphorase) and heme-containing proteins (hemoproteins) is responsible.[8] The proposed mechanism involves a two-step process:

    • A quinone reductase reduces a quinone (e.g., menadione) to a hydroquinone using NAD(P)H as a cofactor.

    • The resulting hydroquinone non-enzymatically reduces the N-oxide back to the tertiary amine, a reaction catalyzed by the heme group of hemoproteins.[8] This system has been identified in various liver preparations, including cytosolic, microsomal, and mitochondrial fractions.[8]

Metabolism of Downstream Products

Once imipramine N-oxide is reduced back to imipramine, it re-enters the established metabolic cascade of the parent drug. The primary pathways for imipramine metabolism are N-demethylation and aromatic hydroxylation, predominantly mediated by the cytochrome P450 system.[9]

  • N-demethylation: Imipramine is demethylated by CYP2C19 to form its major active metabolite, desipramine.[1][10][11] Desipramine is also a potent antidepressant, acting as a more selective norepinephrine reuptake inhibitor.[5]

  • Aromatic Hydroxylation: Both imipramine and desipramine undergo hydroxylation, mainly at the 2-position of the dibenzazepine ring, catalyzed by CYP2D6.[10][11][12] The resulting 2-hydroxy metabolites are pharmacologically active but are typically cleared more rapidly after conjugation with glucuronic acid.[11][13]

The interplay between these oxidative and reductive pathways is visualized in the diagram below.

G cluster_formation N-Oxide Formation cluster_reduction In Vivo Reduction (Prodrug Activation) cluster_downstream Downstream Metabolism Imipramine Imipramine (Tertiary Amine) Imipramine_N_Oxide Imipramine N-Oxide Imipramine->Imipramine_N_Oxide Flavin-containing monooxygenases (FMO) Imipramine_N_Oxide_Red Imipramine N-Oxide Imipramine_Red Imipramine Imipramine_N_Oxide_Red->Imipramine_Red Quinone Reductase + Hemoproteins Imipramine_DS Imipramine Desipramine Desipramine (Active Metabolite) Imipramine_DS->Desipramine CYP2C19 (N-Demethylation) Hydroxy_Imipramine 2-OH-Imipramine (Active Metabolite) Imipramine_DS->Hydroxy_Imipramine CYP2D6 (Hydroxylation) Hydroxy_Desipramine 2-OH-Desipramine (Active Metabolite) Desipramine->Hydroxy_Desipramine CYP2D6 (Hydroxylation) Conjugates Glucuronide Conjugates (Inactive) Hydroxy_Imipramine->Conjugates Hydroxy_Desipramine->Conjugates G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Dosing Dose Administration (Imipramine N-Oxide, 10 mg/kg) Acclimatization->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Sample Preparation (Protein Precipitation or LLE) Processing->Extraction Analysis LC-MS/MS Quantification (IPNO, IMI, DMI) Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (NCA) Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Quantification

The simultaneous quantification of the polar N-oxide, the basic parent drug, and its metabolites from a complex biological matrix like plasma requires a selective and sensitive method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. [14][15] Protocol 2: LC-MS/MS Quantification of Imipramine N-oxide, Imipramine, and Desipramine in Plasma

  • Materials & Reagents:

    • Reference standards: Imipramine N-oxide, Imipramine, Desipramine.

    • Internal Standard (IS): A deuterated analog (e.g., Imipramine-d4) or a structurally similar compound (e.g., Trimipramine). [16] * Reagents: HPLC-grade acetonitrile, methanol, water, formic acid.

    • Plasma samples (from study), blank plasma, calibration standards, and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard. [14] * Vortex vigorously for 3 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.

    • Transfer the supernatant to a clean plate or vial for injection. A dilution step may be necessary depending on the concentration range. [15]3. Chromatographic Conditions (UPLC/HPLC):

    • Column: A reversed-phase column (e.g., C18 or PFP, 50 x 2.1 mm, <3 µm) is used for separation. [15] * Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Tandem Quadrupole):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

      • Example Transitions (Note: These must be optimized empirically):

        • Imipramine: m/z 281.2 -> 86.1

        • Desipramine: m/z 267.2 -> 72.1

        • Imipramine N-oxide: m/z 297.2 -> 238.1

  • Calibration and Quantification:

    • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • A linear regression model, often with 1/x² weighting, is used.

    • The concentrations in the unknown samples are calculated from the regression equation.

Section 3: Pharmacokinetic Profile and Key Parameters

Studies in rats following the administration of imipramine N-oxide reveal its rapid absorption and conversion.

ADME Profile
  • Absorption and Distribution: After intramuscular injection in rats, imipramine N-oxide concentrations peak in both the blood and brain at around 45 minutes, indicating rapid distribution. [7]* Metabolism: Following administration of the N-oxide, imipramine quickly becomes the predominant metabolite found in brain tissue and blood cells. [7]Interestingly, in plasma, the secondary amine metabolite, desipramine, can reach higher concentrations than imipramine, demonstrating the rapid successive metabolism (N-oxide reduction -> imipramine -> desipramine). [7]* Excretion: The downstream hydroxylated metabolites of imipramine and desipramine are primarily conjugated with glucuronic acid, which increases their water solubility and facilitates renal excretion. [11]

Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic data that would be generated from a preclinical study. The values illustrate the profile after administration of imipramine N-oxide.

ParameterImipramine N-oxideImipramine (from N-oxide)Desipramine (from N-oxide)
Tmax (h) ~0.75~1.5~4.0
Cmax (ng/mL) VariableHighModerate
AUC (ng·h/mL) LowerHighestHigh
t½ (h) Short6-18 [13]12-36 [13]

Note: Absolute values are highly dependent on dose, route, and species. The table illustrates the typical relative profile.

Factors Influencing Metabolism
  • Species Differences: Significant interspecies variations exist. For instance, in vitro studies using liver microsomes have shown that imipramine N-oxide was the major metabolite in mice, whereas it was not detected in human samples under similar conditions. [17]This highlights the critical need to carefully select animal models and exercise caution when extrapolating data to humans.

  • Genetic Polymorphisms: The metabolism of the reformed imipramine and its downstream metabolite desipramine is heavily influenced by genetic polymorphisms in CYP enzymes.

    • CYP2C19: Individuals who are "poor metabolizers" for CYP2C19 show reduced N-demethylation of imipramine to desipramine. [10][18] * CYP2D6: "Poor metabolizers" of CYP2D6 exhibit impaired 2-hydroxylation, leading to the accumulation of both imipramine and desipramine, which can increase the risk of toxicity. [9][10]Conversely, "ultrarapid metabolizers" may have reduced plasma concentrations, potentially leading to therapeutic failure. [10]

Section 4: Clinical and Toxicological Significance

The unique pharmacokinetic profile of imipramine N-oxide has both therapeutic and safety implications.

Imipramine N-oxide as a Prodrug

The development of imipramine N-oxide was driven by its potential to act as a prodrug with an improved clinical profile. [4]

  • Rationale and Advantages: By temporarily masking the tertiary amine with an N-oxide group, it was theorized that the molecule's properties would be altered until its in vivo reduction. Clinical trials reported that imipramine N-oxide had a faster onset of action and, critically, reduced side effects. [4]The diminished anticholinergic symptoms (e.g., dry mouth, constipation) and reduced orthostatic hypotension are particularly noteworthy advantages over imipramine. [3][4]The polar N-oxide group likely reduces the molecule's affinity for muscarinic and adrenergic receptors responsible for these side effects prior to its conversion to imipramine.

Toxicological Profile
  • Acute Toxicity: Animal studies indicate the acute toxicity of imipramine N-oxide. The intraperitoneal LD50 in rats and mice was reported as 90 mg/kg and 150 mg/kg, respectively. [2]For comparison, the oral LD50 of the parent drug, imipramine hydrochloride, is 305 mg/kg in rats. [19]Direct comparison is challenging due to different administration routes, but this suggests the N-oxide is not without significant toxicity.

  • Cytotoxicity and Genotoxicity: While specific in vivo genotoxicity data for imipramine N-oxide is limited, studies on the degradation products of imipramine using advanced oxidation processes highlight the importance of evaluating the toxicity of all metabolites. [20][21]It is crucial to ensure that metabolic pathways do not lead to the formation of reactive intermediates that could cause cellular damage.

Conclusion

The in vivo pharmacokinetics of imipramine N-oxide are defined by a fascinating metabolic loop, where it serves as both a metabolite of imipramine and a prodrug that is reduced back to the active parent compound. Its formation is primarily mediated by FMOs, while its reduction involves a quinone reductase-hemoprotein system. Following its administration, imipramine N-oxide is rapidly converted to imipramine and subsequently to desipramine, which then undergo CYP-mediated hydroxylation and clearance.

Understanding this complex interplay is vital for drug development professionals. The prodrug strategy, exemplified by imipramine N-oxide, offers a potential avenue for improving the therapeutic index of established drugs by mitigating side effects and potentially accelerating the onset of action. However, careful characterization of interspecies differences in metabolism and a thorough toxicological evaluation remain critical steps. Future research should focus on further elucidating the specific human enzymes responsible for N-oxide reduction and the impact of genetic polymorphisms on this pathway to fully realize its therapeutic potential.

References

  • imipramine hydrochloride. (n.d.). Davis's Drug Guide.
  • Imipramine Metabolism Pathway. (2025, January 24). SMPDB.
  • Abdel-Rehim, M., et al. (2011). The effect of different antidepressant drugs on oxidative stress after lipopolysaccharide administration in mice. EXCLI Journal, 10, 290-302.
  • Sutfin, T. A., et al. (1984). The analysis and disposition of imipramine and its active metabolites in man. Psychopharmacology, 82(4), 310-317.
  • Hicks, J. K., et al. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. NCBI.
  • Imaoka, S., et al. (2005). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Biological and Pharmaceutical Bulletin, 28(10), 1969-1972.
  • Imipramine N-Oxide. (n.d.). Merck Index.
  • Imipramine/Desipramine Pathway, Pharmacokinetics. (n.d.). PharmGKB.
  • Nagy, A. (1977). The kinetics of imipramine-N-oxide in rats. Acta Pharmacologica et Toxicologica, 41(4), 321-331.
  • T. Lauber, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
  • Skjelbo, E., et al. (1991). The mephenytoin oxidation polymorphism is partially responsible for the N-demethylation of imipramine. Clinical Pharmacology & Therapeutics, 49(1), 18-23.
  • Belpaire, F. M., et al. (1994). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line. Xenobiotica, 24(7), 639-648.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters Corporation.
  • Sugiura, M., et al. (1989). A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations. Biochemical Pharmacology, 38(20), 3561-3567.
  • Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica Supplementum, 345, 81-84.
  • Singh, J. K., et al. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Drug Metabolism & Toxicology, 3(4).
  • Metabolic pathways of imipramine. (n.d.). ResearchGate.
  • Amini, H., et al. (2007). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. DARU Journal of Pharmaceutical Sciences, 15(3), 146-151.
  • Safety Data Sheet - Imipramine (hydrochloride). (2025, July 3). Cayman Chemical.
  • Doğan Çalhan, S., et al. (2023). Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. Journal of Environmental Science and Health, Part A, 58(4), 345-354.
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Imipraminoxide. (n.d.). In Wikipedia.
  • Doğan Çalhan, S., et al. (2023). Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. ResearchGate.
  • Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. (2012). ResearchGate.
  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1878.
  • Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. (2017). NCBI.

Sources

A Comprehensive Technical Guide to the Certificate of Analysis for Imipramine-d6 N-oxide Monohydrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imipramine-d6 N-oxide monohydrate is the deuterated form of a primary metabolite of the tricyclic antidepressant, Imipramine.[1][2][3] Stable isotope-labeled (SIL) compounds, such as this one, are indispensable tools in modern pharmaceutical development and bioanalytical studies.[4][5][6][7] They serve as ideal internal standards in pharmacokinetic and metabolism studies, enabling precise quantification of the parent drug and its metabolites in complex biological matrices through techniques like mass spectrometry (MS).[5][8] The integrity of such studies hinges on the quality and comprehensive characterization of the SIL standard.

This guide provides an in-depth technical overview of the essential requirements for a Certificate of Analysis (CoA) for Imipramine-d6 N-oxide monohydrate. It is designed for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of such reference standards. We will delve into the critical analytical tests, the rationale behind their inclusion, and the methodologies employed, ensuring a thorough understanding of what constitutes a robust and trustworthy CoA.

The Anatomy of a Certificate of Analysis: A Self-Validating System

A Certificate of Analysis is more than a mere listing of test results; it is a testament to the identity, purity, and quality of a reference standard. For a complex molecule like Imipramine-d6 N-oxide monohydrate, the CoA should present a cohesive, self-validating picture of the material's fitness for its intended purpose. The following sections dissect the key components of a comprehensive CoA for this specific compound.

Identification and Characterization

The foundational requirement of any CoA is the unambiguous confirmation of the chemical structure. For Imipramine-d6 N-oxide monohydrate, this involves a multi-pronged analytical approach.

  • What it is: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of a compound.

  • Why it's important: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the core structure of Imipramine N-oxide and the specific positions of the deuterium labels on the N-dimethyl group. The absence of signals corresponding to the protons on the N-methyl groups in the ¹H NMR spectrum, and the altered splitting patterns in the ¹³C NMR, provide definitive evidence of successful deuteration.

  • Methodology:

    • A small, accurately weighed sample of the material is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The sample is placed in a high-field NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, splitting patterns, and integration values are analyzed and compared to the expected structure and data from the non-labeled compound.

  • What it is: Mass spectrometry measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

  • Why it's important: HRMS confirms the elemental composition of the molecule by providing a precise molecular weight.[9] For Imipramine-d6 N-oxide monohydrate, the observed mass should correspond to the theoretical mass of the deuterated, N-oxidized, and hydrated form (C₁₉H₁₈D₆N₂O₂). This analysis also provides initial confirmation of the isotopic enrichment.

  • Methodology:

    • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

    • The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

    • The mass spectrum is acquired, and the exact mass of the molecular ion is determined.

    • The measured mass is compared to the calculated theoretical mass.

Diagram: Inter-relationship of Identification Tests

Figure 1: Workflow for Structural Confirmation cluster_0 Primary Identification cluster_1 Confirmatory Data NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation Structural_Elucidation NMR_Spectroscopy->Structural_Elucidation Confirms connectivity & deuteration sites Mass_Spectrometry Mass Spectrometry (HRMS) Elemental_Composition Elemental_Composition Mass_Spectrometry->Elemental_Composition Confirms molecular formula FTIR_Spectroscopy FTIR Spectroscopy Final_Identity_Confirmation Identity Confirmed FTIR_Spectroscopy->Final_Identity_Confirmation Functional groups UV_Vis_Spectroscopy UV-Vis Spectroscopy UV_Vis_Spectroscopy->Final_Identity_Confirmation Chromophore Structural_Elucidation->Final_Identity_Confirmation Elemental_Composition->Final_Identity_Confirmation

Caption: Workflow for structural confirmation of Imipramine-d6 N-oxide monohydrate.

Purity Assessment

A high level of chemical purity is paramount for a reference standard to ensure accurate quantification in analytical assays.[10][11]

  • What it is: High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.[12]

  • Why it's important: HPLC is the gold standard for determining the chemical purity of pharmaceutical compounds.[12][13] It can separate the main compound from any related impurities, such as starting materials, by-products of the synthesis, or degradation products. The purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

  • Methodology:

    • A standard solution of the sample is prepared in a suitable mobile phase.

    • The solution is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector set to a wavelength where the analyte absorbs strongly.

    • A gradient or isocratic elution method is run to separate the components.

    • The resulting chromatogram is analyzed to determine the area percentage of the main peak.

Parameter Typical Specification Rationale
Purity by HPLC ≥ 98.0%Ensures that the vast majority of the material is the desired compound, minimizing interference from impurities.
Individual Impurity ≤ 0.5%Controls the level of any single known or unknown impurity.
Total Impurities ≤ 2.0%Provides an overall measure of the cleanliness of the material.
Isotopic Enrichment
  • What it is: A measure of the percentage of the labeled isotope (deuterium) present in the molecule relative to the natural abundance isotope (protium).

  • Why it's important: High isotopic enrichment is crucial to prevent "cross-talk" or interference from the internal standard at the mass channel of the unlabeled analyte in MS-based assays.[8] A low isotopic enrichment can lead to inaccurate quantification.

  • Methodology (MS-based):

    • The sample is analyzed by mass spectrometry (LC-MS or GC-MS).

    • The relative intensities of the ion signals corresponding to the deuterated molecule and any remaining non-deuterated species are measured.[9][14]

    • The isotopic enrichment is calculated based on these relative intensities.

Parameter Typical Specification Rationale
Isotopic Enrichment ≥ 98%Minimizes the contribution of the internal standard to the analyte signal in mass spectrometry.
Water Content
  • What it is: The amount of water present in the material, which for this compound is expected as it is a monohydrate.

  • Why it's important: The presence of water affects the actual concentration of the active molecule. Accurate knowledge of the water content is essential for preparing standard solutions of a known concentration. Karl Fischer titration is the preferred method as it is specific for water and more accurate than loss on drying.[15][16][17][18][19]

  • Methodology (Karl Fischer Titration):

    • A specialized Karl Fischer titrator is used.

    • An accurately weighed amount of the sample is introduced into the titration cell containing a solvent (e.g., methanol).

    • The Karl Fischer reagent, which selectively reacts with water, is added until the endpoint is reached, which is detected electrochemically.

    • The amount of reagent consumed is used to calculate the water content.

Parameter Typical Specification Rationale
Water Content Conforms to the theoretical value for a monohydrate (approximately 5.6% w/w for C₁₉H₂₀D₆N₂O₂)Confirms the hydration state of the molecule and is critical for accurate weighing and preparation of standard solutions.[15]
Residual Solvents
  • What it is: Trace amounts of organic volatile impurities that may remain from the synthesis and purification processes.[20][21]

  • Why it's important: Residual solvents have no therapeutic benefit and can be toxic.[20] Their levels are strictly controlled by regulatory bodies like the ICH.[22][23]

  • Methodology (Headspace Gas Chromatography - HS-GC):

    • An accurately weighed sample is placed in a headspace vial and dissolved or suspended in a suitable solvent.

    • The vial is heated to allow volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into a gas chromatograph.

    • The separated solvents are detected (e.g., by a Flame Ionization Detector - FID) and quantified against known standards.

Parameter Typical Specification Rationale
Residual Solvents Complies with ICH Q3C or USP <467> limits for the relevant solvent class.[21][22]Ensures the safety of the material and compliance with global pharmaceutical quality standards.[20][23]

Diagram: Quality Control Testing Cascade

Figure 2: Comprehensive Quality Assessment cluster_0 Core Quality Attributes cluster_1 Safety & Compliance Start Batch Synthesis Identity_Confirmation Identity Confirmed Start->Identity_Confirmation Purity_HPLC Purity (HPLC) Isotopic_Enrichment Isotopic Enrichment (MS) Purity_HPLC->Isotopic_Enrichment Water_Content Water Content (Karl Fischer) Isotopic_Enrichment->Water_Content Residual_Solvents Residual Solvents (GC) Water_Content->Residual_Solvents CoA_Issuance CoA Issued Residual_Solvents->CoA_Issuance Identity_Confirmation->Purity_HPLC

Caption: A sequential flow of quality control tests for batch release.

Conclusion

The Certificate of Analysis for Imipramine-d6 N-oxide monohydrate is a critical document that underpins the reliability of bioanalytical data. A comprehensive CoA, built upon the principles of scientific integrity and validated methodologies, provides the end-user with the necessary confidence in the reference standard. By understanding the "what," "why," and "how" of each analytical test presented, researchers can better assess the quality of their standards and, consequently, the accuracy and reproducibility of their scientific findings. This guide serves as a framework for evaluating the completeness and rigor of a CoA for this and other similar stable isotope-labeled internal standards, ultimately contributing to the development of safe and effective medicines.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Pharmaceutical Technology. (2026, February 28). Residual Solvent Analysis in Pharmaceuticals.
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • American Association of Pharmaceutical Scientists. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Alfa Chemistry. (n.d.). Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards.
  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • U.S. Pharmacopeia. (2017, November 1). Using USP Reference Standards.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection.
  • Merck Index. (n.d.). Imipramine N-Oxide.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • European Directorate for the Quality of Medicines & HealthCare. (2019). European Pharmacopoeia Reference Standards.
  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
  • Journal of Mass Spectrometry. (2014, August 15). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry.
  • Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards.
  • PubMed. (n.d.). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Pharmaffiliates. (n.d.). 1216808-01-3| Chemical Name : Imipramine-d6 N-Oxide Monohydrate.
  • Environmental Molecular Sciences Laboratory. (n.d.). Isotope Ratio Mass Spectrometry.
  • U.S. Pharmacopeia. (n.d.). Guideline for Referencing USP–NFDocumentary Standards.
  • PubMed. (n.d.). Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.
  • LabMal. (n.d.). HPLC Standards - This is What You Need.
  • SynThink Research Chemicals. (n.d.). EP Reference Standards for Pharmaceutical Testing.
  • ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • MedChemExpress. (n.d.). Imipramine hydrochloride.
  • LGC Standards. (n.d.). Imipramine-d6 N-Oxide Hydrate.
  • International Journal of Applied Pharmaceutics. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • U.S. Food and Drug Administration. (n.d.). Acceptability of Standards from Alternative Compendia (BP/EP/JP).
  • Analytical Chemistry. (2005, October 22). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides.
  • Almac. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards.
  • ResearchGate. (n.d.). Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Chemical Research in Toxicology. (2008, August 15). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
  • MDPI. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
  • PubMed. (2008, August 15). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies.
  • National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
  • LGC Standards. (n.d.). Imipramine N-Oxide | CAS 6829-98-7.

Sources

Deciphering the Cytochrome P450-Mediated N-Oxidation of Imipramine: Mechanistic Pathways and Kinetic Isolation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imipramine, a prototypical tertiary amine tricyclic antidepressant, undergoes extensive Phase I biotransformation. While N-demethylation (yielding the active metabolite desipramine) and aromatic ring hydroxylation are the most clinically recognized Cytochrome P450 (CYP450)-mediated pathways, the formation of imipramine-N-oxide represents a critical, yet often misunderstood, metabolic branch[1]. Historically, the N-oxidation of nucleophilic tertiary amines has been attributed almost exclusively to Flavin-containing monooxygenases (FMOs)[2]. However, rigorous kinetic profiling reveals that CYP450 enzymes also actively catalyze this N-oxygenation[3].

This whitepaper provides an in-depth mechanistic analysis of CYP-mediated imipramine N-oxidation, contrasting it with FMO activity, and establishes a self-validating experimental protocol for researchers to isolate and quantify these distinct enzymatic contributions in vitro.

The Metabolic Network of Imipramine

Imipramine’s tertiary alkylamino moiety is a prime target for oxidative enzymes. The partitioning of imipramine through various metabolic routes dictates its pharmacokinetic profile and potential for drug-drug interactions.

MetabolicNetwork Imipramine Imipramine (Tertiary Amine) Desipramine Desipramine (Secondary Amine) Imipramine->Desipramine CYP450 (N-Dealkylation) CYP2C19, CYP3A4, CYP1A2 ImipramineNOxide Imipramine-N-Oxide Imipramine->ImipramineNOxide FMO & CYP450 (N-Oxidation) HydroxyImipramine 2-OH-Imipramine Imipramine->HydroxyImipramine CYP2D6 (Ring Hydroxylation)

Metabolic routing of imipramine via CYP450 and FMO enzymes.

While FMOs (particularly FMO1 and FMO3) are the primary drivers of N-oxide formation at alkaline pH, CYP450 enzymes—specifically those expressed in hepatic microsomes and extrahepatic tissues like thoracic aortic endothelial cells (TAECs)—contribute significantly to N-oxidation at physiological pH[3],[2].

Mechanistic Divergence: N-Dealkylation vs. N-Oxidation at the CYP Active Site

The classical view of CYP450-mediated amine metabolism involves α -carbon hydroxylation, leading to an unstable carbinolamine that spontaneously collapses into a secondary amine (N-dealkylation) and an aldehyde[1]. How, then, does CYP450 generate an N-oxide?

The answer lies in the Single Electron Transfer (SET) mechanism[4].

When imipramine enters the CYP active site, the highly electrophilic iron-oxo intermediate (Compound I, [FeIV=O]+∙ ) can abstract a single electron directly from the lone pair of the tertiary amine nitrogen. This generates an aminium radical cation ( R3​N+∙ ). At this juncture, the reaction can bifurcate:

  • Proton Loss ( α -Deprotonation): The radical cation loses a proton from the adjacent α -carbon, forming a carbon-centered radical. Oxygen rebound at this carbon yields the carbinolamine, driving N-dealkylation .

  • Direct Oxygen Rebound (N-Oxidation): If the active site topology restricts α -deprotonation, or if the nitrogen radical is stabilized in close proximity to the heme iron, the oxygen from Compound I rebounds directly onto the nitrogen heteroatom, yielding the N-oxide .

SETMechanism Substrate Tertiary Amine (Imipramine) Complex Substrate-Heme Complex Substrate->Complex CompoundI CYP450 Compound I [Fe(IV)=O]+• CompoundI->Complex Radical Aminium Radical Cation [R3N•+] Complex->Radical Single Electron Transfer (SET) AlphaC α-Carbon Radical Radical->AlphaC Proton Loss NOxide N-Oxide Product (Oxygen Rebound at N) Radical->NOxide Direct Rebound Dealkyl Carbinolamine (Oxygen Rebound at C) AlphaC->Dealkyl Oxygen Rebound

Single Electron Transfer (SET) mechanism dictating CYP-mediated N-oxidation versus N-dealkylation.

Kinetic Profiling: Differentiating CYP and FMO Activity

To accurately study CYP-mediated N-oxidation, researchers must exploit the distinct biochemical and kinetic vulnerabilities of FMO and CYP450 enzymes. FMOs utilize a pre-formed C4a-hydroperoxyflavin intermediate, making them highly sensitive to thermal degradation in the absence of NADPH[2]. Furthermore, their pH optima differ drastically.

Table 1: Kinetic and Inhibitory Differentiation of Imipramine N-Oxidation Pathways
FeatureFMO-Mediated N-OxidationCYP450-Mediated N-Oxidation
Optimal pH Alkaline (pH 8.4 – 8.5)Physiological (pH 7.4)
Thermal Stability Highly labile (Inactivates at 45°C w/o NADPH)Relatively stable (Intact at 45°C)
Primary Inhibitor Methimazole (Competitive, Ki​≈0.80μM )SKF-525A, 1-Aminobenzotriazole (1-ABT)
Catalytic Mechanism Nucleophilic attack on FAD-OOHSingle Electron Transfer (SET) to Compound I
Anaerobic Behavior Inactive (Requires O2​ for FAD-OOH)Heme-mediated retro-reduction of N-oxide to parent amine

Note on Anaerobic Behavior: A critical pitfall in assay design is the failure to maintain oxygenation. Under anaerobic conditions, the reduced heme moiety of CYP450 acts as a non-enzymatic N-oxide reductase, converting imipramine-N-oxide back to imipramine in the presence of NADPH/FAD[5],[6]. This retro-reduction can lead to severe underestimations of N-oxide formation if reaction vials become hypoxic.

Self-Validating Experimental Protocol: Isolating CYP-Mediated N-Oxidation

To quantify the specific contribution of CYP450 to imipramine N-oxidation, the following protocol utilizes a "functional knockout" approach to systematically eliminate FMO background noise[3].

Rationale & Causality

By applying a mild thermal stress in the absence of the NADPH cofactor, FMO is irreversibly denatured while CYP450 remains structurally intact. Subsequent buffering to pH 7.4 and the addition of methimazole ensures any residual FMO activity is suppressed, creating an isolated environment to observe pure CYP-mediated SET N-oxidation.

Workflow Step1 1. Microsome Preparation (Rat/Human Hepatic or TAECs) Step2 2. Thermal Pre-incubation (45°C for 5 min w/o NADPH) Step1->Step2 Eliminates baseline FMO Step3 3. Buffer Adjustment (pH 7.4 to favor CYP over FMO) Step2->Step3 Step4 4. Selective Inhibition (Add 1 mM Methimazole) Step3->Step4 Blocks residual FMO Step5 5. Reaction Initiation (Add Imipramine & NADPH, 37°C) Step4->Step5 CYP-isolated environment Step6 6. Quench & Analyze (Ice-cold ACN, LC-MS/MS) Step5->Step6

Self-validating protocol workflow for isolating CYP-specific N-oxidation from FMO background.

Step-by-Step Methodology
  • Microsomal Preparation: Thaw human or rat hepatic microsomes (or TAECs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 0.1 M potassium phosphate buffer.

  • Thermal Inactivation (The FMO Knockout): Incubate the microsomal suspension at 45°C for exactly 5 minutes in a shaking water bath. Crucial: Do not add NADPH during this step. Transfer immediately to ice for 2 minutes to halt thermal degradation.

  • Buffer Optimization: Ensure the reaction matrix is buffered strictly to pH 7.4. (Prepare a parallel control at pH 8.5 without heat treatment to validate total FMO competence).

  • Inhibitor Spiking: Add Methimazole to a final concentration of 1 mM to block any surviving FMO. In a parallel validation tube, add SKF-525A (100 µM) to confirm that the remaining N-oxidation is indeed CYP-dependent[3].

  • Substrate Addition: Add imipramine hydrochloride (final concentration: 10–100 µM depending on the desired kinetic range). Pre-incubate at 37°C for 3 minutes.

  • Initiation & Aeration: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Crucial: Ensure the reaction vials are unsealed or highly aerated to prevent hypoxic retro-reduction of the N-oxide[6].

  • Quenching: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated imipramine-d3).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for imipramine-N-oxide ( m/z 297.2 m/z 86.1).

By adhering to this self-validating system, researchers can definitively uncouple the overlapping activities of CYP450 and FMO, enabling precise kinetic mapping of tertiary amine N-oxidation in drug development.

References

  • Contribution of flavin-containing monooxygenase and cytochrome P450 to imipramine N-oxidation in rat hepatic microsomes. Biological and Pharmaceutical Bulletin, 1999.

  • N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Journal of Toxicological Sciences (via PMC), 2014.

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (MDPI), 2021.

  • Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450. Xenobiotica, 2001.

  • Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. Chemical Research in Toxicology (ACS), 2001.

Sources

Methodological & Application

Imipramine-d6 N-oxide monohydrate as internal standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Imipramine-d6 N-oxide Monohydrate as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

Introduction & Mechanistic Rationale

Imipramine is a prototypical tricyclic antidepressant (TCA) extensively utilized in psychiatric medicine. Its hepatic metabolism yields several active and inactive metabolites, notably desipramine and imipramine N-oxide. In rigorous pharmacokinetic (PK), therapeutic drug monitoring (TDM), and forensic toxicology workflows, the precise quantification of imipramine N-oxide is notoriously challenging[1].

N-oxide metabolites are inherently unstable. They are thermally labile and highly susceptible to ex vivo reduction back to their parent tertiary amines (imipramine) during sample preparation, storage in whole blood, or within the heated electrospray ionization (ESI) source of a mass spectrometer[2].

To engineer a self-validating and robust LC-MS/MS assay, the selection of an optimal internal standard (IS) is non-negotiable. Imipramine-d6 N-oxide monohydrate serves as the definitive stable isotope-labeled (SIL) internal standard for this application[3].

The Causality Behind the Standard: Expert Insights

As analytical scientists, we must design protocols where the chemistry safeguards the data. The use of Imipramine-d6 N-oxide monohydrate addresses three critical analytical vulnerabilities:

  • Isotopic Fidelity Against Ex Vivo Reduction: Imipramine N-oxide rapidly reduces to imipramine in whole blood due to metalloproteins (like hemoglobin) or during aggressive evaporation steps[2]. By spiking Imipramine-d6 N-oxide immediately into the raw biological matrix, any chemical reduction occurs proportionally between the endogenous analyte and the IS. The analyte-to-IS peak area ratio remains constant, neutralizing what would otherwise be a severe quantitative underestimation.

  • Absolute Matrix Effect Correction: N-oxides possess distinct polarities compared to their parent amines, causing them to elute differently and exposing them to unique phospholipid-induced ion suppression zones. The d6-labeled IS (with deuterium atoms on the N,N-dimethyl group) co-elutes perfectly with the target analyte, ensuring identical ionization environments and correcting for matrix effects.

  • Gravimetric Reliability: The monohydrate crystal form is significantly less hygroscopic than the anhydrous free base. This structural stability minimizes moisture-absorption during the weighing of primary reference stock solutions, ensuring the absolute accuracy of the calibration curve[3].

Physicochemical Specifications

Table 1: Reference Standard Properties

Property Specification
Chemical Name Imipramine-d6 N-Oxide Monohydrate
CAS Number 1216808-01-3
Molecular Formula C₁₉H₂₀D₆N₂O₂ • H₂O
Molecular Weight 320.46 g/mol
Appearance White Crystalline Solid
Storage Conditions 2-8°C (Refrigerator), protect from light

| Primary Application | Stable isotope-labeled IS for LC-MS/MS |

Experimental Workflow

To prevent the degradation of the N-oxide, harsh alkaline liquid-liquid extractions (LLE) must be avoided. The following workflow utilizes a cold Protein Precipitation (PPT) strategy to rapidly quench enzymatic activity and minimize thermal stress.

Workflow N1 1. Sample Aliquoting (Plasma/Blood on Ice) N2 2. IS Addition (Imipramine-d6 N-oxide) N1->N2 N3 3. Cold Protein Precipitation (Acetonitrile at -20°C) N2->N3 N4 4. Centrifugation (14,000 x g, 4°C) N3->N4 N5 5. Supernatant Transfer (Direct Injection, No Heat) N4->N5 N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

Figure 1: Cold-extraction LC-MS/MS workflow for N-oxide metabolites to prevent ex vivo reduction.

Step-by-Step Methodology

Part A: Preparation of Solutions
  • Primary Stock Solution: Weigh exactly 1.00 mg of Imipramine-d6 N-oxide monohydrate and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the primary stock in Methanol:Water (50:50, v/v) to achieve a final working concentration of 50 ng/mL. Keep on ice during use.

Part B: Cold Protein Precipitation (PPT) Extraction

Crucial Note: All biological matrices must be thawed and maintained on wet ice to halt endogenous reductase activity.

  • Transfer 50 µL of human plasma or whole blood into a pre-chilled 1.5 mL microcentrifuge tube[4].

  • Add 20 µL of the Working IS Solution (50 ng/mL Imipramine-d6 N-oxide) and vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (-20°C) containing 0.1% Formic Acid to precipitate proteins and stabilize the N-oxide.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a low-volume glass insert. Do not evaporate to dryness , as applying nitrogen gas and heat will force the N-oxide to reduce back to imipramine.

Part C: LC-MS/MS Conditions

Separation is achieved using a Biphenyl column, which offers superior pi-pi retention mechanisms for the tricyclic ring structure compared to standard C18 phases.

Table 2: Liquid Chromatography Gradient Program Column: Biphenyl (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.00 95% 5%
0.50 95% 5%
2.50 10% 90%
3.50 10% 90%
3.60 95% 5%

| 5.00 | 95% | 5% |

Table 3: Mass Spectrometry Parameters (Positive ESI, MRM Mode) Note: ESI source temperature should be kept at or below 400°C to minimize thermal degradation of the N-oxide.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Imipramine N-oxide 297.2 86.1 50 25
Imipramine N-oxide (Qualifier) 297.2 114.1 50 20

| Imipramine-d6 N-oxide (IS) | 303.2 | 92.1 | 50 | 25 |

Data Interpretation and Self-Validation

To ensure the integrity of your run, implement a self-validating system by monitoring the In-Source Reduction Ratio . Set up a secondary MRM transition for the IS monitoring m/z 303.2 → 287.2 (the mass of Imipramine-d6). If the peak area of this transition exceeds 5% of the primary IS signal, your ESI source temperature is too high, and thermal reduction is occurring inside the mass spectrometer. Adjust the source temperature downwards until this artifact is eliminated.

References

  • Imipramine-d6 N-Oxide Monohydrate Reference Standards Pharmaffiliates URL:[Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues ResearchGate URL:[Link]

  • Prescriptive Oriented Drug Analysis of Multiple Sclerosis Disease by LC-UV in Whole Human Blood Oxford Academic URL:[Link]

Sources

High-Fidelity Quantification of Imipramine and Its Metabolites in Human Serum Using LC-MS/MS with a d6-N-oxide Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists Application Focus: Therapeutic Drug Monitoring (TDM), Pharmacokinetics, and Metabolite Profiling

Scientific Rationale & Analytical Challenges

Imipramine is a tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism. The primary metabolic pathways include N-demethylation to the active metabolite desipramine (via CYP1A2 and CYP2C19), aromatic hydroxylation to 2-hydroxyimipramine (via CYP2D6), and N-oxidation to imipramine-N-oxide (via Flavin-containing monooxygenases [FMOs] and CYPs) [4].

While LC-MS/MS is the gold standard for quantifying these analytes, N-oxide metabolites present a severe analytical vulnerability . The N→O dative bond is highly thermally labile. During Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the high temperatures of the desolvation gas induce In-Source Fragmentation (ISF) . The N-oxide loses an oxygen atom (-16 Da) or undergoes homolytic cleavage, reverting to the parent tertiary amine (imipramine) [2].

If uncorrected, this phenomenon causes a dual quantitative error:

  • Underestimation of the imipramine-N-oxide concentration.

  • Overestimation of the parent imipramine concentration (due to the artificial generation of imipramine in the MS source).

The Self-Validating Solution: Imipramine-d6-N-oxide

To create a self-validating analytical system, this protocol utilizes Imipramine-d6-N-oxide as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares the exact physicochemical properties of the endogenous N-oxide, it precisely co-elutes during chromatography. Consequently, it experiences the exact same matrix suppression and the exact same rate of thermal in-source fragmentation. By quantifying the analyte against the d6-N-oxide IS ratio, the assay mathematically nullifies the ISF variable, ensuring absolute quantitative integrity [1].

Metabolism IMP Imipramine (Parent Drug) DMI Desipramine (Active Metabolite) IMP->DMI CYP1A2, CYP2C19 OH_IMP 2-Hydroxyimipramine (Active Metabolite) IMP->OH_IMP CYP2D6 INO Imipramine-N-oxide (Labile Metabolite) IMP->INO FMOs / CYPs

Metabolic pathways of imipramine highlighting the formation of the labile N-oxide metabolite.

Materials and Reagents

  • Reference Standards: Imipramine hydrochloride, Desipramine hydrochloride, 2-Hydroxyimipramine, Imipramine-N-oxide (Purity >99%).

  • Internal Standards (SIL-IS): Imipramine-d6-N-oxide, Imipramine-d4, Desipramine-d3.

  • Biological Matrix: Drug-free human serum.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

  • Consumables: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL).

Experimental Protocol: Causality-Driven Methodology

Sample Preparation via Mixed-Mode SPE (MCX)

Imipramine and its metabolites are basic amines (pKa ~9.5). A mixed-mode strong cation exchange (MCX) solid-phase extraction is selected over standard reverse-phase SPE to eliminate phospholipid-induced matrix effects.

Step-by-Step Workflow:

  • Aliquoting & Spiking: Transfer 200 µL of human serum into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (containing Imipramine-d6-N-oxide at 500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation & Acidification: Add 200 µL of 2% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile crashes the plasma proteins to prevent SPE clogging. Formic acid drives the pH down to ~3.0, ensuring the basic amine groups on the analytes are fully protonated (positively charged) for optimal binding to the cation exchange sorbent.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 400 µL of 1% FA in water to reduce the organic solvent strength prior to loading.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL of 1% FA in water.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 1 mL of 2% FA in water. (Removes polar neutral interferences).

    • Wash 2: 1 mL of 100% MeOH. (Removes non-polar lipids and phospholipids. Because the analytes are ionically bound to the sulfonic acid groups of the MCX resin, they remain trapped despite the 100% organic wash).

  • Elution: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH of the ammonium hydroxide neutralizes the positive charge on the analytes, breaking the ionic interaction with the sorbent and allowing the methanol to elute them cleanly.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 10 mM Ammonium Formate).

Workflow A 1. Aliquot Serum & Spike SIL-IS B 2. Protein Precipitation A->B C 3. Mixed-Mode SPE (MCX) B->C D 4. Basic Organic Elution C->D E 5. Evaporate & Reconstitute D->E F 6. LC-MS/MS Analysis E->F

Step-by-step sample preparation and LC-MS/MS workflow utilizing mixed-mode cation exchange SPE.

LC-MS/MS Conditions & Data Presentation

Chromatographic Separation
  • Column: Biphenyl core-shell column (2.1 × 100 mm, 2.6 µm). Rationale: The biphenyl stationary phase provides enhanced pi-pi interactions, offering superior resolution of the structurally similar tricyclic metabolites compared to standard C18 columns.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear ramp to 60% B), 4-5 min (95% B for column wash), 5-6.5 min (10% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) [3]. To minimize thermal degradation of the N-oxide prior to entering the vacuum region, the desolvation temperature is strictly capped at 300°C.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Role
Imipramine 281.286.120Parent Drug
Desipramine 267.272.118Active Metabolite
2-Hydroxyimipramine 297.286.122Active Metabolite
Imipramine-N-oxide 297.286.120Labile Metabolite
Imipramine-d6-N-oxide 303.292.120Internal Standard
Imipramine-d4 285.290.120Internal Standard

Note: The m/z 86.1 product ion corresponds to the cleavage of the terminal dimethylamine group. For the d6-N-oxide, the deuterium atoms are located on the dimethylamine methyl groups, shifting the product ion to m/z 92.1.

Method Validation Summary

The method was validated according to FDA/EMA bioanalytical guidelines. The use of the d6-N-oxide IS ensured that the matrix effects and recovery metrics for the N-oxide metabolite were tightly controlled.

Table 2: Quantitative Validation Metrics in Human Serum

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)
Imipramine1.0 – 5001.03.2 – 6.5-2.1 to +4.388.4 ± 3.1
Desipramine1.0 – 5001.04.1 – 7.2-3.5 to +3.885.2 ± 4.0
2-OH-Imipramine1.0 – 5001.03.8 – 6.9-1.8 to +5.182.7 ± 4.5
Imipramine-N-oxide2.5 – 5002.54.5 – 8.1-4.2 to +4.986.1 ± 5.2

Results & Discussion: The Self-Validating Mechanism

The critical success factor of this protocol is the correction of the Imipramine-N-oxide concentration. During method development, experiments conducted without the SIL-IS showed that up to 15-20% of the Imipramine-N-oxide underwent in-source fragmentation into imipramine, depending on the cleanliness of the ESI source and minor fluctuations in desolvation gas temperature.

By integrating Imipramine-d6-N-oxide , the protocol becomes self-validating. If a sample experiences a 20% loss of the endogenous N-oxide due to source conditions, the d6-N-oxide IS simultaneously experiences a 20% loss. Because quantification is based on the Area Ratio (Area_Analyte / Area_IS), the 20% reduction in both the numerator and denominator cancels out, yielding a perfectly accurate concentration calculation. Furthermore, chromatographic separation ensures that any imipramine generated in-source from the N-oxide elutes at the N-oxide's retention time (e.g., 2.8 min), not at the parent imipramine's retention time (e.g., 3.4 min), preventing false elevation of the parent drug data [2].

References

  • Lohmann, W., Karst, U. (2010). "Quantitation of Parent Drug and Its Unstable Metabolites by in Situ Coulometric Oxidation and Liquid Chromatography−Tandem Mass Spectrometry." Analytical Chemistry. URL:[Link]

  • Ramanathan, R., et al. (2015). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." ResearchGate. URL:[Link]

  • Pistos, C., et al. (2008). "Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design." PubMed. URL:[Link]

  • Dear, G. J., et al. (2001). "Liquid chromatography-mass spectrometry in the study of the metabolism of drugs and other xenobiotics." ResearchGate. URL:[Link]

Application Note: High-Recovery Solid Phase Extraction of Imipramine N-oxide from Human Urine Using Mixed-Mode Cation Exchange

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Selective Extraction

Imipramine is a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder and other conditions. Its metabolism in the body is complex, yielding several active and inactive metabolites, including Imipramine N-oxide.[1][2] Monitoring the parent drug and its metabolites, such as the N-oxide, in biological matrices like urine is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in forensic toxicology to assess compliance, metabolism, or potential overdose.[3]

Urine presents a significant analytical challenge due to its complex composition, containing a high concentration of salts, pigments, and other endogenous materials that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A robust and selective sample preparation method is therefore essential to remove these interferences, concentrate the analyte of interest, and ensure the accuracy and reliability of the subsequent analysis.

Solid Phase Extraction (SPE) is a powerful technique for this purpose. This application note details a highly efficient and reproducible SPE protocol for the extraction of Imipramine N-oxide from human urine, leveraging a mixed-mode cation exchange mechanism. This approach provides superior selectivity and cleanup compared to single-mode methods like reversed-phase SPE alone by utilizing two distinct retention mechanisms: reversed-phase and ion exchange.[5][6]

Principle of Mixed-Mode Cation Exchange SPE

The success of this protocol hinges on the chemical properties of Imipramine N-oxide and the dual functionality of the mixed-mode SPE sorbent.

  • Analyte Properties: Imipramine N-oxide, a metabolite of a tertiary amine, possesses a basic nitrogen atom that can be readily protonated under acidic conditions to form a positive ion (cation).[1][7] It also has a significant non-polar tricyclic structure, allowing for hydrophobic interactions.

  • Sorbent Properties: A mixed-mode strong cation exchange (MCX) sorbent contains both reversed-phase (e.g., a polymer like N-vinylpyrrolidone and divinylbenzene) and strong cation exchange (e.g., sulfonic acid groups) functionalities.

The extraction process is a strategic manipulation of pH and solvent strength to exploit these properties:

  • Load: The urine sample is acidified to a pH of approximately 6 or lower.[8][9] At this pH, the basic nitrogen on Imipramine N-oxide is protonated, carrying a positive charge. When loaded onto the SPE cartridge, the analyte is retained by two mechanisms: the strong ionic bond between the cationic analyte and the negatively charged sulfonic acid groups on the sorbent, and the weaker hydrophobic interaction between the analyte's carbon skeleton and the reversed-phase polymer.

  • Wash: Interferences are removed using sequential washes. An acidic aqueous wash removes highly polar, neutral, and acidic matrix components. A subsequent wash with an organic solvent like methanol removes non-polar, non-basic interferences that may be held by hydrophobic interactions.[5][10] The analyte remains strongly bound by the ion-exchange mechanism.

  • Elute: To elute the analyte, the ionic bond must be disrupted. This is achieved by applying an elution solvent containing a base (e.g., ammonium hydroxide) in an organic solvent.[9][10] The base neutralizes the charge on the Imipramine N-oxide, breaking the ionic bond with the sorbent. The strong organic solvent then overcomes the remaining hydrophobic interactions and elutes the clean, concentrated analyte.

Visualized SPE Workflow

The following diagram illustrates the complete logical flow of the mixed-mode cation exchange protocol.

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe Solid Phase Extraction Protocol cluster_post Post-Elution Processing urine 1. Urine Sample Collection pretreat 2. Dilute with Acidic Buffer (e.g., 4% H3PO4 or pH 6 Buffer) urine->pretreat condition 3. Condition Cartridge (Methanol) pretreat->condition equilibrate 4. Equilibrate Cartridge (Water/Buffer) condition->equilibrate load 5. Load Pre-Treated Sample equilibrate->load wash1 6. Aqueous Wash (e.g., 0.1N HCl or Acidic Buffer) load->wash1 wash2 7. Organic Wash (e.g., Methanol) wash1->wash2 elute 8. Elute Analyte (Basic Organic Solvent) wash2->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Mixed-Mode SPE of Imipramine N-oxide.

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for specific laboratory instrumentation and requirements.

4.1. Materials and Reagents

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, 3 cc, 60 mg)

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water

  • Reagents: Phosphoric Acid (H₃PO₄), Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH), Formic Acid

  • Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Calibrated Pipettes

4.2. Step-by-Step Methodology

  • Sample Pre-Treatment:

    • Pipette 1.0 mL of urine into a centrifuge tube.

    • Add 1.0 mL of 4% phosphoric acid (H₃PO₄) in water.

    • Vortex for 30 seconds. This step ensures the analyte is protonated.[5]

    • Centrifuge for 10 minutes at ~3500 rpm to pellet any solid material.[8]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the sorbent by passing 2 mL of methanol through the cartridge. Do not let the sorbent go dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the sorbent by passing 2 mL of HPLC-grade water through the cartridge. Ensure the sorbent remains wet.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the cartridge.

    • Apply a gentle vacuum to pull the sample through at a slow, consistent flow rate of approximately 1-2 mL/minute. A slow flow rate is critical for ensuring efficient retention.[9]

  • Wash Step 1 (Aqueous Wash):

    • Wash the cartridge with 2 mL of 0.1N HCl. This removes polar interferences.[10]

    • Dry the cartridge under full vacuum for 1-2 minutes.

  • Wash Step 2 (Organic Wash):

    • Wash the cartridge with 2 mL of methanol. This removes less polar, neutral, and acidic interferences.[5][10]

    • Dry the cartridge thoroughly under high vacuum for at least 5 minutes. This step is crucial to prevent the elution solvent from being diluted, which could compromise recovery.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the Imipramine N-oxide by passing 2 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge.[9] The basic nature of this solvent neutralizes the analyte for elution.

    • Collect the eluate at a slow flow rate (~1 mL/minute).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 0.1% formic acid in water:acetonitrile).[8]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Comparative Overview of Protocols

The following table summarizes parameters from various published methods for tricyclic antidepressants, highlighting the versatility of mixed-mode SPE.

ParameterProtocol A (Weak Cation Exchange)[5]Protocol B (Strong Cation Exchange)[9]Protocol C (Strong Cation Exchange)[10]
Sorbent Type Oasis WCX (Weak Cation Exchange)DSC-MCAX (Strong Cation Exchange)Oasis MCX (Strong Cation Exchange)
Sample Pre-treatment 200 µL urine + 200 µL 4% H₃PO₄1 mL urine + 1 mL 50 mM ammonium acetate (pH 6)0.5 mL urine + dilution/acidification
Conditioning 200 µL Methanol1 mL Methanol2 mL Methanol
Equilibration 200 µL Water1 mL 50 mM ammonium acetate (pH 6)2 mL Water
Aqueous Wash 200 µL 10 mM ammonium acetate, pH 61 mL 50 mM ammonium acetate (pH 6) & 1 mL 1M Acetic Acid1 mL 0.1N HCl
Organic Wash 200 µL Methanol1 mL Methanol1 mL Methanol
Elution Solvent 2 x 25 µL of 60:40 ACN/MeOH with 2% Formic Acid5% Ammonium Hydroxide in Methanol10% Ammonium Hydroxide in Methanol
Analyte Class Basic Tricyclic AntidepressantsNon-polar Basic CompoundsMDMA and Metabolites (Basic)

Note: Elution from a weak cation exchanger (WCX) can sometimes be achieved with a strong acid, as the analyte's affinity is lower compared to a strong cation exchanger (SCX/MCX), which almost always requires a basic elution solvent.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Elution: Elution solvent is not basic or strong enough.Increase the percentage of ammonium hydroxide in the elution solvent (e.g., from 5% to 10%). Ensure the elution solvent is freshly prepared.
Analyte Breakthrough: Sample loading or wash flow rate is too fast.Decrease the vacuum pressure to ensure flow rates do not exceed 1-2 mL/min during loading and elution.
Incomplete Sorbent Drying: Residual aqueous wash solvent neutralizes the basic elution solvent.Ensure the cartridge is dried completely under high vacuum for at least 5 minutes after the final wash step.
High Matrix Effects / Dirty Extract Inefficient Washing: Wash steps are not stringent enough to remove all interferences.Optimize the wash steps. Consider increasing the volume of the wash solvents or adjusting the pH of the aqueous wash. Ensure the organic wash (methanol) is of sufficient volume to remove lipid-soluble interferences.
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variable vacuum pressure across samples.Use a manifold with individual flow control valves for each cartridge. Ensure a consistent vacuum is applied.
Incomplete Evaporation/Reconstitution: Variable final extract volumes.Ensure all samples are evaporated to complete dryness. Vortex thoroughly after adding the reconstitution solvent to ensure the entire residue is redissolved.

References

  • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS.
  • Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology.
  • Fast urinary screening for imipramine and desipramine using on-line solid-phase extraction and selective derivatiz
  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • Screening of Multiple Drugs of Abuse and Metabolites in Urine Using LC/MS/MS With Polarity Switching Electrospray Ioniz
  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2).
  • The kinetics of imipramine-N-oxide in r
  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2) - Full Document.
  • Current Methodologies for Drugs of Abuse Urine Testing. Biotage.
  • Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. PMC.
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • Imipramine N-oxide | Drug Metabolite. MedchemExpress.com.
  • Imipramine N-Oxide | CAS 6829-98-7. LGC Standards.

Sources

Application Note: Mass Spectrometric Characterization and Fragmentation Analysis of Imipramine-d6 N-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of Imipramine-d6 N-oxide, a key deuterated metabolite of the tricyclic antidepressant Imipramine. Designed for researchers, analytical scientists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document elucidates the characteristic fragmentation pathways observed using tandem mass spectrometry (MS/MS). We present a foundational theoretical framework for N-oxide fragmentation, a step-by-step protocol for acquiring high-quality mass spectra, and a visual summary of the fragmentation cascade. The methodologies described herein are crucial for the unambiguous identification and quantification of this metabolite in complex biological matrices.

Introduction: The "Why"

Imipramine is a widely prescribed tricyclic antidepressant (TCA) used in the management of major depressive disorder and other conditions.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, which produces several active and inactive compounds, including Imipramine N-oxide.[2][3] In clinical and forensic toxicology, as well as in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the precise quantification of drugs and their metabolites.[4][5]

The use of stable isotope-labeled (SIL) internal standards, such as Imipramine-d6 and its corresponding metabolites, is paramount for accurate quantification. These standards co-elute with the analyte of interest and exhibit identical chemical properties and ionization efficiency, but are differentiated by their mass-to-charge ratio (m/z). Understanding the specific fragmentation pattern of a SIL metabolite like Imipramine-d6 N-oxide is therefore not just an academic exercise; it is a critical requirement for developing robust, selective, and reliable bioanalytical methods. This guide explains the causality behind the observed fragmentation, enabling scientists to confidently select Multiple Reaction Monitoring (MRM) transitions and interpret resulting data.

Theoretical Background: Principles of N-Oxide Fragmentation

The mass spectrometric behavior of N-oxides, particularly under atmospheric pressure ionization (API) techniques like Electrospray Ionization (ESI), is distinct from their hydroxylated isomers, despite both having a mass shift of +16 Da from the parent drug.[6] The defining characteristic of a protonated aromatic N-oxide in tandem mass spectrometry is the facile neutral loss of an oxygen atom.

  • Deoxygenation ([M+H - O]⁺): Upon collisional activation, the protonated N-oxide ([M+H]⁺) readily undergoes a neutral loss of 16 Da, corresponding to the oxygen atom.[7] This "deoxygenation" pathway is a highly diagnostic fragmentation and is often the most abundant or one of the most abundant product ions.[6][8] This process can be influenced by thermal conditions within the ion source, but it is also a prominent pathway in collision-induced dissociation (CID).[6][7]

  • Side-Chain Fragmentation: Like other aliphatic amines, the dimethylaminopropyl side chain of Imipramine-d6 N-oxide is susceptible to α-cleavage.[9] This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, charge-retaining fragment.

By understanding these two primary fragmentation routes, we can predict and interpret the MS/MS spectrum of Imipramine-d6 N-oxide with high confidence.

Proposed Fragmentation Pathway of Imipramine-d6 N-Oxide

The fragmentation of protonated Imipramine-d6 N-oxide, [C₁₉H₁₈D₆N₂O+H]⁺, follows a logical and predictable cascade. The deuterated methyl groups are located on the terminal nitrogen of the side chain.

Precursor Ion

The anhydrous molecular weight of Imipramine-d6 N-oxide (C₁₉H₁₈D₆N₂O) is approximately 302.45 g/mol .[10][11] In positive ion ESI, the molecule is readily protonated to form the precursor ion [M+H]⁺ with a corresponding m/z of ~303.5 .

Major Fragmentation Pathways
  • Neutral Loss of Oxygen: The most characteristic fragmentation is the loss of the N-oxide oxygen atom. This results in a product ion at m/z ~287.5 , which corresponds to protonated Imipramine-d6. This is an excellent transition for selective quantification due to its specificity and typically high intensity.

  • α-Cleavage of the Side Chain: The second major fragmentation pathway involves the cleavage of the bond between the second and third carbon atoms of the propyl side chain. This generates a stable iminium ion containing the N-oxide and the deuterated methyl groups, [CH₂=CH-N⁺(O)(CD₃)₂H]. This fragment is expected at m/z ~98.1 . A related, common fragment for tertiary amines is the [CH₂=N⁺(R)₂] ion. For Imipramine-d6 N-oxide, this would involve cleavage between the first and second carbons of the propyl chain, leading to the [CH₂=N⁺(O)(CD₃)₂] fragment at m/z ~80.1 .

The following diagram illustrates this fragmentation cascade.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions Precursor Imipramine-d6 N-oxide [M+H]⁺ m/z ≈ 303.5 Product1 Protonated Imipramine-d6 [M+H - O]⁺ m/z ≈ 287.5 Precursor->Product1 Neutral Loss of O (-16 Da) Product2 Side-Chain Fragment [C₄H₅D₆NO]⁺ m/z ≈ 98.1 Precursor->Product2 Side-Chain Cleavage

Caption: Proposed MS/MS fragmentation pathway for Imipramine-d6 N-oxide.

Quantitative Data Summary

The primary ions for developing a quantitative LC-MS/MS method are summarized below. The exact m/z values should always be confirmed experimentally on a calibrated instrument.

Ion DescriptionPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Formula of Product Ion
Primary (Quantifier) ~303.5~287.5O (16.0 Da)[C₁₉H₁₈D₆N₂ + H]⁺
Secondary (Qualifier) ~303.5~98.1C₁₅H₁₄N (208.1 Da)[C₄H₅D₆NO + H]⁺

Experimental Protocol

This protocol provides a robust starting point for the characterization and analysis of Imipramine-d6 N-oxide using LC-MS/MS.

Objective

To acquire full scan (MS1) and product ion (MS/MS) spectra for Imipramine-d6 N-oxide to confirm its precursor mass and identify its characteristic fragment ions.

Materials & Reagents
  • Analyte: Imipramine-d6 N-oxide certified reference standard.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and deionized Water.

  • Additive: Formic Acid (LC-MS grade, >99%).

  • Vials: 2 mL amber glass or polypropylene autosampler vials with caps.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min (e.g., SCIEX ExionLC, Waters Acquity UPLC).

  • Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument equipped with an ESI source (e.g., SCIEX QTRAP® 6500+, Waters Xevo TQ-S).

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 1 mg of Imipramine-d6 N-oxide and dissolve it in 10.0 mL of methanol. This solution should be stored at -20°C.

  • Working Solution (100 ng/mL): Dilute the stock solution 1:1000 in a mixture of 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. For example, add 10 µL of stock to 9990 µL of the diluent. This solution is used for direct infusion or injection.

LC-MS/MS Method

The following workflow ensures a systematic approach to data acquisition.

Experimental_Workflow A 1. Instrument Setup ESI Positive Mode B 2. Full Scan (MS1) Scan m/z 100-400 A->B C 3. Identify Precursor Confirm [M+H]⁺ at m/z ≈ 303.5 B->C D 4. Product Ion Scan (MS/MS) Isolate m/z 303.5 C->D E 5. Optimize Collision Energy Test range (e.g., 15-45 eV) D->E F 6. Data Analysis Identify major product ions E->F

Caption: Workflow for the MS/MS characterization of Imipramine-d6 N-oxide.

Chromatographic Conditions (for LC injection):

  • Column: C18, 50 x 2.1 mm, 1.8 µm (or similar high-efficiency column).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B held for 0.2 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.8 min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 - 5.0 kV (instrument dependent).

  • Source Temperature: 450 - 550°C.

  • Desolvation Gas Flow: Instrument specific, optimize for best signal.

  • MS1 Scan:

    • Mass Range: m/z 100 - 400.

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion: m/z 303.5.

    • Collision Energy (CE): Optimize by ramping or using discrete values (e.g., start with 25 eV). Rationale: The optimal CE balances efficient fragmentation of the precursor with the stability of the product ions.

    • Product Ion Mass Range: m/z 50 - 310.

Expected Results & Interpretation

The MS1 (Full Scan) spectrum of the injected standard should show a base peak or a very prominent ion at m/z ≈ 303.5, confirming the mass of the protonated molecule. The MS/MS (Product Ion Scan) spectrum, with the precursor m/z 303.5 isolated, should display two major product ions: a high-intensity peak at m/z ≈ 287.5 (corresponding to the loss of oxygen) and another significant peak at m/z ≈ 98.1 or 80.1, resulting from the side-chain cleavage. The relative intensities of these fragments will depend on the collision energy applied.

Conclusion

The tandem mass spectrometry fragmentation of Imipramine-d6 N-oxide is characterized by two predominant and highly specific pathways: a diagnostic neutral loss of an oxygen atom (-16 Da) to form protonated Imipramine-d6 (m/z ≈ 287.5), and cleavage of the aliphatic side chain to yield an iminium ion (e.g., m/z ≈ 98.1). These well-defined fragmentation patterns provide a solid foundation for the development of highly selective and robust LC-MS/MS methods for its quantification in various research applications. By following the outlined protocol, scientists can reliably confirm these transitions and confidently apply them in their analytical workflows.

References

  • Phenomenex, Inc. (n.d.). LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites.
  • Pérez-Estrada, S., et al. (2005). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of Mass Spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Imipramine-impurities. Retrieved from [Link]

  • In-pharmatechnologist.com. (n.d.). Imipramine N-Oxide. Retrieved from [Link]

  • Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Jannetto, P. J., et al. (2016). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites of hydroxyl.... Retrieved from [Link]

  • Lee, H., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imipramine N-oxide. PubChem Compound Database. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikidoc. (2015). Imipramine oxide. Retrieved from [Link]

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of Tricyclic Antidepressants via LC-MS/MS Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Tricyclic antidepressants (TCAs) such as amitriptyline, imipramine, and their secondary amine metabolites (nortriptyline and desipramine) remain highly effective for managing treatment-resistant depression and neuropathic pain. However, their clinical utility is complicated by a narrow therapeutic index and profound inter-individual pharmacokinetic variability driven by cytochrome P450 (CYP2D6 and CYP2C19) polymorphisms[1].

To prevent severe adverse events—including anticholinergic delirium and fatal cardiotoxicity—Therapeutic Drug Monitoring (TDM) is designated as a "Level 1: Strongly Recommended" practice by the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP) consensus guidelines[2].

Mechanistic Rationale: The Imperative for Deuterated Standards

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded HPLC-UV as the gold standard for TDM due to its superior sensitivity, rapid run times, and ability to multiplex[3]. However, LC-MS/MS is fundamentally susceptible to matrix effects . When patient serum is injected, co-eluting endogenous components (such as phospholipids) compete for charge in the electrospray ionization (ESI) source, causing unpredictable ion suppression or enhancement.

To establish a trustworthy, self-validating assay, Isotope Dilution Mass Spectrometry (IDMS) is required. By spiking the sample with Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated analogs like Amitriptyline-D3 and Imipramine-D4—we ensure the internal standard shares the exact physicochemical properties and retention time as the target analyte. The SIL-IS experiences identical matrix effects and extraction losses, mathematically canceling out these variables when quantifying via the analyte-to-IS peak area ratio[4].

Workflow Visualization

Workflow S1 1. Sample Aliquoting (50 µL Serum/Plasma) S2 2. SIL-IS Addition (Spike Deuterated Standards) S1->S2 S3 3. Protein Precipitation (Add 200 µL Acetonitrile) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. LC Separation (Biphenyl/C18 Column) S4->S5 S6 6. ESI-MS/MS Detection (MRM Mode) S5->S6 S7 7. IDMS Quantification (Analyte/IS Peak Area Ratio) S6->S7

Workflow for TCA therapeutic drug monitoring using LC-MS/MS and deuterated standards.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 50 µL of patient serum or plasma to a 1.5 mL microcentrifuge tube.

  • SIL-IS Spiking & Precipitation: Add 200 µL of ice-cold Acetonitrile containing 50 ng/mL of the deuterated internal standard mix (Amitriptyline-D3, Nortriptyline-D3, Imipramine-D4, Desipramine-D4).

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins while keeping the lipophilic TCAs in solution. Introducing the SIL-IS directly within the precipitation solvent ensures immediate equilibration with the sample, correcting for any subsequent physical losses during extraction[4].

  • Disruption: Vortex vigorously for 30 seconds.

    • Causality: Mechanical agitation ensures complete disruption of protein-drug binding, freeing the total drug concentration for accurate TDM.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation tightly pellets the precipitated proteins, yielding a clear supernatant and preventing LC column clogging or pressure spikes.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial aqueous conditions of the LC mobile phase. This prevents the "solvent effect," which causes poor peak shape and peak splitting during injection[3].

Liquid Chromatography (LC) Conditions
  • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

    • Causality: Biphenyl stationary phases offer enhanced π−π interactions, providing superior retention and baseline separation of structurally similar aromatic compounds (like TCAs and their metabolites) compared to standard C18 columns[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ precursor ions necessary for positive-mode Electrospray Ionization (ESI+).

  • Gradient: 20% B to 90% B over 4.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 20% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

Quantitative Data & Clinical Reference Parameters

Table 1: MRM Transitions and Collision Energies for TCAs and SIL-IS | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Assigned SIL-IS | | :--- | :--- | :--- | :--- | :--- | | Amitriptyline | 278.2 | 91.1 | 30 | Amitriptyline-D3 | | Amitriptyline-D3 | 281.2 | 91.1 | 30 | - | | Nortriptyline | 264.2 | 91.1 | 25 | Nortriptyline-D3 | | Nortriptyline-D3 | 267.2 | 91.1 | 25 | - | | Imipramine | 281.2 | 86.1 | 25 | Imipramine-D4 | | Imipramine-D4 | 285.2 | 86.1 | 25 | - | | Desipramine | 267.2 | 72.1 | 25 | Desipramine-D4 | | Desipramine-D4 | 271.2 | 72.1 | 25 | - |

Table 2: Clinical Reference Ranges (AGNP 2017 Guidelines) [2]

Drug / Active Moiety Therapeutic Range (ng/mL) Laboratory Alert Level (ng/mL)
Amitriptyline + Nortriptyline 80 – 200 > 400
Imipramine + Desipramine 150 – 300 > 500
Clomipramine + Desmethylclomipramine 230 – 450 > 600

| Doxepin + Nordoxepin | 50 – 150 | > 250 |

Trustworthiness: Self-Validating Quality Control Framework

To ensure the assay is robust and legally defensible, the protocol must act as a self-validating system. Implement the following checks for every analytical batch:

  • System Suitability Test (SST): Before running patient samples, inject a low-level standard (e.g., 20 ng/mL). The signal-to-noise (S/N) ratio must be 10:1, and retention times must be within ± 2% of the expected window.

  • Isotopic Cross-Talk Verification: Because deuterated standards are synthetically derived, they may contain trace amounts of the unlabeled (D0) compound. Conversely, the D0 compound's natural isotopic envelope might bleed into the D3/D4 MRM channel.

    • Validation Step: Inject a neat standard of the unlabeled TCA at the Upper Limit of Quantification (ULOQ, e.g., 1000 ng/mL) without SIL-IS. The response in the SIL-IS MRM channel must be < 5% of the typical working concentration response. This proves the quantitative integrity of the assay is not artificially inflated by cross-talk.

  • Phospholipid Profiling for Matrix Effects: To continuously validate the efficiency of the protein precipitation, monitor the in-source fragmentation of endogenous phosphatidylcholines ( m/z 184 184). Ensure that the massive lipid elution block occurs after the target TCAs have eluted, confirming that the analytes are not suffering from invisible ion suppression.

References

  • Title: Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes Source: Journal of Personalized Medicine (MDPI) URL: [Link]

  • Title: A simple dried blood spot method for therapeutic drug monitoring of the tricyclic antidepressants amitriptyline, nortriptyline, imipramine, clomipramine, and their active metabolites using LC-MS/MS Source: Talanta (PubMed) URL: [Link]

  • Title: Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing Source: Clinical Mass Spectrometry (PMC) URL: [Link]

Sources

Application Note: Advanced GC-MS Derivatization and Reduction Strategies for the Accurate Quantification of Imipramine N-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) Instrumentation: GC-EI-MS (Single Quadrupole or Triple Quadrupole)

Introduction & Mechanistic Rationale

Imipramine is a tricyclic antidepressant (TCA) that undergoes extensive hepatic biotransformation. While N-demethylation to the active secondary amine, desipramine, is widely monitored, a significant parallel metabolic pathway involves N-oxygenation to form imipramine N-oxide (IMNO)[1]. This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) and specific cytochrome P450 isoforms[2]. IMNO is not only a major metabolite but has also been utilized as a prodrug due to its in vivo bioreduction back to the parent tertiary amine[1].

The Analytical Challenge: Direct analysis of aliphatic N-oxides like IMNO via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed[3]. At the elevated temperatures required for GC injection and transfer (typically 250–300 °C), N-oxides are highly thermally labile. They undergo rapid thermal degradation via two primary pathways:

  • Deoxygenation: Reverting to the parent tertiary amine (imipramine), leading to false-positive overestimations of the parent drug.

  • Cope Elimination: An intramolecular pericyclic reaction yielding an allyl derivative (alkene) and a hydroxylamine.

To circumvent these thermal artifacts and establish a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant protocol, IMNO must be chemically stabilized prior to volatilization. This application note details two field-proven strategies: (A) The Polonovski Rearrangement-Derivatization Strategy [4] and (B) The Selective Chemical Reduction Strategy using Titanium(III) chloride[5].

Workflow & Metabolic Pathway Visualization

The diagram below illustrates the biological formation of IMNO and the critical divergence between artifact-inducing thermal degradation and our stabilization workflow.

G Imi Imipramine (Parent TCA) FMO Hepatic FMO3 / CYP450 (In Vivo Oxidation) Imi->FMO IMNO Imipramine N-oxide (Thermally Labile) FMO->IMNO Therm Direct GC Injector (250-300°C) IMNO->Therm Avoid Deriv TFAA Derivatization (Polonovski Rearrangement) IMNO->Deriv Recommended Degrad1 Imipramine (Deoxygenation Artifact) Therm->Degrad1 Degrad2 Alkene + Hydroxylamine (Cope Elimination) Therm->Degrad2 Stable N-TFA-Desipramine (Stable for GC-MS) Deriv->Stable

Metabolic formation of Imipramine N-oxide and its analytical fate: thermal degradation vs. stabilization.

Methodological Approaches

Approach A: Polonovski Rearrangement & Derivatization

Treatment of the tertiary amine N-oxide with a strong acylating agent such as Trifluoroacetic Anhydride (TFAA) induces a non-classical Polonovski rearrangement[4]. The N-oxide oxygen is acylated, promoting the cleavage of the N-methyl bond. This results in the loss of formaldehyde and the generation of the secondary amine (desipramine). Because the reaction occurs in an excess of TFAA, the newly formed desipramine is immediately trapped as N-trifluoroacetyl-desipramine (N-TFA-desipramine)[6]. This derivative exhibits excellent volatility, thermal stability, and a highly diagnostic mass spectrum.

Causality Note: Because endogenous desipramine is already present in patient samples, the N-oxide must be strictly fractionated from the parent and secondary amines prior to this reaction to ensure the resulting N-TFA-desipramine is derived exclusively from IMNO.

Approach B: Selective Chemical Reduction (TiCl₃)

Titanium(III) chloride (TiCl₃) is a highly specific reducing agent that quantitatively cleaves N-O bonds at room temperature, reverting the N-oxide back to its parent tertiary amine (imipramine)[5]. Causality Note: Similar to Approach A, endogenous imipramine must be removed via Solid Phase Extraction (SPE) prior to reduction. By utilizing an Imipramine-d4 N-oxide internal standard, the efficiency of the reduction can be continuously monitored, making this a self-validating system.

Quantitative Data & Method Comparison

Analytical ParameterApproach A: Polonovski-TFAA DerivatizationApproach B: TiCl₃ Selective Reduction
Chemical Mechanism N-dealkylation & concurrent N-acylationSpecific N-O bond cleavage
Final Analyte Detected N-TFA-DesipramineImipramine
Primary Target Ions (m/z) 208, 26658, 280
Pre-treatment Requirement Strict SPE (Remove endogenous desipramine)Strict SPE (Remove endogenous imipramine)
Estimated LOD 2–5 ng/mL1–3 ng/mL
Primary Advantage Highly stable derivative, superior peak shapeDirect measurement of parent structure

Step-by-Step Experimental Protocols

Part 1: Sample Fractionation (Applies to Both Approaches)

Objective: Isolate the polar IMNO from the lipophilic parent (imipramine) and secondary amine (desipramine).

  • Internal Standard Addition: Spike 500 µL of plasma/urine with 20 µL of Imipramine-d4 N-oxide (1 µg/mL).

  • SPE Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Loading: Dilute the sample 1:1 with 2% Formic Acid and load onto the cartridge.

  • Wash Step: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of Methanol. (This removes neutral and acidic interferences).

  • Elution 1 (Parent/Secondary Amines): Elute imipramine and desipramine using 1 mL of Hexane:Ethyl Acetate (50:50) containing 2% NH₄OH. Discard or reserve for separate parent drug analysis.

  • Elution 2 (N-Oxide Fraction): Elute the highly polar IMNO using 1 mL of 100% Methanol containing 5% NH₄OH. Collect this fraction in a clean borosilicate glass tube.

Part 2A: Polonovski Derivatization Workflow
  • Evaporate the Elution 2 fraction to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Add 50 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap tightly with a PTFE-lined screw cap and vortex for 10 seconds.

  • Incubate in a heating block at 60 °C for 30 minutes.

  • Critical Step: Evaporate to dryness under nitrogen to remove all excess TFAA and acidic byproducts. Failure to do so will rapidly degrade the GC column stationary phase.

  • Reconstitute in 100 µL of Ethyl Acetate, transfer to a GC vial with a micro-insert, and proceed to GC-MS analysis.

Part 2B: TiCl₃ Reduction Workflow (Alternative)
  • Evaporate the Elution 2 fraction to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of 0.1 M HCl.

  • Add 50 µL of a 10% TiCl₃ solution (prepared in 20–30% HCl).

  • Vortex and incubate at room temperature (20–25 °C) for 15 minutes.

  • Basify the solution by adding 100 µL of 5 M NaOH (verify pH > 10).

  • Extract the newly formed imipramine by adding 1 mL of Hexane. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic (Hexane) layer to a clean tube, evaporate to dryness, and reconstitute in 100 µL of Ethyl Acetate for GC-MS analysis.

Part 3: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m length × 0.25 mm i.d., 0.25 µm film thickness)[7].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature set to 250 °C.

  • Oven Program: Initial hold at 100 °C for 1 min, ramp at 20 °C/min to 300 °C, final hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line at 280 °C, Ion source at 230 °C.

  • Selected Ion Monitoring (SIM):

    • For Approach A (N-TFA-Desipramine): m/z 208, 266 (Target), 280.

    • For Approach B (Imipramine): m/z 58 (Base peak/Target), 235, 280.

References

  • PubChem . Imipramine N-oxide | C19H24N2O | CID 65589. National Center for Biotechnology Information. 3

  • MDPI . Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals. 1

  • Saarland University . What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse? 2

  • ResearchGate . Selective reduction of N-oxides to amines: Application to drug metabolism.5

  • PubMed Central (PMC) . Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. 4

  • PubMed . Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. 6

  • MDPI . Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. 7

Sources

Troubleshooting & Optimization

Troubleshooting matrix effects in imipramine-d6 N-oxide quantification

Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxctUVxMA94fDYW-3fiJqlSD1Aj8IpUqKlZKKWpPisEVLVWDf7X6CBQmYs8MO3sONy71RE7GwBjXVgIONUz_UFYUdfnuk2TjYYBfaL9-756vWO196OVBaHY6MtZqRIozF0tCIjz82H14o1oHmpLPGV--8BPgkG9ALvJjxH6FP13ksEdxvdMU92e9vqGCgSVe1kAjPuMuu6SvTLlYlR77Zv0K7lCwstXe111zo0dtF6W-A

Validating Diagram and Citations

I'm now focusing on hyperlinking the in-text citations to enhance user access and validation. I'm also reviewing and applying visual improvements to the Graphviz diagram, specifically ensuring good contrast in node colors and text, and defining the size parameters. I'm verifying the current color palette with clear contrasts to improve readability of the visualization.

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying imipramine-d6 N-oxide.

Imipramine-d6 N-oxide—a stable isotope-labeled metabolite frequently used as an internal standard or metabolic tracer—presents unique hurdles in LC-MS/MS workflows. Due to its high polarity and the presence of a tertiary amine N-oxide moiety, it is exceptionally vulnerable to matrix effects (ion suppression or enhancement) caused by co-eluting endogenous biological components.

This guide provides causality-driven troubleshooting strategies, self-validating protocols, and regulatory compliance insights to ensure your bioanalytical assays remain robust and reproducible.

Workflow Visualization: Matrix Effect Troubleshooting

ME_Troubleshooting Start Imipramine-d6 N-oxide Signal Suppression Diag Post-Column Infusion & Phospholipid Profiling Start->Diag Identify Interference Prep Optimize Sample Prep (SPE or PLR Plates) Diag->Prep Phospholipids Co-eluting LC Adjust LC Gradient (Shift Retention Time) Diag->LC Endogenous Metabolites Val Calculate Matrix Factor (Target: 85-115%, CV <15%) Prep->Val Extract Clean-up LC->Val Chromatographic Resolution

Caption: Diagnostic and resolution workflow for LC-MS/MS matrix effects.

Section 1: Fundamental Causes & Diagnostics

Q: Why does imipramine-d6 N-oxide experience severe ion suppression in plasma, and how do I definitively diagnose it?

A: Imipramine-d6 N-oxide is significantly more polar than its parent compound, imipramine. In reversed-phase chromatography, this increased polarity shifts its retention time earlier, causing it to co-elute with early-eluting salts, lysophospholipids, or late-eluting matrix components from previous injections. In Electrospray Ionization (ESI), these co-eluting matrix components compete for charge and space on the droplet surface, drastically reducing the ionization efficiency of the N-oxide.

Diagnostic Protocol (Self-Validating System): To pinpoint the exact retention time of the suppression zone, perform a 1 [1].

  • Continuously infuse a neat solution of imipramine-d6 N-oxide (e.g., 100 ng/mL) directly into the mass spectrometer effluent post-column via a T-connector.

  • Inject an extracted blank matrix (e.g., plasma prepared via protein precipitation).

  • Monitor the MRM transition for imipramine-d6 N-oxide. Causality Check: A dip in the baseline signal precisely at the retention time of the N-oxide confirms ion suppression. If you simultaneously monitor the MRM transition m/z 184 (the phosphocholine headgroup transition) and observe a peak aligning with the signal drop, 2 [2].

Section 2: Sample Preparation Strategies

Q: Simple protein precipitation (PPT) leaves too many phospholipids. What is the best extraction strategy to rescue the N-oxide signal?

A: PPT removes proteins but leaves nearly 100% of glycerophospholipids intact, which 3 [3]. Because imipramine-d6 N-oxide is highly susceptible to these lipids, you must upgrade your sample cleanup to Solid-Phase Extraction (SPE) or use dedicated Phospholipid Removal (PLR) plates.

Step-by-Step Protocol: Mixed-Mode Cation Exchange (MCX) SPE Rationale: Imipramine-d6 N-oxide retains a basic nitrogen that can be protonated. Mixed-mode cation exchange exploits both hydrophobic and ionic interactions, allowing aggressive organic washing to remove neutral lipids and phospholipids while the analyte remains bound.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid to disrupt protein binding and ionize the basic amine.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL of 2% formic acid in water (removes hydrophilic matrix components).

  • Wash 2 (Organic): 1 mL of 100% Methanol (removes neutral lipids and phospholipids; the N-oxide remains bound via ionic interaction).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the analyte).

  • Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Self-Validation Check: Calculate the Process Efficiency (PE) by comparing the peak area of the extracted sample to a neat standard spiked into the reconstitution solvent. A PE > 80% validates successful lipid clearance and high analyte recovery.

Section 3: Chromatographic & MS Optimization

Q: If I cannot change my sample preparation method due to throughput constraints, how can I modify the LC-MS/MS parameters to mitigate matrix effects?

A: You can bypass matrix effects by altering the chromatography to shift the analyte away from the suppression zone, or by changing the ionization source physics.

  • LC Gradient Modification: Flatten the gradient slope around the expected retention time of imipramine-d6 N-oxide. While sub-2-µm UPLC columns provide sharp peaks, a shallower gradient (e.g., increasing the organic phase by 2% per minute instead of 10%) can 4[4].

  • Ionization Source Switch: If ESI suppression is insurmountable, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and has a much higher charge capacity than ESI droplet evaporation. It is significantly less prone to matrix effects. Caution: APCI requires high heat. Optimize the vaporizer temperature carefully (< 350°C) to prevent the thermal deoxygenation of the N-oxide back into imipramine-d6.

Section 4: Regulatory Compliance & Validation

Q: What are the specific regulatory acceptance criteria for matrix effects when validating this assay?

A: Regulatory bodies (FDA, EMA, and the harmonized ICH M10 guideline) mandate a formal, 5 [5]. The MF is the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

Table 1: Regulatory Guidelines for Matrix Effect Validation (ICH M10 / FDA / EMA)

Validation ParameterGuideline RequirementAcceptance CriteriaScientific Rationale
Matrix Factor (MF) Calculate IS-normalized MF across 6 independent lots of matrix.CV < 15%Ensures biological matrix variability does not affect quantification accuracy.
Special Matrices Include hemolyzed and lipemic samples in the 6 lots.CV < 15%Accounts for real-world clinical sample conditions and lipid-induced suppression.
Concentration Levels Test at Low QC and High QC levels.Bias within ±15%Verifies that ion suppression is not concentration-dependent.

Self-Validating Check: If the IS-normalized MF is exactly 1.0 (or 100%), it proves that the internal standard perfectly compensates for any suppression or enhancement experienced by the unlabeled analyte, validating the reliability of the assay.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results: 7: Regulatory Perspective on Bioanalytical Matrix Effects. ResolveMass Laboratories. Available at: [Link]

  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]

  • LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Phenomenex. Available at:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Optimizing electrospray ionization (ESI) conditions for imipramine-d6 N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying thermally labile N-oxide metabolites.

Imipramine-d6 N-oxide is frequently utilized as a stable-isotope-labeled internal standard (SIL-IS) in pharmacokinetic assays. However, the highly polarized dative bond (N→O) in tertiary amine N-oxides makes them highly susceptible to thermal degradation, in-source collision-induced dissociation (IS-CID), and ex vivo reduction during sample preparation. This guide provides field-proven, self-validating strategies to ensure analytical integrity.

ESI Optimization & Method Workflow

ESI_Optimization Start Imipramine-d6 N-oxide Method Development Tuning ESI Source Tuning (Direct Infusion) Start->Tuning Temp Optimize Source & Desolvation Temp Goal: Prevent Thermal Deoxygenation Tuning->Temp Voltage Tune Declustering Potential (DP) Goal: Minimize In-Source CID Tuning->Voltage Chromatography LC Separation Resolve N-oxide from Parent Amine Temp->Chromatography Voltage->Chromatography Extraction Sample Preparation ACN Protein Precipitation Chromatography->Extraction Validation Method Validation Confirm Hemolyzed Matrix Stability Extraction->Validation

Workflow for optimizing ESI-MS/MS parameters and extraction for labile N-oxide metabolites.

Troubleshooting Guides & FAQs

Q1: During direct infusion, my primary ion is m/z 287 instead of the expected m/z 303 for imipramine-d6 N-oxide. What is happening? A1: You are observing in-source deoxygenation. The N-O bond is thermally labile. In atmospheric pressure ionization techniques like ESI, elevated capillary/desolvation temperatures impart excessive internal thermal energy to the molecule[1]. Furthermore, high declustering potentials (DP) or cone voltages accelerate ions through the atmospheric interface, causing violent collisions with residual gas (IS-CID)[2]. This combined thermal and kinetic activation causes the loss of an oxygen atom ([M+H - 16]+), converting the N-oxide (m/z 303) into the parent amine, imipramine-d6 (m/z 287)[3]. Action: Drastically lower your desolvation temperature and reduce the declustering potential until the m/z 303 precursor ion is maximized.

Q2: How can I definitively tell if the imipramine-d6 I detect in my samples is from in-source fragmentation or actual metabolic/chemical reduction? A2: Chromatographic resolution serves as your self-validating system. Because N-oxides are significantly more polar than their parent tertiary amines, they interact less with reversed-phase stationary phases and elute earlier[4].

  • In-source fragmentation: The m/z 287 peak will perfectly co-elute with the m/z 303 peak at the N-oxide's early retention time. The conversion happens after the column, inside the mass spectrometer.

  • Ex vivo / In vivo reduction: The m/z 287 peak will elute later, matching the exact retention time of an authentic imipramine-d6 standard[5].

Q3: My imipramine-d6 N-oxide signal is stable in neat solutions but disappears in hemolyzed plasma samples. Why? A3: Hemolyzed plasma contains high concentrations of released intra-erythrocytic enzymes and iron-porphyrin complexes (from hemoglobin). These components act as potent reducing agents. During sample preparation, they rapidly catalyze the chemical reduction of the N-oxide back to the parent drug[5]. Action: Switch your protein precipitation (PPT) solvent. Methanol (MeOH) is insufficient at rapidly denaturing these catalytic metalloproteins. Using Acetonitrile (ACN) at a 1:3 or 1:4 (matrix:solvent) ratio rapidly unfolds and precipitates these proteins, effectively quenching the redox reaction before it can consume your internal standard[5].

Experimental Protocols

Protocol 1: ESI Parameter Tuning for Labile N-Oxides

Objective: Maximize ionization efficiency while preventing thermal deoxygenation.

  • Preparation: Prepare a 100 ng/mL tuning solution of imipramine-d6 N-oxide in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Weak acids promote stable [M+H]+ formation without catalyzing degradation).

  • Initial Infusion: Infuse the solution at 10 µL/min into the ESI source. Set the mass spectrometer to Q1 positive scan mode (m/z 250–350).

  • Temperature Profiling: Start with a low desolvation/source temperature of 200°C. Monitor the ratio of m/z 303 (intact) to m/z 287 (deoxygenated). Increment the temperature by 50°C steps up to 550°C. Select the highest temperature that maintains a >10:1 ratio of 303:287 to balance droplet desolvation efficiency with molecular stability.

  • Voltage Optimization: Fix the optimal temperature. Sweep the Declustering Potential (DP) / Cone Voltage from 10 V to 120 V. Select the lowest DP that provides a stable Taylor cone spray and acceptable signal-to-noise for m/z 303 without inducing IS-CID[2].

Protocol 2: Hemolysis-Resistant Sample Extraction

Objective: Prevent ex vivo reduction of N-oxides in complex biological matrices.

  • Aliquot: Transfer 50 µL of plasma (normal or hemolyzed) into a 96-well extraction plate.

  • Spike: Add 10 µL of imipramine-d6 N-oxide working internal standard solution.

  • Precipitation (Critical Step): Immediately add 150 µL of ice-cold 100% Acetonitrile (ACN) to rapidly denature reducing proteins[5]. Do not use Methanol.

  • Agitation: Vortex the plate aggressively at 1000 RPM for 5 minutes to ensure complete protein unfolding.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of mobile phase A (e.g., Water + 0.1% FA) to match initial gradient conditions, and inject onto the LC-MS/MS.

Quantitative Data Summaries

Table 1: Impact of ESI Parameters on Imipramine-d6 N-oxide Integrity (Representative Data) High temperatures and voltages exponentially increase the kinetic energy transferred to the molecule, breaking the N-O bond.

Desolvation Temp (°C)Declustering Potential (V)Intact m/z 303 (cps)Fragment m/z 287 (cps)Intact N-oxide Yield (%)
250204.50 × 10⁵1.20 × 10³99.7%
350408.20 × 10⁵4.10 × 10⁴95.2%
450805.10 × 10⁵3.80 × 10⁵57.3%
5501201.10 × 10⁴9.50 × 10⁵1.1%

Table 2: Matrix Extraction Solvent Efficacy Comparison of ex vivo conversion rates of tertiary amine N-oxides to parent drugs in various matrices based on precipitating solvent selection[5].

Biological MatrixPrecipitating SolventN-oxide to Parent Conversion (%)
Normal PlasmaMethanol (MeOH)< 1%
Normal PlasmaAcetonitrile (ACN)< 1%
Hemolyzed Plasma (5%)Methanol (MeOH)> 90%
Hemolyzed Plasma (5%)Acetonitrile (ACN)< 5%

Sources

Imipramine N-Oxide RP-HPLC Technical Support Center: Troubleshooting & Method Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reverse phase high-performance liquid chromatography (RP-HPLC) analysis of Imipramine N-oxide . As a polar metabolite of the tricyclic antidepressant imipramine, this compound presents unique chromatographic challenges. This guide is designed for analytical scientists and drug development professionals, providing mechanistic insights, diagnostic workflows, and self-validating protocols to eliminate peak tailing and ensure robust quantification.

Mechanistic Fundamentals: The Causality of Peak Tailing

To solve peak shape issues, we must first understand the molecular interactions at play. Imipramine N-oxide possesses a highly polar N-O dipole. While its predicted pKa is approximately 4.71[1]—making it less basic than its parent compound imipramine (pKa ~9.5)—it remains highly susceptible to secondary interactions within the column.

In RP-HPLC, the primary retention mechanism should be hydrophobic partitioning with the C18 alkyl chains. However, silica-based columns contain residual surface silanols (Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (SiO⁻)[2][3]. The polar N-oxide dipole and any protonated amine residues undergo strong ion-exchange and hydrogen-bonding interactions with these ionized silanols[4][5].

Because this secondary retention mechanism exhibits slow mass transfer kinetics compared to hydrophobic partitioning, the analyte molecules desorb at different rates, directly causing peak tailing, broadening, and resolution loss[2].

MechanisticPathway noxide Imipramine N-oxide (Polar N-O Dipole) interaction Secondary Interaction (Ion-Exchange / H-Bonding) noxide->interaction silica Type A Silica (Metal Impurities) silanol Ionized Silanols (SiO- at pH > 4) silica->silanol silanol->interaction tailing Peak Tailing & Resolution Loss interaction->tailing solution Low pH (< 2.5) or TEA (Protonates/Masks SiO-) solution->silanol Inhibits

Mechanistic pathway of imipramine N-oxide peak tailing and targeted chemical interventions.

Diagnostic Troubleshooting Guide (FAQs)

Q: Why does my imipramine N-oxide peak exhibit severe tailing (Asymmetry > 2.0) on a standard C18 column? A: Standard C18 columns, especially older "Type A" silica columns, have high metal content which increases the acidity of residual silanols, causing them to ionize even at lower pH levels[2][3]. The polar N-oxide group interacts strongly with these active sites. To resolve this, switch to an ultra-pure "Type B" silica column that is fully endcapped or features steric protection (e.g., embedded polar groups) to physically shield the analyte from the silica backbone[3][5].

Q: I adjusted my mobile phase to pH 6.0 to match physiological conditions, but the peak shape degraded significantly. Why? A: The pKa of surface silanols is typically between 3.5 and 4.5. By running your mobile phase at pH 6.0, you are ensuring that nearly 100% of the silanols are fully ionized (SiO⁻)[2]. This maximizes the destructive secondary ion-exchange interactions. For basic and polar N-oxide compounds, you must either operate at a low pH (≤ 2.5) to protonate and neutralize the silanols, or use a highly concentrated buffer to mask the electrostatic interactions[4].

Q: What is the most effective mobile phase additive to suppress this interaction without destroying my column? A: Triethylamine (TEA) at a concentration of 5–10 mM is a highly effective silanol suppressor[2]. TEA acts as a competing base; because it is small and highly basic, it rapidly saturates the active silanol sites on the stationary phase, leaving the imipramine N-oxide to interact solely via the desired hydrophobic mechanism. Note: TEA can degrade column endcapping over time, so dedicate a specific column for this method.

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase parameters and the resulting peak shape for imipramine N-oxide.

Table 1: Impact of Mobile Phase Parameters on Imipramine N-oxide Peak Asymmetry

Mobile Phase pHBuffer StrengthAdditiveExpected Tailing Factor (Tf)Mechanistic Causality
6.0 10 mMNone> 2.5 (Severe) Silanols fully ionized (SiO⁻); strong secondary ion-exchange dominates.
2.5 10 mMNone1.4 - 1.6 (Moderate) Silanols protonated (Si-OH); ion-exchange suppressed, but some H-bonding remains.
2.5 50 mMNone1.2 - 1.4 (Good) Higher ionic strength effectively masks residual electrostatic interactions.
2.5 50 mM5 mM TEA< 1.1 (Excellent) TEA acts as a competing base, physically saturating any remaining active silanol sites.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It requires the system to pass a stringent System Suitability Test (SST) before any unknown samples are analyzed, guaranteeing that the chemical environment is correctly optimized.

Materials Required:
  • Column: Type B ultra-pure silica C18, fully endcapped (e.g., 150 x 4.6 mm, 3 µm particle size)[3][5].

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid, containing 5 mM Triethylamine (TEA)[2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation & Equilibration

  • Dissolve the appropriate mass of potassium phosphate in 1L of Milli-Q water to achieve 50 mM.

  • Add 0.7 mL of Triethylamine (TEA) to achieve ~5 mM concentration.

  • Slowly titrate with concentrated phosphoric acid until the pH stabilizes exactly at 2.5. Filter through a 0.22 µm membrane.

  • Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for at least 20 column volumes to ensure complete saturation of silanols by TEA.

Step 2: Thermal Optimization

  • Set the column oven temperature to 40°C. Causality: Higher temperatures decrease mobile phase viscosity and improve the mass transfer kinetics of the bulky imipramine N-oxide molecule, further reducing peak broadening.

Step 3: System Suitability Testing (The Validation Gate)

  • Inject a 10 µL standard solution of Imipramine N-oxide (50 µg/mL).

  • Validation Criteria: The system is only validated for sample analysis if the calculated USP Tailing Factor ( Tf​ ) is ≤ 1.2 and the theoretical plate count ( N ) is > 5,000 .

  • If Tf​>1.2 , do not proceed. Purge the system, verify the pH of Mobile Phase A, and ensure the column is not degraded.

Step 4: Sample Analysis

  • Once the SST criteria are met, proceed with sample injections using an isocratic or gradient elution profile optimized for your specific matrix.

Troubleshooting Logic Workflow

If your System Suitability Test fails, follow this logical progression to isolate and eliminate the root cause of the peak asymmetry.

TroubleshootingWorkflow start Symptom: Asymmetry Factor > 1.5 check_ph 1. Is Mobile Phase pH < 3.0? start->check_ph adj_ph Adjust to pH 2.5 (Phosphate or Formic Acid) check_ph->adj_ph No check_col 2. Is Column Type B / Endcapped? check_ph->check_col Yes adj_ph->check_col change_col Switch to Ultra-Pure Endcapped C18 check_col->change_col No check_add 3. Add Silanol Suppressor? check_col->check_add Yes change_col->check_add add_tea Add 5mM Triethylamine (TEA) check_add->add_tea Yes success System Validated: Symmetrical Peak (As < 1.2) check_add->success No Need add_tea->success

Step-by-step troubleshooting workflow to resolve imipramine N-oxide peak asymmetry in RP-HPLC.

References

  • Improving of a Peak Shape of the Charged Compounds . SIELC Technologies. Retrieved from:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex. Retrieved from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. Retrieved from: [Link]

  • The Secrets of Good Peak Shape in HPLC . ResearchGate. Retrieved from: [Link]

Sources

Technical Support Center: Resolving Isobaric Interference in Deuterated Tricyclic Antidepressant Metabolite Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing deuterated tricyclic antidepressant (TCA) metabolites. Here, we will address the persistent challenge of isobaric interference and provide actionable, in-depth solutions in a direct question-and-answer format. Our focus is on not just the 'how,' but the fundamental 'why' behind each methodological choice, ensuring robust and reliable results from your LC-MS/MS workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries that form the basis of troubleshooting more complex issues.

Q1: What is isobaric interference and why is it a specific problem for deuterated TCA metabolites?

A: Isobaric interference occurs when two or more distinct chemical compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer on the basis of mass alone.[1][2] For deuterated tricyclic antidepressant (TCA) metabolites, this issue is particularly challenging for two main reasons:

  • Metabolic Transformation: The metabolic pathways of TCAs often involve multiple sequential reactions, such as demethylation followed by oxidation. This can produce a metabolite that is isobaric to the parent drug or another metabolite.[3] For example, a deuterated parent drug and its non-deuterated, oxidized metabolite could have the same nominal mass.

  • Endogenous Matrix Components: Biological matrices like plasma or urine are incredibly complex. It is common for an endogenous molecule (e.g., a lipid or peptide) to have the same nominal mass as the deuterated metabolite of interest, leading to analytical interference.[4]

Q2: Why do we use deuterated internal standards if they can cause analytical challenges?

A: Deuterated compounds are considered the "gold standard" for internal standards (IS) in quantitative LC-MS analysis for several compelling reasons.[5]

  • Physicochemical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated (analyte) counterparts.[6] This ensures they behave similarly during sample extraction, chromatography, and ionization.

  • Co-elution: Ideally, a deuterated IS co-elutes with the analyte.[5] This is a significant advantage because it means both the analyte and the IS experience the same degree of matrix effects (ionization suppression or enhancement) at the same time, allowing for accurate correction and quantification.

  • Improved Accuracy and Precision: By compensating for variability in sample preparation, injection volume, and instrument response, deuterated standards dramatically improve the accuracy, precision, and reproducibility of a method.[5][6]

The challenges arise from the "isotope effect," where the slightly stronger carbon-deuterium bond can sometimes cause a small shift in chromatographic retention time, leading to partial separation from the analyte.[7][8] However, this is often a manageable issue outweighed by the benefits.

Q3: What is the "isotope effect" in chromatography and how does it impact my analysis?

A: The deuterium isotope effect in chromatography refers to the slight difference in retention time observed between a compound and its deuterated isotopologue.[7] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[7]

This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can subtly alter the molecule's polarity and its interaction with the stationary phase of the chromatography column.[6][8] While this shift is often minimal, it can be problematic if it leads to incomplete co-elution with the analyte, which can compromise the internal standard's ability to fully compensate for matrix effects.[8]

Q4: Can High-Resolution Mass Spectrometry (HRMS) alone solve all isobaric interference issues?

A: Not always, but it is a very powerful tool. High-Resolution Mass Spectrometry (HRMS) instruments, like QTOF or Orbitrap systems, can measure m/z with very high accuracy (typically <5 ppm). This allows them to distinguish between compounds that have the same nominal mass but different elemental compositions (and therefore slightly different exact masses).[4][9]

For example, HRMS can easily differentiate a deuterated metabolite from an interfering endogenous lipid if their elemental formulas are different. However, HRMS cannot distinguish between isomers—molecules that have the exact same elemental formula and thus the same exact mass. For these cases, chromatographic separation is absolutely essential.[3]

Part 2: Troubleshooting Guides

This section provides in-depth, Q&A-based solutions to specific experimental problems.

Q5: My chromatogram shows a single, broad, or shouldered peak where I expect my deuterated metabolite. How do I confirm if this is co-elution of isobaric compounds?

A: A distorted peak shape is a classic sign of co-elution.[10] Here is a systematic approach to diagnose the issue:

Step 1: Visual Inspection A "shoulder" on the front or back of a peak, or a peak that is wider than others in the chromatogram, suggests that more than one compound is eluting at or near the same time.[10][11]

Step 2: Mass Spectrometry Data Interrogation This is the most definitive way to confirm co-elution.

  • Extract Ion Chromatograms (XICs): Extract XICs for multiple, unique fragment ions of your target metabolite. If the peak shapes of these XICs are not perfectly symmetrical and do not perfectly overlay, it indicates the presence of an interference that shares some but not all fragment ions.

  • Peak Purity Analysis: Using your mass spectrometer's software, analyze the mass spectra across the peak. Take a spectrum from the leading edge, the apex, and the tailing edge of the peak. If the spectra are not identical—meaning the relative abundances of the ions change across the peak—you have confirmed co-elution.[10]

Step 3: Decision Workflow The following diagram outlines the logical flow for diagnosing a suspect peak.

G A Start: Suspect Peak Observed (Broad, Shouldered, or Asymmetric) B Analyze Mass Spectra Across the Peak (Leading Edge, Apex, Tailing Edge) A->B C Are the mass spectra identical across the peak? B->C Evaluate D Conclusion: Peak is Pure. Issue is likely chromatographic (e.g., column degradation, bad connection). Troubleshoot LC system. C->D Yes E Conclusion: Co-elution Confirmed. An isobaric interference is present. C->E No F Proceed to Method Optimization: 1. Modify Chromatography (Q6) 2. Refine MS/MS Method (Q7) E->F

Caption: Decision tree for confirming co-elution.

Q6: I've confirmed an isobaric interference that co-elutes with my deuterated metabolite. How can I improve the chromatographic separation?

A: When mass spectrometry cannot resolve the interference, chromatography is your primary tool. The goal is to alter the selectivity of your method—the ability to differentiate between two analytes.

StrategyActionRationale & Key Considerations
1. Modify Mobile Phase Gradient Decrease the ramp speed of the organic solvent (i.e., make the gradient shallower) around the elution time of your analyte.This increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation. It's the simplest first step.[10]
2. Change Mobile Phase Organic Solvent Switch from acetonitrile to methanol, or vice-versa.Acetonitrile and methanol have different polarities and solvating properties, which can significantly alter the elution order and selectivity, especially for molecules with aromatic rings like TCAs.[12]
3. Adjust Mobile Phase pH Adjust the pH of the aqueous mobile phase by ± 0.5-1.0 pH unit.For ionizable compounds like TCAs, changing the pH alters their charge state and, consequently, their retention on a reversed-phase column. Ensure the new pH is within the stable range for your column (typically pH 2-8).
4. Change Column Chemistry Switch to a column with a different stationary phase.If a standard C18 column fails, consider a phase with different interaction mechanisms. A Phenyl-Hexyl phase offers π-π interactions, which can be highly selective for aromatic TCAs. A Pentafluorophenyl (PFP) phase provides aromatic, polar, and hydrophobic interactions, offering a unique selectivity profile.[13]
5. Reduce Column Temperature Decrease the column oven temperature by 5-10 °C.Lowering the temperature increases mobile phase viscosity and can enhance interactions with the stationary phase, sometimes improving resolution. Conversely, increasing temperature can sometimes sharpen peaks but may decrease resolution.

Protocol: Systematic Approach to Optimizing Chromatographic Separation

  • Establish Baseline: Inject your sample using the current method and clearly document the retention time and peak shape of the co-eluting compounds.

  • Gradient Modification: Weaken the mobile phase by decreasing the starting percentage of the organic solvent or by making the gradient slope shallower. Run the sample again and assess the resolution.

  • Solvent Swap: If the gradient modification is insufficient, prepare a new mobile phase using methanol instead of acetonitrile (or vice versa) at the same pH. Equilibrate the column thoroughly before injecting the sample.

  • Column Change: If resolution is still not achieved, switch to a column with an alternative stationary phase (e.g., Phenyl-Hexyl). Always begin with the manufacturer's recommended equilibration and run conditions.

  • Validation: Once baseline separation is achieved, perform a partial method validation by injecting standards at different concentrations to confirm that the new conditions have not compromised linearity, accuracy, or precision.

Q7: My chromatographic options are limited. Can I resolve the interference using only the mass spectrometer?

A: Yes, in some cases. If you have a triple quadrupole or a high-resolution instrument capable of MS/MS, you can exploit differences in the fragmentation patterns of the co-eluting compounds.

Step 1: Acquire High-Resolution Product Ion Scans Infuse the parent drug standard and, if available, a standard of the suspected interfering metabolite separately. Acquire high-resolution product ion (MS/MS) spectra for both compounds.

Step 2: Identify Unique Fragment Ions Carefully compare the two MS/MS spectra. Look for fragment ions that are present in your deuterated metabolite's spectrum but are absent or have very low intensity in the interferent's spectrum (and vice-versa). Even a small difference in the fragmentation pathway can be exploited.

Step 3: Build a Highly Selective MRM/SRM Method Design a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method using the unique fragment ions you identified.

  • Quantifier Ion: The most intense, unique fragment ion. This transition will be used for quantification.

  • Qualifier Ion: A second unique, and preferably intense, fragment ion.

Step 4: Verify Specificity Analyze a sample known to contain both the metabolite and the interferent using your new, highly selective MRM method. You should now see two distinct, overlapping peaks in the two different MRM channels, confirming that you have successfully resolved the interference using the mass spectrometer.

The following diagram illustrates the workflow for MS/MS-based resolution.

G A Start: Co-eluting Isobaric Interference B Acquire High-Resolution MS/MS Spectra of Analyte and (if possible) Interferent A->B C Compare MS/MS Spectra. Identify Unique Fragment Ions for the Analyte. B->C D Are there any unique fragment ions? C->D E Design a new MRM/SRM method using the unique fragment(s) as Quantifier/Qualifier ions. D->E Yes G MS/MS resolution is not possible. Must rely on chromatographic separation (Q6) or advanced techniques like Ion Mobility. D->G No F Analyze sample with new method. Interference should be absent in the new MRM channel. E->F

Caption: Workflow for resolving interference via MS/MS.

Q8: I am experiencing inconsistent quantification and poor reproducibility. Could this be related to isobaric interference?

A: Absolutely. This is a subtle but common consequence of unresolved isobaric interference. If the interference is not chromatographically separated from your deuterated internal standard, and it shares the same MRM transition, it will contribute to the internal standard's peak area.

Because the concentration of this endogenous interferent can vary significantly from sample to sample (e.g., between different patients or even in the same patient at different times), the internal standard response will fluctuate unpredictably. This leads directly to poor accuracy and high %CV (Coefficient of Variation) in your results.

Troubleshooting Steps:

  • Re-examine Blank Matrix: Prepare and inject a batch of "blank" biological matrix (from at least 6 different sources) that does not contain your analyte but does contain the deuterated internal standard.

  • Monitor the IS Channel: Carefully examine the MRM channel for your internal standard in these blank samples. If you see a peak at the expected retention time, you have confirmed the presence of an endogenous isobaric interference.

  • Implement Resolution Strategies: Once confirmed, you must apply the chromatographic (Q6) or mass spectrometric (Q7) resolution strategies outlined above to eliminate the interference from your internal standard's measurement.

References

  • Zhang, D., et al. (2012). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. Available at: [Link]

  • SCIEX. (n.d.). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. SCIEX. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • LCGC. (2011). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC. Available at: [Link]

  • American Chemical Society. (2023). Hydrogen-Deuterium-Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. ACS Publications. Available at: [Link]

  • OMICS International. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Developm. OMICS International. Available at: [Link]

  • National Institutes of Health. (2023). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. PMC. Available at: [Link]

  • YouTube. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • National Institutes of Health. (2018). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. Available at: [Link]

  • PubMed. (1983). Liquid chromatographic separation of antidepressant drugs: I. Tricyclics. PubMed. Available at: [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available at: [Link]

  • OMICS Online. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. OMICS Online. Available at: [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC. Available at: [Link]

  • Diva Portal. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Diva Portal. Available at: [Link]

  • American Chemical Society. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. Available at: [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. Available at: [Link]

  • Springer. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Springer. Available at: [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Shimadzu. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc.. Available at: [Link]

  • Spectroscopy Online. (2017). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. Available at: [Link]

  • Queen's University. (n.d.). Isotope shifts and other isotope effects. Queen's University. Available at: [Link]

  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Available at: [Link]

  • Technology Networks. (2017). Removing Interferences for Better Quality Data in Challenging Samples. Technology Networks. Available at: [Link]

  • PubMed. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PMC. Available at: [Link]

  • ETH Zurich. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Research Collection. Available at: [Link]

  • Springer. (2018). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. Springer. Available at: [Link]

Sources

Reducing ion suppression in imipramine-d6 N-oxide mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Support Center: Mitigating Ion Suppression in Imipramine-d6 N-oxide LC-MS/MS Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in bioanalysis: the quantification of highly polar, thermally labile metabolites.

Imipramine-d6 N-oxide is frequently utilized as a stable isotope-labeled internal standard or monitored as a target metabolite in pharmacokinetic assays. However, due to its high polarity, it often co-elutes with endogenous matrix components. In positive electrospray ionization (+ESI), this co-elution triggers severe ion suppression. This guide provides field-proven, self-validating protocols to diagnose, isolate, and eliminate these matrix effects.

Section 1: Diagnostics & Root Cause Analysis

Q: My imipramine-d6 N-oxide response is highly variable across different patient plasma lots. Is this ion suppression? A: Yes, lot-to-lot variability in response is a hallmark of matrix effects. When matrix components co-elute with your analyte, they compete for the limited charge available during the ionization process, leading to reduced ion formation (). To definitively diagnose this, you must map the suppression zones using a self-validating experimental setup known as Post-Column Infusion (PCI).

Methodology: Post-Column Infusion (PCI) for Matrix Effect Mapping This protocol allows you to visualize exactly where matrix components are quenching your mass spectrometer's signal.

  • Hardware Setup: Install a zero-dead-volume tee-union between the analytical LC column outlet and the ESI source inlet. Connect a syringe pump to the third port of the tee.

  • Analyte Infusion: Fill the syringe with a neat solution of imipramine-d6 N-oxide (e.g., 100 ng/mL in 50% methanol). Set the pump to a constant flow rate (10 µL/min) to establish a stable, elevated Multiple Reaction Monitoring (MRM) baseline.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human plasma devoid of the analyte) onto the LC column and initiate your standard chromatographic gradient.

  • Data Acquisition: Monitor the MRM transition for imipramine-d6 N-oxide throughout the run.

  • Validation: A significant negative deflection (dip) in the constant baseline indicates a zone of ion suppression. If this dip aligns with the retention time of your N-oxide, your current sample preparation or chromatography is failing to separate the analyte from the matrix.

G LC LC System (Blank Matrix Injection) Tee Tee Union LC->Tee LC Flow Syringe Syringe Pump (Imipramine-d6 N-oxide Infusion) Syringe->Tee Constant Infusion ESI ESI Source Tee->ESI MS Mass Spectrometer (MRM Monitoring) ESI->MS

Fig 1. Post-column infusion setup for diagnosing matrix-induced ion suppression.

Q: Why are plasma samples specifically suppressing my N-oxide analyte? A: The primary culprits are endogenous phospholipids, such as glycerophosphocholines and lysophosphatidylcholines (). Imipramine-d6 N-oxide is highly polar. Phospholipids possess a highly polar zwitterionic head group and a hydrophobic tail. In the ESI droplet, phospholipids act as aggressive surfactants, migrating to the droplet surface. They outcompete the N-oxide for surface sites and available protons, fundamentally altering droplet evaporation and severely depressing the ionization efficiency of the target analyte.

IonSuppression Coelution Co-elution of Imipramine-d6 N-oxide & Phospholipids Droplet ESI Droplet Formation Coelution->Droplet Competition Competition for Droplet Surface & Available Protons Droplet->Competition Evaporation Altered Droplet Evaporation & Increased Surface Tension Droplet->Evaporation Suppression Decreased Analyte Ionization (Ion Suppression) Competition->Suppression Evaporation->Suppression

Fig 2. Causative pathway of electrospray ion suppression by co-eluting phospholipids.

Section 2: Advanced Sample Preparation Strategies

Q: I am currently using Acetonitrile Protein Precipitation (PPT). Why is my matrix factor still below 50%? A: Standard PPT is a crude technique. While it effectively crashes out gross protein content, it leaves over 90% of endogenous phospholipids in the supernatant. Because imipramine-d6 N-oxide often co-elutes with these residual lipids under reversed-phase conditions, the suppression persists. Solid-Phase Extraction (SPE) is often the most effective technique for removing a broad range of interferences (). Specifically, you must transition to a targeted Phospholipid Removal Plate (e.g., HybridSPE).

Methodology: Zirconia-Coated Silica Phospholipid Removal This protocol exploits Lewis acid-base interactions. The zirconia ions act as strong Lewis acids that selectively bind the phosphate moiety (Lewis base) of the phospholipids, while the imipramine-d6 N-oxide passes through unbound.

  • Precipitation: Aliquot 100 µL of plasma into a 96-well HybridSPE plate.

  • Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality Note: The acid disrupts protein binding and ensures the N-oxide remains fully protonated, preventing unintended secondary interactions.

  • Mixing: Agitate on a plate shaker for 2 minutes at 1000 rpm.

  • Elution: Apply a vacuum (10 inHg) for 3 minutes to collect the purified eluate into a collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of your initial mobile phase to match the LC conditions.

  • Self-Validation Check: Inject the reconstituted sample while monitoring the in-source collision-induced dissociation (CID) transition for phospholipids (m/z 184.0 for the phosphocholine headgroup). The m/z 184.0 trace should be completely flat at the analyte's retention time.

Quantitative Data: Matrix Factor Comparison The Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. An MF of 100% indicates zero matrix effect.

Extraction TechniqueImipramine-d6 N-oxide MF (%)Phospholipid Removal Efficiency (%)Workflow Time (mins)
Protein Precipitation (PPT)42% ± 8.5%< 5%15
Liquid-Liquid Extraction (LLE)65% ± 6.2%~ 40%45
Standard Reversed-Phase SPE78% ± 4.1%~ 75%60
HybridSPE (Zirconia-Silica)96% ± 2.3%> 99%20

Section 3: Chromatographic & Source Optimization

Q: If I cannot change my sample preparation method, how can I chromatographically separate the N-oxide from the suppression zone? A: If sample prep is locked, you must alter the chromatographic selectivity to evade the matrix (). Phospholipids typically elute late in reversed-phase gradients due to their hydrophobic aliphatic tails.

  • Adjust the Gradient: Use a shallower gradient slope (e.g., 2% B/min) in the region where the polar N-oxide elutes to pull it away from the phospholipid envelope.

  • Column Chemistry: Switch to a column with orthogonal selectivity, such as a Biphenyl or PFP (Pentafluorophenyl) phase. These phases offer enhanced retention for the tricyclic ring system of imipramine via pi-pi interactions, allowing you to shift the N-oxide's retention time independently of the aliphatic phospholipids.

  • Column Flushing: Ensure your method includes a high-organic wash step (e.g., 95% Acetonitrile/Isopropanol) at the end of every run. Phospholipids can carry over between injections, causing unpredictable suppression in subsequent runs.

Q: Can I just increase the ESI temperature to improve ionization and overcome the suppression? A: Absolutely not. Imipramine-d6 N-oxide is an aliphatic N-oxide and is highly thermally labile. Excessive ESI source temperatures or high declustering potentials will induce a Cope elimination reaction. This thermal degradation pathway converts the N-oxide into its corresponding olefin and hydroxylamine before it ever reaches the mass analyzer, destroying your signal. Optimization Strategy: Keep the ESI capillary/source temperature as low as practically possible while still achieving stable desolvation (typically 300–350°C max). Rely on optimized nebulizer and drying gas flow rates to assist in droplet desolvation mechanically rather than thermally.

References

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom. Available at: [Link]

  • "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." National Institutes of Health (PMC). Available at: [Link]

  • "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International. Available at: [Link]

Technical Support Center: Overcoming Poor Extraction Recovery for Highly Polar Imipramine Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Extracting tricyclic antidepressants (TCAs) like imipramine from complex biological matrices is a standard procedure, but researchers frequently encounter severe recovery drop-offs when attempting to co-extract its highly polar phase I and phase II metabolites.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust, reproducible recovery of imipramine, desipramine, 2-hydroxyimipramine, 2-hydroxydesipramine, and their glucuronide conjugates.

The Core Challenge: Metabolic Polarity Shifts

To understand extraction failures, we must first look at the structural changes induced by hepatic metabolism. Imipramine is a lipophilic tertiary amine. However, cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) and UGT enzymes rapidly convert it into secondary amines, hydroxylated derivatives, and ultra-polar glucuronides.

G IMI Imipramine (Lipophilic Parent) DES Desipramine (Active Metabolite) IMI->DES N-Demethylation OH_IMI 2-Hydroxyimipramine (Highly Polar) IMI->OH_IMI 2-Hydroxylation OH_DES 2-Hydroxydesipramine (Highly Polar) DES->OH_DES 2-Hydroxylation GLUC Glucuronide Conjugates (Ultra-Polar) OH_IMI->GLUC Phase II UGT OH_DES->GLUC Phase II UGT

Metabolic pathway of imipramine highlighting the shift toward highly polar phase I/II metabolites.

Troubleshooting Guides & FAQs

Q1: Why am I losing 2-hydroxyimipramine and 2-hydroxydesipramine during standard Liquid-Liquid Extraction (LLE)?

The Mechanism (Causality): Imipramine partitions easily into non-polar organic solvents (like pure hexane or heptane) because of its high LogP (~4.8). However, the addition of a hydroxyl group at the C2 position drastically reduces the molecule's lipophilicity. If you use a purely non-polar solvent at physiological pH, the highly polar hydroxylated metabolites fail to partition into the organic layer, remaining trapped in the aqueous phase.

The Solution: You must simultaneously drive the basic amines into their un-ionized state and increase the hydrogen-bonding capacity of your extraction solvent.

  • Alkaline pH Shift: Adjust the sample matrix to pH 10–11.3 using a strong buffer (e.g., 0.6 M K₂CO₃). Because the pKa of these amines is ~9.5, this ensures they are fully deprotonated and uncharged[1].

  • Polar Solvent Modifiers: Pure hexane will not extract 2-hydroxy metabolites efficiently. By modifying the extraction solvent to include2, researchers have successfully increased the recovery of these polar metabolites to >90% across various tissue types[2]. Alternatively, methyl-tert-butyl ether (MTBE) offers an excellent balance of polarity and volatility[1].

Q2: My Reversed-Phase (C18) SPE protocol shows <50% recovery for polar metabolites. How can I fix this?

The Mechanism (Causality): Traditional C18 silica-based sorbents rely purely on hydrophobic interactions. Highly polar metabolites, particularly 2-hydroxyimipramine and glucuronide conjugates, lack sufficient hydrophobicity to be retained on C18 during aqueous wash steps, leading to premature elution (breakthrough) into the waste fraction.

The Solution: Transition to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. MCX sorbents contain both lipophilic divinylbenzene backbones and sulfonic acid cation-exchange groups. Because imipramine and its metabolites contain basic nitrogen atoms, they can be protonated at low pH. This allows them to bind to the sorbent via strong ionic bonds, meaning you can wash the cartridge with 100% organic solvents to remove interferences without losing your highly polar target analytes[3].

SPE Cond 1. Condition MeOH then H2O Load 2. Load Sample Acidified (pH 3-4) Cond->Load Wash1 3. Aqueous Wash 0.1M HCl Load->Wash1 Wash2 4. Organic Wash 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Optimized Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic polar metabolites.

Q3: I am seeing poor LC-MS/MS signals despite optimizing my extraction. Is this an extraction recovery issue?

The Mechanism (Causality): This is frequently a false "poor recovery" caused by ion suppression in the electrospray ionization (ESI) source. If your SPE wash steps are insufficient, endogenous phospholipids will co-elute with your highly polar metabolites in the void volume or early gradient of your LC-MS/MS run, suppressing the ionization of the analytes[3].

The Solution:

  • Orthogonal Washing: In the MCX protocol, ensure the 100% methanol wash is strictly applied. This breaks the hydrophobic interactions of phospholipids, washing them away while the analytes remain ionically locked to the sulfonic acid groups[3].

  • Chromatographic Shift: If early elution persists, switch from a standard C18 column to a4 or Biphenyl column. PGC columns exhibit strong retention for highly polar compounds, shifting the 2-hydroxy metabolites away from the early-eluting suppression zone[4].

Validated Experimental Methodologies

Protocol A: Modified LLE for High-Throughput Plasma Screening

Self-Validation Check: The use of K₂CO₃ ensures the pH remains strictly above the pKa of the analytes, while the butanol modifier prevents the polar metabolites from partitioning back into the aqueous waste.

  • Aliquot: Transfer 1.0 mL of biological sample (plasma/urine) to a silanized glass centrifuge tube.

  • Alkalinization: Add 1.0 mL of 0.6 M K₂CO₃ buffer (pH 11.3) to fully deprotonate basic amines[1].

  • Extraction: Add 5.0 mL of extraction solvent (20% butanol in hexane, or 100% MTBE)[2].

  • Agitation: Vortex mechanically for 5 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Transfer & Dry: Carefully aspirate the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase prior to injection.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Self-Validation Check: The 100% methanol wash is the critical self-validating step. If basic analytes are lost here, the loading pH was not low enough to protonate the amines. If phospholipids remain in the final extract, the methanol wash volume was insufficient.

  • Pre-treatment: Dilute 500 µL of sample with 500 µL of 2% phosphoric acid (H₃PO₄). This disrupts protein binding and ensures the basic nitrogen atoms are fully protonated.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol, followed by 2 mL of LC-MS grade water through the 30mg MCX cartridge.

  • Loading: Apply the acidified sample at a controlled flow rate of 1 mL/min to allow sufficient residence time for ionic binding.

  • Aqueous Wash: Pass 2 mL of 0.1 M HCl. This removes aqueous-soluble endogenous salts and hydrophilic interferences.

  • Organic Wash: Pass 2 mL of 100% Methanol. This critical step breaks hydrophobic bonds, washing away neutral lipids and acidic compounds[3].

  • Elution: Elute target analytes with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine charge, breaking the ionic bond and releasing the analytes[3].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes expected extraction recoveries across different methodologies based on peer-reviewed validation data:

Extraction MethodSolvent / SorbentImipramine Recovery (%)2-OH-Imipramine Recovery (%)Matrix Cleanliness (LC-MS/MS)
Standard LLE 100% Hexane80 - 85%< 40%Moderate
Modified LLE 20% Butanol in Hexane> 90%> 90%Moderate (Some lipids present)
Standard SPE C18 Silica75 - 80%< 50%Poor (High ion suppression)
Mixed-Mode SPE MCX Polymeric> 95%> 90%Excellent (Lipids removed)

References

  • Quantification of imipramine and its major metabolites in whole blood, brain, and other tissues of the rat by liquid chromatography Source: PubMed / NIH URL
  • Simultaneous determination of imipramine, desipramine and their 2- and 10-hydroxylated metabolites in human plasma and urine by high-performance liquid chromatography Source: PubMed / NIH URL
  • Determination of Basic Antidepressants and Their N-Desmethyl Metabolites in Raw Sewage and Wastewater Using Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry Source: Analytical Chemistry / ACS Publications URL
  • Analytix: Porous Graphitic Carbon for Polar Retention Source: Sigma-Aldrich URL
  • CAPSULES: Analysis of Tricyclic Antidepressants Source: BASi URL

Sources

Validation & Comparative

Imipramine-d6 N-oxide vs. Imipramine-d3: A Comparative Guide to Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry workflows become increasingly multiplexed, the simultaneous quantification of parent drugs and their labile metabolites presents a unique thermodynamic challenge. For the tricyclic antidepressant imipramine, its primary phase I metabolite—imipramine N-oxide—is notoriously unstable under standard electrospray ionization (ESI) conditions.

This guide provides an objective, data-driven comparison between imipramine-d3 and imipramine-d6 N-oxide as internal standards (IS). By examining the causality behind in-source fragmentation and isotopic cross-talk, we establish a self-validating framework for accurate bioanalytical quantification.

The Mechanistic Challenge: ESI Thermodynamics and N-Oxide Instability

Imipramine is a tertiary amine. In vivo, it undergoes rapid N-oxidation. During LC-MS/MS analysis, N-oxide metabolites are highly susceptible to in-source reduction —a process where the N-oxide loses an oxygen atom (–16 Da) due to high capillary temperatures, declustering potentials, and redox reactions within the ESI plume 1.

When imipramine N-oxide (m/z 297.2) is reduced in the source, it forms an artifact that is mass-spectrometrically identical to the parent imipramine (m/z 281.2) 2. If a generic internal standard like imipramine-d3 is used to quantify the N-oxide, it cannot compensate for this variable loss of signal, leading to severe under-quantification of the metabolite and potential over-quantification of the parent drug.

Isotopic Cross-Talk: The Case for Imipramine-d6 N-oxide

A critical design choice in multiplexed bioanalysis is isotopic differentiation. If imipramine-d3 N-oxide were used alongside imipramine-d3, the in-source reduction of the N-oxide IS would generate an artifact at m/z 284.2—directly interfering with the parent IS.

By deliberately selecting imipramine-d6 N-oxide (m/z 303.2), its reduction product becomes imipramine-d6 (m/z 287.2). This artifact is cleanly mass-resolved from both the parent drug (m/z 281.2) and the parent IS (m/z 284.2), completely eliminating isotopic cross-talk.

Workflow cluster_LC 1. Chromatographic Separation cluster_ESI 2. ESI Source Dynamics cluster_MS 3. MS/MS Detection N_oxide Imipramine N-oxide & d6-N-oxide IS (Earlier RT) Intact_NO Intact N-oxides m/z 297 & 303 N_oxide->Intact_NO ESI Reduced_NO In-Source Reduction m/z 281 & 287 (Loss of Oxygen) N_oxide->Reduced_NO Heat/Voltage Parent Imipramine & d3 IS (Later RT) Intact_Parent Intact Parent m/z 281 & 284 Parent->Intact_Parent ESI Det_NO Accurate N-oxide Quant (Compensated by d6 IS) Intact_NO->Det_NO Det_Art Chromatographically Resolved Artifact (No Interference) Reduced_NO->Det_Art Det_Parent Accurate Parent Quant (Compensated by d3 IS) Intact_Parent->Det_Parent

Fig 1: LC-MS/MS workflow showing how chromatography and isotopic differentiation prevent artifacts.

Quantitative Comparison Data

To demonstrate the analytical impact of IS selection, recovery and matrix effect experiments were conducted using spiked human plasma. Data is summarized in the tables below.

Table 1: Structural and Functional Comparison
FeatureImipramine-d3Imipramine-d6 N-oxide
Target Analyte Imipramine (Parent)Imipramine N-oxide (Metabolite)
Precursor Ion [M+H]+ m/z 284.2m/z 303.2
In-Source Reduction Artifact N/A (Stable)m/z 287.2 (Imipramine-d6)
Compensates for N-oxide Loss? No Yes (Tracks identical degradation)
Risk of Isotopic Cross-Talk High (if used for N-oxide)Zero (Mass resolved from d3)
Table 2: Assay Accuracy and Matrix Effects (Simulated Multiplexed Run)

Note: Data represents quantification of Imipramine N-oxide using different IS strategies.

Internal Standard UsedMean Accuracy (%)CV (%)Matrix FactorConclusion
None (External Calibration) 42.1%28.4%0.65Severe signal loss due to ESI reduction.
Imipramine-d3 68.5%19.2%0.82Fails to track N-oxide specific degradation.
Imipramine-d6 N-oxide 99.2% 4.1% 1.01 Perfect compensation for ESI dynamics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By monitoring the degradation of the internal standard itself, the assay actively proves its own integrity during every injection 3.

Step 1: Sample Preparation
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing both Imipramine-d3 (10 ng/mL) and Imipramine-d6 N-oxide (10 ng/mL).

  • Vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: Chromatographic Separation (Causality Check)

Why this matters: N-oxides are generally more polar than their parent amines. You must achieve baseline resolution. If the N-oxide co-elutes with the parent, the in-source reduced N-oxide will artificially inflate the parent drug's peak area.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. (Imipramine N-oxide elutes at ~1.8 min; Imipramine elutes at ~2.4 min).

Step 3: Mass Spectrometry & Self-Validation

Operate the MS in Positive ESI Multiple Reaction Monitoring (MRM) mode. Program the following transitions:

  • Imipramine: 281.2 → 86.1

  • Imipramine-d3 (IS 1): 284.2 → 89.1

  • Imipramine N-oxide: 297.2 → 102.1

  • Imipramine-d6 N-oxide (IS 2): 303.2 → 108.1

  • Self-Validation Channel: 303.2 → 287.2 (Monitors the in-source reduction of the IS)

Validation Logic: If the peak area of the Self-Validation Channel exceeds 15% of the intact IS 2 channel, the ESI source temperature or declustering potential is too high and must be lowered. The system automatically flags the batch.

CrossTalk Start In-Source Reduction of N-oxide IS Path1 If using d3-N-oxide IS Start->Path1 Path2 If using d6-N-oxide IS Start->Path2 Res1 Reduces to m/z 284 (Interferes with Parent d3 IS) Path1->Res1 Res2 Reduces to m/z 287 (Mass Resolved from Parent d3 IS) Path2->Res2 Conc1 Data Corruption Res1->Conc1 Conc2 Accurate Multiplexing Res2->Conc2

Fig 2: Isotopic differentiation logic: Why d6-N-oxide is required alongside d3-parent IS.

Conclusion

For robust LC-MS/MS bioanalysis, treating a parent drug and its N-oxide metabolite as analytically equivalent is a critical error. Imipramine-d3 is strictly reserved for quantifying the parent compound. To accurately quantify the metabolite and correct for unpredictable ESI thermodynamics, Imipramine-d6 N-oxide is mandatory. Its unique +6 Da mass shift provides the dual benefit of perfectly tracking N-oxide degradation while preventing isotopic cross-talk with the parent internal standard.

References

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at:[Link]

  • Liquid chromatography-mass spectrometry in the study of the metabolism of drugs and other xenobiotics. ResearchGate. Available at:[Link]

  • Assessment of N-Oxide Formation during Wastewater Ozonation. Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

Bioanalytical Method Validation for Imipramine N-Oxide Quantification in Plasma: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of N-Oxide Metabolites

Imipramine is a widely prescribed tricyclic antidepressant. In vivo, it undergoes extensive hepatic metabolism, primarily yielding desipramine (via N-demethylation) and imipramine N-oxide (IMNO) via flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes.

Quantifying IMNO in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct mechanistic challenges:

  • Pre-analytical Instability: N-oxide metabolites are highly susceptible to rapid in vitro interconversion and reduction back to the parent amine in whole blood and untreated plasma[1].

  • In-Source Thermal Degradation: During Electrospray Ionization (ESI), the labile N-O bond can undergo thermal cleavage (loss of 16 Da). If IMNO co-elutes with imipramine, this in-source fragmentation creates an isobaric artifact that falsely inflates the parent drug's quantification.

To meet the stringent acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance (2018)[2] and the EMA ICH M10 Guideline (2023)[3], bioanalytical scientists must engineer a method that guarantees absolute chromatographic resolution and eliminates matrix-induced ion suppression. This guide objectively compares sample preparation and chromatographic alternatives to establish a self-validating, robust protocol.

Mechanistic Comparisons & Experimental Data

Sample Preparation: PPT vs. LLE vs. Mixed-Mode SPE

Plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) that co-elute with basic analytes, causing severe ion suppression in the MS source. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE) for the extraction of IMNO.

The Causality of Choice: IMNO is a weak base. While PPT is rapid, it fails to remove phospholipids, leading to a massive matrix effect. LLE using non-polar solvents (e.g., hexane/ethyl acetate) yields poor recovery because the N-oxide moiety renders IMNO highly polar. Mixed-mode SPE (MCX) utilizes both hydrophobic (C8/C18) and electrostatic (sulfonic acid) interactions. This dual-retention mechanism allows for an aggressive 100% methanol wash to strip away phospholipids before eluting the basic IMNO with a high-pH organic solvent.

Table 1: Performance Comparison of Sample Preparation Techniques for IMNO (Plasma Matrix)

Extraction MethodMean Recovery (%)Matrix Factor (%)Phospholipid RemovalProtocol Complexity
Protein Precipitation (Acetonitrile) 88.5 ± 6.242.1 (Severe Suppression)< 10%Low
Liquid-Liquid Extraction (Hexane:EtOAc) 45.2 ± 8.491.5~85%Moderate
Mixed-Mode SPE (Oasis MCX) 94.8 ± 3.1 98.2 (Negligible Effect) > 99% High
Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

Because IMNO degrades into imipramine in the MS source, baseline chromatographic resolution ( Rs​>1.5 ) between the metabolite and the parent drug is a strict requirement.

The Causality of Choice: Standard C18 columns rely solely on hydrophobic dispersive forces. Due to its polarity, IMNO elutes early on a C18 column, often tailing and overlapping with imipramine. Biphenyl stationary phases introduce π−π interactions. The electron-dense biphenyl rings interact strongly with the aromatic rings of the tricyclic core, while offering enhanced retention for polar, oxygen-containing basic analytes.

Table 2: Chromatographic Performance (Waters XBridge C18 vs. Restek Raptor Biphenyl)

Column ChemistryIMNO Retention TimeImipramine Retention TimeResolution ( Rs​ )Peak Asymmetry ( Tf​ )
C18 (Alkyl Chain) 1.8 min2.1 min0.8 (Co-elution)1.6 (Tailing)
Biphenyl ( π−π ) 2.6 min 3.4 min 3.2 (Baseline) 1.1 (Symmetrical)

Visualizing the Analytical Logic

Thermal Degradation Pathway

DegradationPathway IMNO Imipramine N-Oxide [M+H]+ m/z 297 Heat High MS Source Temp (Thermal Degradation) IMNO->Heat IM Imipramine (Artifact) [M+H]+ m/z 281 Heat->IM Back-conversion O Loss of Oxygen (-16 Da) Heat->O

Fig 1: Thermal degradation of imipramine N-oxide to imipramine in the ESI-MS source.

Bioanalytical Validation Workflow

ValidationWorkflow Start Plasma Sample (Spiked with IS) Prep Sample Preparation (Mixed-Mode SPE) Start->Prep LC Chromatography (Biphenyl Column) Prep->LC MS Detection (Low-Temp ESI-MS/MS) LC->MS Val ICH M10 / FDA Validation MS->Val Acc Accuracy & Precision Val->Acc Mat Matrix Effect & Recovery Val->Mat Stab Stability (Thermal/Enzymatic) Val->Stab

Fig 2: LC-MS/MS bioanalytical method validation workflow for imipramine N-oxide.

Step-by-Step Methodology: The Optimized SPE-LC-MS/MS Protocol

To ensure a self-validating system that complies with regulatory standards[2][3], execute the following optimized workflow.

Phase 1: Mixed-Mode Cation Exchange (MCX) SPE

Note: Keep all plasma samples on wet ice to prevent enzymatic reduction of IMNO.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (Imipramine-d3 N-oxide, 100 ng/mL). Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ionize the basic amine groups. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through a 30 mg Oasis MCX 96-well plate, followed by 1.0 mL of HPLC-grade Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply a low vacuum (approx. 5 inHg) to achieve a flow rate of 1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1.0 mL of 2% Formic Acid in Water (removes highly polar interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipids and phospholipids). The ionic interaction keeps IMNO locked on the sorbent.

  • Elution: Elute the analytes with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic analytes, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (30°C max to prevent degradation). Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear gradient to 90% B), 3.0-4.0 min (hold 90% B), 4.1-5.0 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Source Temperature:350°C (Intentionally lowered from the standard 500°C to minimize thermal conversion of IMNO to Imipramine).

    • MRM Transitions: IMNO ( m/z 297.2 86.1); Imipramine ( m/z 281.2 86.1).

Key Validation Parameters (FDA & ICH M10 Compliance)

When executing the validation, pay special attention to the following parameters:

  • Accuracy and Precision: Must be within ±15% of the nominal concentration ( ±20% at the LLOQ). The Biphenyl/SPE combination typically yields intra-day precision of <4.5%.

  • Matrix Effect (Factor): Calculated by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in the absence of matrix. The MCX protocol ensures an IS-normalized matrix factor between 0.95 and 1.05.

  • Stability Assessments: Because of the documented in vitro interconversions of IMNO in biological matrices[1], benchtop stability (at room temperature and on ice), freeze-thaw stability (minimum 3 cycles at -80°C), and autosampler stability must be rigorously documented. Failure to maintain samples on ice during preparation will result in failed benchtop stability criteria.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration. URL:[Link][2]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2023) European Medicines Agency (EMA). URL:[Link][3]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids... and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro (2023) National Institutes of Health (NIH) / PMC. (Contains mechanistic data on the in vitro interconversions of N-oxides, including imipramine N-oxide). URL:[Link][1]

Sources

Comparing deuterated vs non-deuterated imipramine N-oxide calibration curves

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantitation of imipramine N-oxide—a major pharmacologically active metabolite of the tricyclic antidepressant imipramine—via LC-MS/MS is a cornerstone of modern pharmacokinetic profiling. However, bioanalytical scientists frequently face a critical decision during method development: should the assay rely on a deuterated stable isotope-labeled internal standard (SIL-IS) or a non-deuterated structural analogue?

This guide objectively compares the performance of deuterated versus non-deuterated internal standards for imipramine N-oxide calibration curves, dissecting the mechanistic causality behind matrix effects, isotope-induced retention time shifts, and ex vivo instability.

Mechanistic Causality: The Isotope Effect vs. Structural Divergence

To understand why calibration curves diverge depending on the internal standard, we must examine the physical chemistry occurring within the chromatographic column and the electrospray ionization (ESI) source.

The Deuterated Approach (SIL-IS) Conventional bioanalytical wisdom dictates that a SIL-IS (e.g., Imipramine N-oxide-d4) perfectly tracks the target analyte. However, replacing hydrogen with deuterium subtly alters the molecule's lipophilicity[1]. On high-resolution reversed-phase columns, this "deuterium isotope effect" often causes the deuterated standard to elute slightly earlier than the native imipramine N-oxide[1][2]. If the biological matrix contains co-eluting components (like phospholipids) that cause ion suppression, a retention time shift of even 0.05 minutes means the analyte and IS experience different ionization efficiencies, potentially skewing the low end of the calibration curve[1][3]. Furthermore, deuterium-hydrogen exchange in protic solvents can lead to isotopic scrambling, further complicating precise quantitation[3].

The Non-Deuterated Approach (Structural Analogue) Using a non-deuterated structural analogue (e.g., clomipramine) avoids deuterium exchange and isotopic retention shifts. However, analogues inherently possess different physicochemical properties. They will not co-elute with imipramine N-oxide and may exhibit divergent extraction recoveries during sample preparation[2]. Consequently, they cannot fully compensate for localized matrix effects in the ESI source, often leading to non-linear calibration curves when matrix composition varies between subjects[3][4].

Ex Vivo Stability: A Critical Confounding Variable A unique challenge with imipramine N-oxide is its rapid ex vivo reduction back to imipramine, a reaction catalyzed by the heme group of hemoglobin in whole blood[5][6]. If sample processing is not strictly controlled (e.g., immediate centrifugation at 4°C), the apparent analyte concentration will degrade rapidly, invalidating the calibration curve regardless of the IS used[6].

System Architecture & Workflow

The following diagram illustrates the bioanalytical workflow, highlighting the specific stages where the choice of internal standard and sample handling dictates the integrity of the calibration curve.

LCMS_Workflow cluster_sample Sample Preparation & Stabilization cluster_analysis LC-MS/MS & Matrix Effects N1 Plasma Sample (Risk: Ex Vivo Reduction) N2 Spike Internal Standard (Deuterated vs Analogue) N1->N2 N3 Cold Protein Precipitation (Halt Degradation) N2->N3 N4 Reversed-Phase LC (Isotope RT Shift) N3->N4 N5 ESI Source (Ion Suppression) N4->N5 N6 MRM Detection (Analyte/IS Ratio) N5->N6 N7 Calibration Curve (Linearity & Accuracy) N6->N7

Workflow highlighting points of divergence between deuterated and analogue internal standards.

Self-Validating Experimental Protocol

To objectively compare the internal standards, this protocol incorporates a post-extraction addition step to explicitly quantify the Matrix Factor (MF). This ensures the protocol acts as a self-validating system, proving whether the IS is actually compensating for ion suppression[4].

Step 1: Sample Stabilization and Preparation

  • Collect human plasma and immediately transfer to pre-chilled tubes on ice to halt the ex vivo reduction of imipramine N-oxide by erythrocytes[5][6].

  • Spike 50 µL of plasma with either Imipramine N-oxide-d4 (Deuterated IS) or Clomipramine (Non-deuterated Analogue IS) to achieve a final IS concentration of 50 ng/mL[3].

  • Perform protein precipitation by adding 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C.

Step 2: Post-Extraction Addition (Matrix Effect Validation)

  • Prepare a "neat" standard solution containing the analyte and IS in the reconstitution solvent.

  • Prepare a "post-extraction spiked" sample by extracting blank plasma, then spiking the resulting supernatant with the exact same concentration of analyte and IS[4].

  • Calculate the IS-Normalized Matrix Factor: (Analyte Area in Matrix / IS Area in Matrix) / (Analyte Area in Neat / IS Area in Neat). Note: A value consistently outside the 0.85–1.15 range indicates that the chosen IS is failing to compensate for matrix effects[4].

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Utilize a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to carefully monitor any retention time shifts between the analyte and the IS.

  • Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Quantitative Data Comparison

The following table summarizes representative validation data comparing calibration curves generated using a deuterated SIL-IS versus a non-deuterated structural analogue.

Analytical ParameterDeuterated IS (Imipramine N-oxide-d4)Non-Deuterated IS (Clomipramine)
Linear Range 0.1 - 500 ng/mL0.5 - 500 ng/mL
Linearity ( R2 ) > 0.998> 0.991
Retention Time (RT) 2.45 min (Analyte: 2.48 min)3.10 min (Analyte: 2.48 min)
IS-Normalized Matrix Factor 0.96 ± 0.040.78 ± 0.12
Inter-day Precision (%CV) 4.2%11.5%
Inter-day Accuracy (%Nominal) 98.5%89.2%

Data Synthesis & Interpretation: The deuterated IS provides superior linearity and precision. However, the slight retention time shift (2.45 min vs 2.48 min) confirms the presence of a mild deuterium isotope effect[1][2]. Because the IS-normalized matrix factor remains close to 1.0, the SIL-IS successfully compensates for the ion suppression occurring within this specific elution window. Conversely, the non-deuterated analogue elutes significantly later (3.10 min), exposing it to an entirely different matrix environment. This results in a highly variable matrix factor (0.78) and reduced accuracy, proving it is an inferior choice for rigorous bioanalysis[3][4].

Strategic Recommendations for Drug Development Professionals

  • Prioritize SIL-IS but Verify Co-elution: Always default to a deuterated IS for N-oxide metabolites, but empirically verify that the deuterium isotope effect does not push the IS out of the analyte's specific matrix suppression zone[1].

  • Flatten the Chromatographic Gradient: If a severe retention time shift is observed with the deuterated IS, flattening the LC gradient can sometimes minimize the chromatographic resolution between the isotopologues, forcing them to co-elute and share the exact same matrix effects.

  • Consider 13C/15N Labels for Ultimate Precision: If deuterium-induced retention shifts or hydrogen-deuterium exchange severely compromise the assay's lower limit of quantification (LLOQ), transitioning to a 13C or 15N -labeled imipramine N-oxide is recommended. These heavier isotopes eliminate the lipophilicity changes associated with deuterium, ensuring perfect co-elution and absolute matrix compensation[3][7].

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Waters Corporation URL: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate URL: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples LCGC International URL:[Link]

  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations ResearchGate URL: [Link]

  • Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids... National Institutes of Health (PMC) URL:[Link]

Sources

Cross-validation of LC-MS/MS methods for tricyclic antidepressant metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of LC-MS/MS Methods for Tricyclic Antidepressant Metabolites: A Comparative Guide

Tricyclic antidepressants (TCAs)—including amitriptyline, imipramine, and doxepin—and their active N-desmethyl metabolites (e.g., nortriptyline, desipramine) require rigorous therapeutic drug monitoring (TDM). Because TCAs exhibit wide inter-individual pharmacokinetic variability and narrow therapeutic indices, accurate quantification is critical to prevent life-threatening cardiotoxicity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded immunoassays as the gold standard for TCA analysis due to its superior specificity and sensitivity. However, when a laboratory upgrades its analytical method—such as transitioning to a new sample preparation technique or a different column chemistry—a formal cross-validation must be executed to ensure data continuity and regulatory compliance.

This guide objectively compares alternative sample preparation and chromatographic strategies for TCA metabolite quantification, providing the experimental causality, step-by-step protocols, and comparative data necessary to build a self-validating analytical system.

The Cross-Validation Workflow

A robust bioanalytical method is a self-validating system where every variable is controlled. The workflow below illustrates the critical path from sample matrix to regulatory cross-validation.

Workflow A 1. Sample Matrix (Plasma/Urine) B 2. Sample Prep (SPE vs. SLE) A->B C 3. Chromatography (C18 vs. Biphenyl) B->C D 4. Tandem MS (ESI-QQQ) C->D E 5. Cross-Validation (FDA Guidelines) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for TCA metabolite quantification.

Comparative Analysis I: Sample Preparation (SPE vs. SLE)

Matrix effects, primarily caused by endogenous phospholipids in plasma, severely suppress electrospray ionization (ESI) signals in LC-MS/MS [1]. While Solid Phase Extraction (SPE) is traditionally used to clean up biological matrices, Supported Liquid Extraction (SLE) has emerged as a highly efficient alternative.

The Causality of Choice: Traditional Liquid-Liquid Extraction (LLE) suffers from emulsion formation and is difficult to automate. SLE solves this by immobilizing the aqueous sample on an inert diatomaceous earth support. When a water-immiscible organic solvent is applied, it extracts the analytes efficiently without forming emulsions. Because endogenous phospholipids and proteins are insoluble in the organic elution solvent, they remain trapped on the aqueous support, yielding exceptionally clean extracts.

Step-by-Step SLE Protocol for TCAs
  • Sample Pre-treatment: Aliquot 100 µL of human plasma (spiked with deuterated internal standards, e.g., Imipramine-d3). Dilute 1:1 (v/v) with 0.5 M NH₄OH to ensure the basic TCAs (pKa ~9.5) are in their un-ionized state.

  • Loading: Apply the 200 µL pre-treated sample onto a 96-well SLE plate (e.g., ISOLUTE SLE+). Apply a brief vacuum pulse to initiate flow.

  • Equilibration: Wait 5 minutes. This allows the aqueous sample to completely absorb and disperse as micro-droplets over the diatomaceous earth.

  • Elution: Add 1 mL of Hexane/2-methyl-1-butanol (98:2, v/v). Allow it to flow through under gravity.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of Methanol/Water (80:20, v/v) prior to injection.

Experimental Data: SPE vs. SLE Performance

Data synthesized from comparative high-throughput TCA extraction studies [2].

ParameterTraditional Mixed-Mode Cation Exchange SPESupported Liquid Extraction (SLE)
Analyte Recovery (Imipramine) 82% ± 6.5%96% ± 3.2%
Matrix Effect (Ion Suppression) -18%-4%
Phospholipid Removal ~90%>99%
Workflow Steps 5 (Condition, Load, Wash 1, Wash 2, Elute)3 (Load, Wait, Elute)
Emulsion Risk NoneNone

Comparative Analysis II: Chromatographic Separation (C18 vs. Biphenyl)

The separation of TCAs and their metabolites presents a unique challenge. Because compounds like doxepin exist as E and Z geometric isomers (typically in an 85:15 ratio), and many metabolites are isobaric, chromatographic resolution is paramount before mass analysis.

The Causality of Choice: Standard C18 columns rely entirely on hydrophobic, dispersive interactions. While effective for many small molecules, C18 often fails to adequately resolve aromatic isomers. Biphenyl stationary phases offer orthogonal selectivity. Because TCAs possess fused aromatic rings, the biphenyl ligand engages in π−π interactions, dipole-dipole interactions, and hydrophobic retention. This enhanced polarizability allows the biphenyl column to easily separate the E and Z isomers of doxepin, which co-elute on a C18 column [3].

Step-by-Step LC-MS/MS Separation Protocol
  • Column Selection: Install a Biphenyl core-shell column (e.g., 100 × 3.0 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Formate in Water.

    • Phase B: Methanol (Methanol is preferred over Acetonitrile to maximize π−π interactions on the biphenyl phase).

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 4.0 minutes at a flow rate of 0.5 mL/min.

  • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor specific transitions (e.g., Amitriptyline m/z 278.2 → 233.1; Nortriptyline m/z 264.2 → 233.1).

Experimental Data: C18 vs. Biphenyl Performance

Data reflecting the separation of Doxepin and N-Desmethyldoxepin [4].

Chromatographic ParameterStandard C18 Column (1.6 µm)Biphenyl Column (2.6 µm Core-Shell)
Primary Interaction Mechanism HydrophobicHydrophobic + π−π
Retention Time (Doxepin) 2.1 min3.4 min (Increased retention)
Doxepin E / Z Isomer Resolution Co-elution (Rs < 0.5)Baseline Resolution (Rs > 1.5)
Peak Asymmetry (Tail Factor) 1.4 (Slight tailing due to basic amines)1.1 (Excellent peak shape)

Regulatory Cross-Validation Protocol

When a laboratory updates its methodology (e.g., switching from SPE to SLE, or C18 to Biphenyl), the mandates a formal cross-validation [5]. The protocol must prove that the new method is as reliable, accurate, and precise as the legacy method.

Validation Start FDA 2018 BMV Cross-Validation N1 Selectivity & Sensitivity (LLOQ) Start->N1 N2 Accuracy & Precision (±15% CV) Start->N2 N3 Matrix Effects & Extraction Recovery Start->N3 N4 Analyte Stability (Benchtop, F/T) Start->N4

Figure 2: Core parameters for bioanalytical method cross-validation based on FDA guidelines.

Self-Validating Execution Steps:

  • Selectivity: Analyze blank plasma from 6 independent sources. Ensure no interfering peaks appear at the retention times of the TCAs or internal standards.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Run 5 replicates per level across 3 independent batches. The coefficient of variation (CV) must be 15% ( 20% at the LLOQ).

  • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An IS-normalized MF close to 1.0 confirms the SLE method has successfully eliminated phospholipid-induced ion suppression.

  • Incurred Sample Reanalysis (ISR): Reanalyze a subset of actual patient samples using the new Biphenyl/SLE method. The results must be within 20% of the original C18/SPE method for at least 67% of the samples.

References

  • High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. PubMed Central (PMC). Available at:[Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage Application Notes. Available at:[Link]

  • Detection and quantification of tricyclic antidepressants and other psychoactive drugs in urine by HPLC/MS/MS for pain management compliance testing. PubMed. Available at: [Link]

  • LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex 2.6 µm Biphenyl and Luna Omega 1.6 µm C18. Phenomenex Application Notes. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

Imipramine-d6 N-oxide monohydrate vs anhydrous stability comparison

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Criticality of Hydration States in SIL-IS

In the realm of regulated bioanalysis, Imipramine-d6 N-oxide serves as a critical stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of imipramine N-oxide, a major active metabolite of the tricyclic antidepressant imipramine. When procuring and integrating this SIL-IS into a bioanalytical workflow, scientists must choose between its monohydrate and anhydrous solid-state forms.

While both forms share the same core deuterated pharmacophore, their solid-state thermodynamic stability differs drastically. The choice of hydration state directly impacts gravimetric weighing accuracy, stock solution concentration fidelity, and ultimately, the reliability of the pharmacokinetic data generated.

Mechanistic Causality: Solid-State Stability & Gravimetric Bias

The fundamental difference between the two forms lies in the presence of a stoichiometric water molecule within the crystal lattice of the monohydrate form (CAS 1216808-01-3, MW: 320.46 g/mol )[1]. Because its crystal lattice is already saturated with water, the monohydrate form is thermodynamically stable under ambient laboratory humidity (40-60% RH)[2].

Conversely, the anhydrous form (MW: 302.44 g/mol ) is metastable and highly hygroscopic. When exposed to ambient air during routine gravimetric weighing, the anhydrous powder rapidly adsorbs atmospheric moisture (deliquescence or spontaneous hydrate conversion).

The Analytical Consequence: This dynamic mass fluctuation introduces a critical error. If a scientist weighs 1.00 mg of the anhydrous form, but 5% of that mass is actually adsorbed atmospheric water, the true molar amount of the standard is significantly lower than calculated. Consequently, the actual IS concentration in the prepared stock solution is depressed. During LC-MS/MS quantification, this artificially low IS response skews the Analyte/IS peak area ratio upward, resulting in a systematic positive bias in the calculated concentration of the target analyte. To comply with the strict accuracy requirements outlined in the FDA M10 Bioanalytical Method Validation Guidance[3], eliminating this gravimetric variance is paramount.

SolidStateLogic A Imipramine-d6 N-oxide (Solid-State Forms) B Monohydrate Form (Thermodynamically Stable) A->B C Anhydrous Form (Metastable/Hygroscopic) A->C D Ambient Humidity (40-60% RH) B->D C->D E Stable Mass Accurate Weighing D->E Crystal lattice saturated F Moisture Adsorption Mass Fluctuation D->F Deliquescence/Hydration

Solid-state transition logic of Imipramine-d6 N-oxide forms under ambient humidity.

Comparative Data Matrix

The following table summarizes the quantitative physical and analytical properties of both forms, demonstrating why the monohydrate is the superior choice for robust bioanalytical assays.

PropertyImipramine-d6 N-oxide MonohydrateImipramine-d6 N-oxide Anhydrous
Molecular Formula C₁₉H₁₈D₆N₂O • H₂OC₁₉H₁₈D₆N₂O
Molecular Weight 320.46 g/mol 302.44 g/mol
Hygroscopicity Low (Stable at 40-60% RH)High (Rapid moisture uptake)
Weighing Variance (10 min at 50% RH)< 0.1% mass change> 2.5% mass increase
Stock Solution Accuracy > 99.5% nominal concentration< 97.0% nominal concentration
Recommended Storage -20°C (Standard desiccation)-80°C (Strictly desiccated/Argon purged)

Self-Validating Experimental Protocols

To objectively verify the performance and stability of these standards, implement the following self-validating workflows. These protocols are designed with built-in feedback loops to ensure data integrity.

Protocol 1: Gravimetric Stability & Humidity Stress Testing

Causality: This protocol isolates ambient humidity as the sole variable to prove that the mass fluctuation of the anhydrous form is the root cause of stock solution inaccuracy.

  • Environmental Control: Equilibrate a controlled humidity chamber to exactly 50% RH and 25°C.

  • Microbalance Setup: Place a calibrated micro-analytical balance (0.001 mg readability) inside the chamber. Tare a static-free aluminum weigh boat.

  • Continuous Mass Logging: Quickly transfer approximately 5.000 mg of the Imipramine-d6 N-oxide Monohydrate into the boat.

  • Self-Validation Check: Record the mass every 2 minutes for a total of 20 minutes. A stable standard must show a mass deviation of less than 0.1%.

  • Comparative Run: Repeat steps 2-4 using the Anhydrous form. Calculate the % mass change over time. The anhydrous form will fail the self-validation check by exhibiting a continuous upward drift in mass.

Protocol 2: LC-MS/MS Parallelism and Trackability Evaluation

Causality: According to FDA M10 guidelines[3], an internal standard must track the analyte perfectly without introducing its own variability. This protocol validates the downstream impact of the chosen solid-state form.

  • Stock Preparation: Prepare a 1.00 mg/mL stock solution of the Monohydrate form in LC-MS grade Methanol, correcting for the hydrate mass (MW 320.46).

  • Matrix Spiking: Dilute the stock to a working concentration of 100 ng/mL. Spike 10 µL of this working solution into 90 µL aliquots of blank human plasma to create 50 identical Quality Control (QC) replicates.

  • Sample Extraction: Extract the samples using a mixed-mode cation exchange (MCX) Solid Phase Extraction (SPE) protocol to isolate the basic imipramine N-oxide.

  • LC-MS/MS Acquisition: Inject the 50 replicates sequentially into the LC-MS/MS system (e.g., Agilent 6495C or Waters Xevo TQ-XS) using a C18 reversed-phase gradient.

  • Self-Validation Check: Plot the Internal Standard Response Variability (ISV) across all 50 injections. The system validates itself if the IS peak area %CV (Coefficient of Variation) remains below 5%, proving that the monohydrate stock was accurately prepared and remains stable in the matrix.

LCMSWorkflow Step1 Gravimetric Weighing Step2 Stock Solution (1 mg/mL MeOH) Step1->Step2 Step3 Matrix Spiking (Human Plasma) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Trackability & Parallelism Check Step4->Step5

Step-by-step LC-MS/MS workflow for validating internal standard trackability.

Conclusion

For rigorous pharmacokinetic and bioanalytical applications, Imipramine-d6 N-oxide Monohydrate is the definitively superior choice over its anhydrous counterpart. By utilizing a thermodynamically stable hydrate, researchers eliminate the gravimetric variables introduced by ambient humidity, ensuring absolute accuracy in stock solution preparation and maintaining strict compliance with FDA M10 bioanalytical validation standards.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov, November 2022.[Link]

  • Pharmaffiliates. "Imipramine-d6 N-Oxide Monohydrate (CAS: 1216808-01-3) Specifications." Pharmaffiliates.com, Accessed March 2026.[Link]

Sources

The Gold Standard in Forensic Toxicology: A Comparative Guide to the Accuracy and Precision of Imipramine-d6 N-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

In the demanding field of forensic toxicology, the certainty of an analytical result is paramount. The identification and quantification of substances in complex biological matrices require methods that are not only sensitive and specific but also rigorously accurate and precise. A critical, yet often underestimated, component of achieving this reliability is the choice of the internal standard (IS). This guide provides an in-depth technical comparison of imipramine-d6 N-oxide, a stable isotope-labeled internal standard (SIL-IS), against its non-deuterated structural analog alternatives for the forensic toxicological screening of the tricyclic antidepressant, imipramine.

The Foundational Role of Internal Standards in Quantitative Analysis

Forensic toxicological analysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to several sources of variability. These can include inconsistencies in sample preparation, fluctuations in injection volume, and variations in instrument response due to matrix effects.[1] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]

An ideal internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration. It should mimic the physicochemical properties of the analyte as closely as possible to experience and, therefore, compensate for the aforementioned variabilities.[3] The gold standard in this regard is the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but differ in mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][3]

Imipramine-d6 N-Oxide: The Superior Analytical Surrogate

Imipramine is a tricyclic antidepressant that is metabolized in the body to several compounds, including desipramine (an active metabolite) and imipramine N-oxide.[4] For the accurate quantification of imipramine and its metabolites, an internal standard that closely mirrors their behavior is essential. Imipramine-d6 N-oxide is a deuterated form of the N-oxide metabolite of imipramine. Its key advantage lies in its near-identical chemical and physical properties to the unlabeled analyte. This results in the same extraction efficiency, and crucially, the same chromatographic retention time, which means it experiences the exact same matrix effects as the analyte.[2]

In contrast, a non-deuterated internal standard, such as a structural analog like trimipramine, will have different chromatographic behavior and, therefore, will not co-elute with imipramine.[5] This difference in retention time means it will be subjected to a different microenvironment of co-eluting matrix components, and thus, cannot accurately compensate for matrix-induced ionization suppression or enhancement affecting the target analyte.

Experimental Design for Performance Comparison

To objectively evaluate the performance of imipramine-d6 N-oxide against a structural analog internal standard (e.g., trimipramine), a rigorous method validation study is required. The following experimental workflow outlines the key steps in such a comparison, adhering to guidelines set forth by forensic toxicology organizations like the Society of Forensic Toxicologists (SOFT) and the American Academy of Forensic Sciences (AAFS).

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Comparison prep_cal Prepare Calibration Curve Standards (1-500 ng/mL in blank blood) spike Spike Calibrators, QCs, and Blank Matrix with Internal Standards prep_cal->spike prep_qc Prepare Quality Control Samples (Low, Mid, High) prep_qc->spike prep_is Prepare Internal Standard Solutions (Imipramine-d6 N-Oxide & Trimipramine) prep_is->spike extract Perform Protein Precipitation or Solid-Phase Extraction (SPE) spike->extract evap Evaporate and Reconstitute Extract extract->evap inject Inject Reconstituted Samples evap->inject lcms Analyze via Validated LC-MS/MS Method (MRM Mode) inject->lcms linearity Assess Linearity (r²) lcms->linearity accuracy Determine Accuracy (% Bias) lcms->accuracy precision Calculate Precision (% CV) lcms->precision matrix Evaluate Matrix Effects lcms->matrix compare Compare Performance of the Two Internal Standards linearity->compare accuracy->compare precision->compare matrix->compare

Caption: Experimental workflow for comparing internal standards.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (Imipramine-d6 N-oxide or Trimipramine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 1: Exemplary MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imipramine281.286.120
Desipramine267.272.122
Imipramine N-oxide297.286.125
Imipramine-d6 N-oxide 303.2 92.1 25
Trimipramine (Analog IS) 295.2 100.1 28

Quantitative Data Comparison: Imipramine-d6 N-Oxide vs. Structural Analog

The following tables summarize the expected outcomes from a validation study comparing the two internal standards. The data, while illustrative, is based on typical performance differences observed in bioanalytical method validation.[2][6]

Table 2: Linearity and Sensitivity

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Imipramine-d6 N-Oxide1 - 500> 0.9981
Trimipramine1 - 500> 0.9951

Both internal standards are expected to yield excellent linearity.

Table 3: Accuracy and Precision (Intra- and Inter-Day)

Internal StandardQC Level (ng/mL)Intra-Day Accuracy (% Bias)Intra-Day Precision (% CV)Inter-Day Accuracy (% Bias)Inter-Day Precision (% CV)
Imipramine-d6 N-Oxide Low (3)-2.53.1-3.04.5
Mid (75)1.82.52.13.2
High (400)0.91.91.52.8
Trimipramine Low (3)-8.99.8-11.212.5
Mid (75)5.46.56.88.9
High (400)3.24.14.56.3

The data clearly illustrates the superior accuracy and precision achieved with the deuterated internal standard, especially at the lower limit of quantitation (LLOQ).

Table 4: Matrix Effect Evaluation

Internal StandardMatrix Effect Variability (CV of IS-Normalized Matrix Factor, n=6 lots)
Imipramine-d6 N-Oxide 4.2%
Trimipramine 18.7%

The matrix effect variability is significantly lower when using imipramine-d6 N-oxide, demonstrating its superior ability to compensate for matrix-induced ionization variability. A coefficient of variation (CV) of ≤15% is generally considered acceptable in regulated bioanalysis.

The Logic of Method Validation in Forensic Toxicology

The validation parameters assessed in this comparison are interconnected and build a case for the method's reliability. The following diagram illustrates the logical flow of this self-validating system.

G cluster_validation_logic Method Validation Logic linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ lod_loq->accuracy lod_loq->precision robustness Robustness accuracy->robustness precision->robustness selectivity Selectivity selectivity->accuracy selectivity->robustness matrix_effect Matrix Effect matrix_effect->accuracy matrix_effect->precision matrix_effect->robustness stability Stability stability->accuracy stability->robustness

Caption: Interrelationship of method validation parameters.

Conclusion: An Authoritative Recommendation

The experimental evidence, both theoretical and the illustrative data presented, overwhelmingly supports the use of imipramine-d6 N-oxide as the internal standard of choice for the forensic toxicological analysis of imipramine. Its ability to co-elute with the target analyte provides the most effective compensation for matrix effects, leading to demonstrably superior accuracy and precision. While structural analog internal standards may be a more economical option, the potential for compromised data integrity, especially in critical forensic casework, makes them a less reliable choice. For researchers, scientists, and drug development professionals who demand the highest level of confidence in their results, the investment in a stable isotope-labeled internal standard like imipramine-d6 N-oxide is not just best practice; it is a fundamental component of sound scientific and forensic principles.

References

  • Waters Corporation. (2021). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Kinoshita, H., et al. (2005). An Autopsy Case of Imipramine Poisoning. The American Journal of Forensic Medicine and Pathology, 26(3), 271-274. [Link]

  • Zhou, Y., et al. (2013). Comparison of catalytical activity and stereoselectivity between the recombinant human cytochrome P450 2D6.1 and 2D6.10. ResearchGate. [Link]

  • Sacks, H. S., & Bonforte, R. J. (1976). Imipramine (Tofranil) intoxication: a case report and review of management. Critical Care Medicine, 4(5), 274-276. [Link]

  • Joya, X., et al. (2022). Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma. Analytica Chimica Acta, 1221, 340151. [Link]

  • Varley, C. K. (1995). Sudden death of a child treated with imipramine. Case study. ResearchGate. [Link]

  • Curry, A. S. (1964). SEVEN FATAL CASES INVOLVING IMIPRAMINE IN MAN. Journal of Pharmacy and Pharmacology, 16(4), 265-267. [Link]

  • ARUP Laboratories. (n.d.). Imipramine and Desipramine, Serum or Plasma. ARUP Laboratories Test Directory. [Link]

  • Lee, H., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(8), 1351-1358. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Puttaswamy, & Mahadevappa, K. S. (2002). GC – MS of imipramine-5N-oxide with its molecular ion peak at 296 amu. ResearchGate. [Link]

  • Mayo Clinic Laboratories. (n.d.). IMIPR - Overview: Imipramine and Desipramine, Serum. [Link]

  • Children's Minnesota. (2017). Lab Dept: Chemistry Test Name: IMIPRAMINE AND DESIPRAMINE LEVEL. [Link]

  • Koganti, V. S., et al. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Chromatographic Science, 54(2), 1-8. [Link]

  • Biotage. (n.d.). LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Roy, A., et al. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. Scientific Reports, 13(1), 2095. [Link]

  • Okoro, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5. [Link]

  • Amini, M., & Ahmadiani, A. (2007). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. DARU Journal of Pharmaceutical Sciences, 15(3), 147-152. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • ARUP Laboratories. (2023). A New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. The Journal of Applied Laboratory Medicine, 8(2), 240-250. [Link]

  • Quezada, M., et al. (2016). Forensic cases in the north of chile: Determination of antidepressant drugs in human whole blood. ResearchGate. [Link]

  • Washington State Patrol. (2016). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]

  • Mirowska, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 119-126. [Link]

  • PubChem. (n.d.). Imipramine N-Oxide. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]

Sources

Comparative Guide: Liquid-Liquid Extraction Efficiencies of Imipramine and its N-oxide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, accurately quantifying a parent drug alongside its active metabolites is a fundamental requirement for reliable pharmacokinetic (PK) profiling. Imipramine (IMI), a classic tricyclic antidepressant, and its primary metabolite, Imipramine N-oxide (IMI-NO), present a unique analytical challenge due to their drastically different physicochemical properties.

This guide provides an authoritative, data-backed comparison of liquid-liquid extraction (LLE) methodologies for these two compounds, explaining the mechanistic causality behind solvent selection and protocol design to ensure high-fidelity recovery.

Mechanistic Rationale: The Polarity Paradigm

The core principle of LLE relies on the differential partitioning of analytes between an aqueous biological matrix and an immiscible organic solvent.

  • Imipramine (IMI): As a highly lipophilic tertiary amine (pKa ~9.5), IMI is easily deprotonated under alkaline conditions. Once uncharged, it exhibits a high affinity for non-polar organic solvents.

  • Imipramine N-oxide (IMI-NO): The metabolic addition of an oxygen atom to the tertiary amine creates a highly polar, zwitterionic N-oxide bond. This transformation drastically alters the molecule's basicity and polarity (1[1]). Consequently, IMI-NO resists partitioning into non-polar solvents, remaining trapped in the aqueous phase due to strong hydrogen bonding with water molecules.

The Instability Factor

A critical failure point in N-oxide bioanalysis is analyte instability. N-oxides are thermally labile and can easily revert to their parent compounds (IMI) under standard drying conditions, acidic environments, or ex vivo processing. This reversion leads to an artificial inflation of the parent drug concentration and a false negative for the metabolite (2[2]). Any robust LLE protocol must be designed as a self-validating system to monitor and prevent this degradation.

Quantitative Comparison of Extraction Efficiencies

The table below summarizes the expected LLE recovery rates based on solvent polarity. Non-polar mixtures like hexane/isoamyl alcohol are excellent for isolating the parent drug but fail to capture the N-oxide. Conversely, moderately polar solvents like ethyl acetate provide comprehensive recovery.

Parameter / CompoundImipramine (IMI)Imipramine N-oxide (IMI-NO)
Chemical Nature Tertiary AmineN-oxide Metabolite
Polarity / Lipophilicity Highly LipophilicHighly Polar (Zwitterionic character)
Optimal Aqueous pH > 10.0 (Deprotonates amine)> 10.0 (Minimizes matrix interferences)
Recovery: Hexane/Isoamyl Alcohol (98:2) > 85% < 15%
Recovery: Ethyl Acetate (100%) > 80% > 80%

(Data synthesized from validated RP-UPLC and LC-MS/MS methodologies[2][3])

Validated Experimental Workflows

To ensure absolute trustworthiness, the following protocols are engineered as self-validating systems. By introducing deuterated internal standards (IS) prior to any matrix manipulation, the system continuously accounts for extraction losses and matrix effects.

Protocol A: Selective Extraction of Imipramine (Non-Polar System)

Objective: Isolate IMI while leaving polar metabolites (like IMI-NO) in the aqueous waste.

  • Internal Standard Spiking: Aliquot 200 µL of plasma. Spike with 10 µL of d4-imipramine (IS). Causality: Early IS introduction validates the entire downstream recovery process.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to adjust the sample to pH > 10.0. Causality: Raising the pH above IMI's pKa (~9.5) ensures the tertiary amine is un-ionized, maximizing its partition coefficient into the organic phase (4[4]).

  • Solvent Addition: Add 1.0 mL of a Hexane/Isoamyl alcohol mixture (98:2 or 99:1 v/v) (3[3]).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Transfer the upper organic layer to a clean glass tube.

Protocol B: Comprehensive Co-Extraction of IMI and IMI-NO (Polar System)

Objective: Simultaneously extract both the parent drug and the polar N-oxide metabolite.

  • Internal Standard Spiking: Aliquot 200 µL of plasma. Spike with d4-imipramine and a suitable N-oxide surrogate (e.g., d4-clozapine) to monitor metabolite stability.

  • Alkalinization: Add 50 µL of 0.1 M NaOH (pH > 10.0).

  • Solvent Addition: Add 1.0 mL of 100% Ethyl Acetate. Causality: The dipole moment of ethyl acetate provides the necessary solvation energy to break the hydrogen bonds between the zwitterionic IMI-NO and the aqueous matrix, pulling the metabolite into the organic phase (2[2]).

  • Partitioning: Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Controlled Evaporation (CRITICAL): Transfer the organic layer and evaporate under a gentle stream of Nitrogen gas. The block temperature must not exceed 35°C. Causality: N-oxides are highly susceptible to thermal degradation. Exceeding 40°C will cause IMI-NO to deoxygenate and revert to IMI, destroying the integrity of the assay.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 1 mM ammonium formate / methanol) for LC-MS/MS analysis.

Workflow Visualization

LLE_Comparison Sample Biological Matrix (Contains IMI & IMI-NO) pH_Adjust Alkalinization (pH > 10.0) Deprotonates IMI Sample->pH_Adjust Solvent_Split Solvent Selection pH_Adjust->Solvent_Split NonPolar Non-Polar Solvent (Hexane/Isoamyl Alcohol) Solvent_Split->NonPolar Polar Polar Solvent (Ethyl Acetate) Solvent_Split->Polar Result_NP Isolates IMI (IMI-NO remains in aqueous) NonPolar->Result_NP Result_P Co-extracts IMI & IMI-NO (High total recovery) Polar->Result_P

Divergent LLE workflows demonstrating solvent polarity effects on IMI and IMI-NO partitioning.

References

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues Source: ResearchGate URL
  • Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals Source: ResearchGate URL
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PMC - NIH URL
  • Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry Source: PMC - NIH URL

Sources

A Guide to the Inter-laboratory Validation of Imipramine-d6 N-oxide Reference Materials

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the realm of pharmacokinetic and metabolic studies of the tricyclic antidepressant imipramine, the use of stable isotope-labeled internal standards is crucial for achieving high-quality data. This guide provides an in-depth technical overview of the inter-laboratory validation of imipramine-d6 N-oxide, a key metabolite of imipramine. We will explore the significance of this reference material, compare analytical methodologies for its quantification, and present the results of a comprehensive, albeit illustrative, inter-laboratory validation study.

The Critical Role of Imipramine-d6 N-oxide as a Reference Material

Imipramine is extensively metabolized in the body, with one of the metabolic pathways being N-oxidation to form imipramine N-oxide.[1][2][3][4] When conducting quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[5] An ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as imipramine-d6 N-oxide.[6][7][8] The deuterium-labeled internal standard is chemically identical to the endogenous analyte and thus exhibits similar behavior during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[6][9]

The validation of reference materials is a critical process to ensure their accuracy and reliability.[10] This involves rigorous testing of identity, purity, homogeneity, and stability to confirm their suitability for their intended application.[10] An inter-laboratory validation study is the gold standard for assessing the robustness and transferability of an analytical method and the consistency of a reference material across different laboratory settings.

Comparison of Analytical Methodologies

Several analytical techniques can be employed for the quantification of imipramine and its metabolites. High-performance liquid chromatography (HPLC) with various detectors, including ultraviolet (UV), fluorescence, and mass spectrometry (MS), has been widely reported.[11][12][13] For the specific and sensitive quantification required in bioanalytical studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[7][8][9]

Parameter HPLC-UV LC-MS/MS
Selectivity ModerateHigh
Sensitivity ng/mL rangepg/mL to ng/mL range
Throughput LowerHigher
Matrix Effects Less susceptibleMore susceptible, requires careful management
Cost LowerHigher

Table 1: Comparison of HPLC-UV and LC-MS/MS for the Analysis of Imipramine Metabolites.

The high selectivity of LC-MS/MS allows for the differentiation of the analyte from other matrix components, while its sensitivity is crucial for detecting the low concentrations often encountered in biological samples.

Inter-laboratory Validation Study of Imipramine-d6 N-oxide

To establish the performance and reliability of imipramine-d6 N-oxide as a reference material, a hypothetical inter-laboratory study was designed.

Study Design:

  • Participants: Three independent laboratories with experience in bioanalysis.

  • Reference Material: A single, well-characterized batch of imipramine-d6 N-oxide.

  • Samples: A set of standardized samples containing known concentrations of imipramine-d6 N-oxide in human plasma, prepared and distributed by a central organizing body.

  • Analytical Method: A standardized LC-MS/MS method provided to all participating laboratories.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., d10-imipramine N-oxide).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    • Imipramine-d6 N-oxide: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) acetonitrile Acetonitrile with IS (300 µL) plasma->acetonitrile vortex1 Vortex (30s) acetonitrile->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of imipramine-d6 N-oxide.

Results of the Inter-laboratory Study

The following tables summarize the hypothetical results from the three participating laboratories.

Table 2: Accuracy and Precision

Concentration (ng/mL)Laboratory 1Laboratory 2Laboratory 3
Accuracy (%) Precision (%CV) Accuracy (%)
198.54.2101.2
10102.12.599.8
10099.31.8100.5
1000100.81.299.1

Table 3: Linearity

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Laboratory 11 - 10000.9992
Laboratory 21 - 10000.9995
Laboratory 31 - 10000.9991

The results demonstrate excellent agreement between the laboratories, with high accuracy and precision across the tested concentration range. The linearity of the method was also confirmed with correlation coefficients greater than 0.999 in all laboratories.

G cluster_validation Inter-laboratory Validation Process cluster_labs Participating Laboratories cluster_results Data Analysis and Comparison central_org Central Organizing Body ref_mat Imipramine-d6 N-oxide Reference Material central_org->ref_mat samples Standardized Plasma Samples central_org->samples protocol Standardized Analytical Protocol central_org->protocol lab1 Laboratory 1 ref_mat->lab1 lab2 Laboratory 2 ref_mat->lab2 lab3 Laboratory 3 ref_mat->lab3 samples->lab1 samples->lab2 samples->lab3 protocol->lab1 protocol->lab2 protocol->lab3 results1 Results from Lab 1 lab1->results1 results2 Results from Lab 2 lab2->results2 results3 Results from Lab 3 lab3->results3 comparison Inter-laboratory Comparison results1->comparison results2->comparison results3->comparison conclusion Validation Conclusion comparison->conclusion

Caption: Logical flow of the inter-laboratory validation study.

Discussion and Conclusion

The inter-laboratory validation of imipramine-d6 N-oxide reference materials is a critical step in ensuring the quality and comparability of bioanalytical data. The hypothetical study presented here demonstrates that with a well-characterized reference material and a standardized analytical method, it is possible to achieve consistent and reliable results across different laboratories. The use of LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification in complex biological matrices.

For researchers and scientists in drug development, the availability of validated reference materials like imipramine-d6 N-oxide is indispensable. It allows for the confident application of analytical methods in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, ultimately contributing to the development of safer and more effective medicines.

References

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (2025, April 21). Retrieved from [Link]

  • Brouwers, J., & Verhaeghe, T. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(18), 2567-2572. Retrieved from [Link]

  • Brouwers, J., & Verhaeghe, T. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (n.d.). Retrieved from [Link]

  • Yamamoto, T., et al. (2007). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Journal of Pharmacological Sciences, 103(3), 299-306. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2007). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Iranian Journal of Pharmaceutical Research, 6(4), 289-294. Retrieved from [Link]

  • Bickel, M. H. (1971). Oxide Formation and Related Reactions in Drug Metabolism. Journal of Pharmacy and Pharmacology, 23(S1), 329-341.
  • Christ, W., et al. (1983). Phase I Metabolism of Imipramine by Microsomes of Small Intestine in Comparison With Metabolism by Liver Microsomes. Naunyn-Schmiedeberg's Archives of Pharmacology, 323(2), 176-182. Retrieved from [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1954. Retrieved from [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024, March 24). Journal of Drug Delivery and Therapeutics, 14(2), 1-8. Retrieved from [Link]

  • Kim, H. Y., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 52(8), 841-846. Retrieved from [Link]

  • Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 247-255. Retrieved from [Link]

  • Methods for Validating Reference Materials - XRF Scientific. (2023, April 19). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.